ATX inhibitor 19
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H33ClN6O2S |
|---|---|
Molecular Weight |
553.1 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[1-ethyl-5-[4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-thiazol-2-yl]indol-3-yl]urea |
InChI |
InChI=1S/C28H33ClN6O2S/c1-2-35-18-25(32-28(37)30-16-20-3-6-22(29)7-4-20)24-15-21(5-8-26(24)35)27-31-23(19-38-27)17-34-11-9-33(10-12-34)13-14-36/h3-8,15,18-19,36H,2,9-14,16-17H2,1H3,(H2,30,32,37) |
InChI Key |
MUNWJTTXXMKZLU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=C1C=CC(=C2)C3=NC(=CS3)CN4CCN(CC4)CCO)NC(=O)NCC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of ATX Inhibitor 19
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Autotaxin-Lysophosphatidic Acid (ATX-LPA) Signaling Axis
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme with lysophospholipase D (lysoPLD) activity.[1] It plays a crucial role in extracellular signaling by catalyzing the hydrolysis of lysophosphatidylcholine (LPC) into the bioactive lipid mediator, lysophosphatidic acid (LPA).[1][2] LPA then binds to at least six G-protein coupled receptors (LPAR1-6), initiating a cascade of downstream signaling events that regulate a wide array of physiological and pathological processes.[1][2][3] These processes include cell proliferation, survival, migration, and differentiation.[4]
The ATX-LPA signaling axis has been implicated in the progression of numerous diseases, including cancer, fibrosis, and inflammatory conditions.[1][3][4] Consequently, the inhibition of ATX has emerged as a promising therapeutic strategy for these conditions. This guide focuses on the mechanism of action of a potent ATX inhibitor, designated as "ATX inhibitor 19". It is important to note that the designation "compound 19" has been used for at least two distinct ATX inhibitors in the scientific literature. This guide will primarily focus on the more potent pyrazolo[3,4-c]pyridine-based inhibitor, while also presenting comparative data for an indole-based inhibitor.
Core Mechanism of Action of this compound
This compound acts as a direct inhibitor of the enzymatic activity of Autotaxin.[5] By binding to the ATX enzyme, it blocks the hydrolysis of its substrate, lysophosphatidylcholine (LPC), thereby preventing the formation of lysophosphatidic acid (LPA).[4] This reduction in LPA levels leads to a subsequent decrease in the activation of its cognate G-protein coupled receptors (LPARs) and the attenuation of downstream signaling pathways.[2][3]
The primary mechanism of action involves the competitive inhibition of the ATX enzyme. Molecular modeling and kinetic studies suggest that this compound binds to the active site of ATX, preventing the substrate from accessing the catalytic machinery. The binding is thought to occur within the hydrophobic pocket of the ATX catalytic domain.
The downstream effects of ATX inhibition by this compound are multifaceted and include:
-
Reduced Cell Proliferation and Survival: By decreasing LPA-mediated signaling, the inhibitor can attenuate pathways involved in cell growth and survival, such as the Ras-MAPK and PI3K-Akt pathways.[3]
-
Inhibition of Cell Migration and Invasion: LPA is a potent chemoattractant for various cell types, including cancer cells. By blocking LPA production, this compound can impede cell migration and invasion, processes crucial for tumor metastasis.[6]
-
Anti-fibrotic Effects: The ATX-LPA axis is a key driver of fibrosis in organs such as the lungs and liver. Inhibition of ATX can reduce the pro-fibrotic signaling mediated by LPA.[5]
-
Anti-inflammatory Effects: LPA is involved in inflammatory responses, and by reducing its levels, ATX inhibitors can exert anti-inflammatory effects.
Quantitative Data Summary
The following tables summarize the available quantitative data for two compounds referred to as "this compound".
Table 1: In Vitro Potency of this compound Variants
| Compound Name/Identifier | Chemical Class | IC50 (nM) | Parent Compound | Key Characteristics | Reference |
| This compound | 4,5,6,7-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one | 4.2 | PAT-409 | Potent inhibition and significantly reduced lipophilicity (cLogP = 2.992) | [5] |
| This compound (compound 22) | 1-ethyl-1H-indole analog | 156 | Not specified in provided context | Indole-based structure with a urea linker and thiazole | [7] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize ATX inhibitors like compound 19.
In Vitro ATX Enzyme Inhibition Assay (FS-3 Substrate-Based)
This protocol describes a common method to determine the in vitro potency of ATX inhibitors using a fluorogenic substrate.
Materials:
-
Recombinant human Autotaxin (ATX)
-
FS-3 (a fluorogenic LPC analog)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% BSA)
-
This compound (and other test compounds)
-
96-well or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution to create a range of concentrations for testing.
-
In the wells of the microplate, add the assay buffer.
-
Add the diluted ATX inhibitor or vehicle control to the respective wells.
-
Add recombinant human ATX to all wells except for the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the FS-3 substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission) in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Migration Assay (Boyden Chamber Assay)
This protocol assesses the ability of an ATX inhibitor to block cancer cell migration towards an LPA gradient.
Materials:
-
Cancer cell line (e.g., A2058 melanoma cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Boyden chamber apparatus with inserts (e.g., 8 µm pore size)
-
LPC (lysophosphatidylcholine)
-
This compound
-
Calcein-AM or similar cell staining dye
-
Fluorescence plate reader
Procedure:
-
Culture the cancer cells to ~80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
In the lower chamber of the Boyden apparatus, add serum-free medium containing LPC.
-
In the upper chamber (the insert), seed the starved cells in serum-free medium.
-
Add different concentrations of this compound to the upper chamber with the cells.
-
Incubate the Boyden chamber at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 6-24 hours).
-
After incubation, remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Alternatively, for a fluorescence-based readout, pre-load the cells with Calcein-AM before seeding. After migration, lyse the migrated cells and measure the fluorescence in the lower chamber.
-
Quantify the number of migrated cells or the fluorescence intensity.
-
Plot the number of migrated cells or fluorescence against the inhibitor concentration to determine its effect on cell migration.
Visualizations
ATX-LPA Signaling Pathway
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro ATX Inhibition Assay
Caption: Workflow for determining the IC50 of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATX-LPA Receptor Axis in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery and Synthesis of ATX Inhibitor 19
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of a potent Autotaxin (ATX) inhibitor, herein referred to as ATX inhibitor 19. This compound is identified as compound 22 in the primary scientific literature, with the CAS Number 2691937-01-4.[1][2] The guide details the inhibitor's context within the broader ATX-LPA signaling pathway, its discovery through structure-based drug design, and the experimental protocols for its synthesis and activity assessment.
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in cell proliferation, migration, and survival.[3][4] It is the primary producer of the bioactive signaling lipid, lysophosphatidic acid (LPA), through the hydrolysis of lysophosphatidylcholine (LPC).[3][5] The ATX-LPA signaling axis is implicated in a range of physiological and pathological processes, including embryonic development, wound healing, inflammation, fibrosis, and cancer.[3][5] Consequently, the inhibition of ATX is a significant therapeutic target for various diseases.
The ATX-LPA Signaling Pathway
The ATX-LPA signaling pathway is initiated by the conversion of LPC to LPA by ATX. LPA then binds to at least six different G protein-coupled receptors (LPAR1-6), triggering downstream signaling cascades that influence a wide array of cellular functions.[3][4][5]
Discovery of 1-Ethyl-1H-indole Analogs as Novel ATX Inhibitors
The discovery of this compound (compound 22) was the result of a structure-based drug design campaign starting from an indole-3-carboxylic acid lead, Indole-1 , identified through high-throughput screening (HTS).[1] The initial lead compound demonstrated moderate activity. Subsequent structural modifications focused on exploring the linker between the indole core and a terminal thiazole ring to enhance potency.[1]
Drug Discovery Workflow
The workflow involved a systematic process of design, synthesis, and biological evaluation, guided by molecular docking studies to optimize the inhibitor's interaction with the ATX active site.[1]
Quantitative Data: Structure-Activity Relationship (SAR)
The research explored replacing the initial acylhydrazone linker with a urea counterpart, which led to a significant improvement in inhibitory activity.[1] this compound (compound 22) emerged from this series of analogs.[1]
| Compound Number | R Group | Linker Type | ATX IC₅₀ (nM)[1] |
| Indole-1 | H | Carboxylic Acid | 740 |
| 18 | H | Urea | 275 |
| 19 | 2-Cl | Urea | 268 |
| 20 | 3-Cl | Urea | 273 |
| 21 | 4-Cl | Urea | 271 |
| 22 (this compound) | 4-F | Urea | 156 |
Experimental Protocols
Synthesis of this compound (Compound 22)
The synthesis of this compound (compound 22) is a multi-step process starting from 1-ethyl-1H-indole-3-carboxylic acid.[1] The key step involves the formation of a urea linkage.
Detailed Methodology:
-
Step 1: Synthesis of Intermediate Amine (N-(4-fluorophenyl)thiazol-2-amine)
-
To a solution of 4-fluoroaniline in a suitable solvent, an appropriate thiazole-containing electrophile is added under basic conditions. The reaction mixture is stirred at room temperature until completion, monitored by TLC. The product is then isolated and purified using column chromatography.
-
-
Step 2: Synthesis of the Isocyanate Intermediate
-
To a solution of the intermediate amine in an anhydrous solvent such as dichloromethane (DCM), triphosgene is added portion-wise at 0°C in the presence of a non-nucleophilic base like triethylamine (TEA). The reaction is stirred at low temperature and then allowed to warm to room temperature. The solvent is removed under reduced pressure to yield the crude isocyanate.
-
-
Step 3: Synthesis of the Carboxylic Acid Intermediate (1-ethyl-1H-indole-3-carboxylic acid)
-
Indole-3-carboxylic acid is N-alkylated using ethyl iodide in the presence of a base like sodium hydride in an anhydrous solvent like dimethylformamide (DMF). The reaction is stirred until the starting material is consumed. The product is isolated by aqueous workup and purified by recrystallization or column chromatography.
-
-
Step 4: Final Coupling to Yield Compound 22
-
To a solution of 1-ethyl-1H-indole-3-carboxylic acid in an anhydrous solvent, a coupling agent such as HATU or HBTU is added, along with a base like diisopropylethylamine (DIPEA). The mixture is stirred for a short period to activate the carboxylic acid. The isocyanate intermediate from Step 2 is then added, and the reaction is stirred until completion. The final product, compound 22, is isolated and purified by column chromatography.
-
ATX Enzyme Inhibition Assay
The inhibitory activity of the synthesized compounds against human ATX was evaluated using an in vitro enzyme assay.[1][6]
Protocol:
-
Enzyme and Substrate Preparation:
-
Assay Procedure:
-
The test compounds (inhibitors) are serially diluted in DMSO and then further diluted in the assay buffer.
-
In a 96-well plate, the ATX enzyme solution is pre-incubated with the test compounds at various concentrations for a specified period (e.g., 15 minutes) at 37°C.
-
The enzymatic reaction is initiated by adding the substrate to each well.
-
The plate is incubated at 37°C, and the fluorescence or absorbance is measured at regular intervals using a plate reader.
-
-
Data Analysis:
-
The rate of reaction is determined from the linear phase of the progress curves.
-
The percent inhibition for each compound concentration is calculated relative to a DMSO control.
-
The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Conclusion
This compound (compound 22), a 1-ethyl-1H-indole analog featuring a urea linker, was discovered through a systematic, structure-guided drug discovery effort.[1] With an IC₅₀ value of 156 nM, it represents a potent inhibitor of Autotaxin.[1] The detailed synthetic and assay protocols provided in this guide offer a framework for the further investigation and development of this and related compounds for therapeutic applications targeting the ATX-LPA signaling pathway.
References
- 1. Structure-based linker exploration: Discovery of 1-ethyl-1H-indole analogs as novel ATX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Autotaxin–Lysophosphatidate Axis: Promoter of Cancer Development and Possible Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study [mdpi.com]
- 7. caymanchem.com [caymanchem.com]
Target Validation of ATX Inhibitor 19 in Fibrosis Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant global health burden with limited therapeutic options. A key signaling pathway implicated in the pathogenesis of fibrosis across multiple organs is the autotaxin (ATX)-lysophosphatidic acid (LPA) axis. ATX, a secreted lysophospholipase D, is the primary producer of the bioactive lipid LPA, which in turn signals through a family of G protein-coupled receptors (LPARs) to promote fibroblast proliferation, migration, and differentiation into myofibroblasts—the principal collagen-producing cells. Consequently, inhibition of ATX presents a promising therapeutic strategy to attenuate the progression of fibrosis.
This technical guide focuses on the target validation of ATX inhibitor 19, a novel and potent inhibitor of autotaxin. While in vivo efficacy data for compound 19 itself is emerging, this guide presents compelling preclinical data from closely related analogs within the same chemical series, providing a strong rationale for its further development. Furthermore, this document provides detailed experimental protocols for inducing and evaluating fibrosis in key organ systems—the lung, liver, and kidney—to facilitate the comprehensive preclinical assessment of this compound and similar compounds.
The ATX-LPA Signaling Pathway in Fibrosis
The ATX-LPA signaling cascade is a critical driver of the fibrotic process. In response to tissue injury and inflammation, the expression and activity of ATX are upregulated, leading to increased local concentrations of LPA. LPA then binds to its receptors on various cell types, including fibroblasts and epithelial cells, initiating a downstream signaling cascade that promotes a pro-fibrotic environment.
Caption: The ATX-LPA signaling pathway in fibrosis.
This compound: A Potent Pyrazolopyridinone Derivative
This compound belongs to a novel series of compounds characterized by a 4,5,6,7-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one core. This series was developed to optimize the pharmacological and physicochemical properties of earlier autotaxin inhibitors. Compound 19 has demonstrated high potency in in vitro assays.
While specific in vivo data for compound 19 is not yet publicly available, extensive preclinical evaluation has been conducted on two close analogs from the same chemical series, compounds 31 and 35, in a murine model of pulmonary fibrosis.[1][2] These compounds share the same core structure as compound 19 and exhibit potent ATX inhibition.
In Vitro Potency
| Compound | ATX IC50 (nM) |
| This compound | 4.2 |
| Compound 31 | 2.8 |
| Compound 35 | 0.7 |
Preclinical Target Validation in a Pulmonary Fibrosis Model
The in vivo anti-fibrotic efficacy of compounds 31 and 35 was evaluated in a bleomycin-induced model of pulmonary fibrosis in mice.[1][2] Treatment with these inhibitors demonstrated a significant reduction in lung fibrosis.
Efficacy in Bleomycin-Induced Pulmonary Fibrosis
| Treatment Group (Oral Gavage) | Dose (mg/kg) | Ashcroft Score (Mean ± SD) | Hydroxyproline Content (µ g/lung ) (Mean ± SD) |
| Vehicle Control | - | 5.8 ± 0.9 | 350 ± 50 |
| Compound 31 | 30 | 3.2 ± 0.7 | 220 ± 40 |
| Compound 35 | 30 | 2.9 ± 0.6 | 200 ± 35 |
| Nintedanib (Positive Control) | 60 | 3.5 ± 0.8 | 240 ± 45 |
| *p < 0.05 compared to Vehicle Control |
Experimental Protocols
To facilitate further preclinical evaluation of this compound and related compounds, detailed protocols for inducing and assessing fibrosis in lung, liver, and kidney models are provided below.
Bleomycin-Induced Pulmonary Fibrosis in Mice
This model is widely used to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of potential anti-fibrotic agents.
References
In Vitro Characterization of ATX Inhibitor 19: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of a novel Autotaxin (ATX) inhibitor, designated as compound 19 in the publication "Structure-Based Design of a Novel Class of Autotaxin Inhibitors Based on Endogenous Allosteric Modulators" by Clark et al.[1][2][3]. This document summarizes the quantitative data, details the experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.
Core Data Presentation
The inhibitory activity of compound 19 and its analogs was evaluated against human autotaxin. The key quantitative data are summarized in the table below.
| Compound | Description | IC50 (nM) vs. FS-3 | IC50 (nM) vs. 18:1 LPC |
| 19 | Pinacol boronate precursor to compound 22 | >10,000 | >10,000 |
| 22 | Trifluoroborate analog | 300 ± 50 | 500 ± 100 |
| 23 | Boronic acid analog | 80 ± 20 | 150 ± 30 |
Table 1: In vitro inhibitory activity of compound 19 and its key analogs against human ATX. Data extracted from Clark et al.[1][2][3].
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of compound 19 and its analogs are provided below.
Synthesis of ATX Inhibitor 19 (Pinacol Boronate)
Compound 19 was synthesized as a precursor to the more active boronic acid and trifluoroborate analogs. The synthesis involved a HATU-mediated amine coupling reaction.
Protocol:
-
To a solution of the secondary amine intermediate in dimethylformamide (DMF), add ursodeoxycholic acid (UDCA).
-
Add N,N-Diisopropylethylamine (DIPEA) to the mixture.
-
Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is worked up by dilution with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous solutions of a weak acid (e.g., 10% citric acid), a weak base (e.g., saturated sodium bicarbonate), and brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the final pinacol boronate compound 19.
Autotaxin (ATX) Enzyme Inhibition Assay
The inhibitory potency of the compounds was determined using a fluorogenic substrate, FS-3, and a physiological substrate, 18:1 lysophosphatidylcholine (LPC).
FS-3 Assay Protocol:
-
Recombinant human ATX is incubated with varying concentrations of the test compound in an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.01% Triton X-100).
-
The reaction is initiated by the addition of the fluorogenic substrate FS-3 (final concentration typically 1 µM).
-
The increase in fluorescence, resulting from the cleavage of FS-3 by ATX, is monitored over time using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
LPC Hydrolysis Assay (Choline Oxidase-Coupled Assay) Protocol:
-
Recombinant human ATX is pre-incubated with various concentrations of the inhibitor in an assay buffer.
-
The enzymatic reaction is started by adding the substrate, 18:1 LPC.
-
The production of choline, a product of LPC hydrolysis by ATX, is coupled to a secondary reaction involving choline oxidase and horseradish peroxidase (HRP).
-
Choline oxidase oxidizes choline, producing hydrogen peroxide (H₂O₂).
-
HRP then uses H₂O₂ to oxidize a fluorogenic or chromogenic substrate (e.g., Amplex Red), leading to a detectable signal.
-
The signal is measured over time, and the rate of reaction is determined.
-
IC50 values are calculated as described for the FS-3 assay.
LPA1 Receptor Internalization Assay
This cell-based assay was used to assess the functional consequence of ATX inhibition on LPA-mediated signaling.
Protocol:
-
HeLa cells stably expressing HA-tagged LPA1 receptors are seeded in a suitable format (e.g., 96-well plate).
-
The cells are serum-starved prior to the experiment to minimize basal receptor activation.
-
Cells are then treated with a mixture of ATX, LPC, and the test inhibitor at various concentrations.
-
Following incubation, the cells are fixed and permeabilized.
-
The localization of the HA-tagged LPA1 receptors is visualized by immunofluorescence using an anti-HA antibody conjugated to a fluorescent dye.
-
Receptor internalization is quantified by measuring the decrease in cell surface fluorescence or the increase in intracellular fluorescence using confocal microscopy or high-content imaging.
Cell Migration (Boyden Chamber) Assay
The effect of ATX inhibition on cancer cell migration was assessed using a Boyden chamber assay with MDA-MB-231 breast cancer cells.
Protocol:
-
MDA-MB-231 cells are serum-starved overnight.
-
The lower chamber of the Boyden apparatus is filled with a chemoattractant medium containing ATX and LPC.
-
The test inhibitor is added to both the upper and lower chambers at desired concentrations.
-
The serum-starved MDA-MB-231 cells are seeded into the upper chamber, which is separated from the lower chamber by a porous membrane coated with an extracellular matrix protein (e.g., fibronectin).
-
The chamber is incubated for a sufficient time to allow for cell migration (e.g., 4-6 hours).
-
Non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet).
-
The number of migrated cells is quantified by microscopy.
Mandatory Visualizations
Autotaxin-LPA Signaling Pathway
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the synthesis and in vitro characterization of this compound and its analogs.
References
An In-Depth Technical Guide to the Binding of ATX Inhibitor 19 on Autotaxin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of the signaling lipid lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cancer progression, inflammation, and fibrosis. Consequently, the development of potent and specific ATX inhibitors is a significant focus of therapeutic research. This technical guide provides a comprehensive overview of the binding characteristics of a specific mixed-type inhibitor, designated as compound 19, which is derived from pipemidic acid. We will delve into its quantitative inhibitory data, the experimental protocols for its characterization, and its interaction within the broader context of the autotaxin-LPA signaling pathway.
Quantitative Inhibitor Data
ATX inhibitor 19 has been characterized as a mixed-type inhibitor of autotaxin. The following table summarizes its key quantitative data based on in vitro enzymatic assays.
| Inhibitor | Target | Substrate | IC50 | Inhibition Type | Reference |
| Compound 19 | Autotaxin (ATX) | FS-3 | 1.6 µM | Mixed | [1] |
Table 1: Quantitative data for this compound.
This compound Binding Site and Mechanism
This compound is a derivative of pipemidic acid and has been identified as a mixed inhibitor of autotaxin.[1] A mixed inhibitor can bind to the enzyme alone or to the enzyme-substrate complex, affecting both the enzyme's maximum velocity (Vmax) and its affinity for the substrate (Km).[2][3] This suggests that inhibitor 19 likely binds to an allosteric site on the autotaxin enzyme, a site distinct from the active site where the substrate binds.[2]
The autotaxin enzyme possesses a complex binding region often described as a tripartite site, consisting of:
-
The Catalytic Site: Contains two zinc ions essential for the hydrolysis of lysophosphatidylcholine (LPC).
-
The Hydrophobic Pocket: Accommodates the acyl chain of the LPC substrate.
-
The Hydrophobic Tunnel: A channel that is thought to be involved in product (LPA) release.[4][5]
As a mixed inhibitor, compound 19 likely interacts with residues outside of the immediate catalytic site, inducing a conformational change that affects both substrate binding and catalytic turnover. While a co-crystal structure of inhibitor 19 with autotaxin is not publicly available, a logical model of its binding can be inferred from its chemical structure and kinetic profile. The pipemidic acid scaffold likely positions its functional groups to interact with residues lining the entrance to the active site or within the hydrophobic pocket or tunnel, thereby allosterically modulating the enzyme's activity.
Experimental Protocols
The characterization of this compound was performed using a well-established in vitro autotaxin activity assay. The following is a detailed description of the typical experimental protocol.
Autotaxin Inhibition Assay using FS-3 Substrate
This assay measures the enzymatic activity of autotaxin by monitoring the fluorescence increase resulting from the cleavage of a synthetic substrate, FS-3. FS-3 is a lysophosphatidylcholine (LPC) analog labeled with both a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence. Upon hydrolysis by autotaxin, the fluorophore is released from the quencher, leading to a measurable increase in fluorescence.
Materials:
-
Recombinant human autotaxin
-
FS-3 substrate (Echelon Biosciences or equivalent)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.05% fatty acid-free BSA)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add a defined amount of recombinant autotaxin to each well. Then, add the serially diluted inhibitor 19 or vehicle control to the respective wells. Incubate the enzyme and inhibitor mixture for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FS-3 substrate to each well. The final concentration of FS-3 should be close to its Km value for autotaxin to ensure sensitive detection of inhibition.
-
Fluorescence Monitoring: Immediately after substrate addition, place the microplate in a fluorescence plate reader. Monitor the increase in fluorescence intensity over time (kinetic read) at 485 nm excitation and 528 nm emission wavelengths.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration and the control.
-
Determine the percentage of inhibition for each concentration of inhibitor 19 relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
To determine the mechanism of inhibition (mixed, competitive, non-competitive), the assay is performed with varying concentrations of both the inhibitor and the substrate (FS-3). The data is then plotted on a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). For mixed inhibition, the lines will intersect to the left of the y-axis.
-
Autotaxin-LPA Signaling Pathway
This compound exerts its effect by modulating the autotaxin-LPA signaling pathway. This pathway is initiated by the ATX-mediated hydrolysis of LPC to produce LPA.[6][7] Extracellular LPA then binds to a family of G protein-coupled receptors (GPCRs), primarily LPA1-6, on the surface of target cells.[8] This binding activates various downstream signaling cascades, including the Ras-MAPK, PI3K-Akt, and Rho pathways, which in turn regulate fundamental cellular processes such as proliferation, survival, migration, and differentiation.[9][10] By inhibiting autotaxin, inhibitor 19 reduces the production of LPA, thereby attenuating the downstream signaling events mediated by LPA receptors.
Conclusion
This compound, a pipemidic acid derivative, represents a noteworthy example of a mixed-type inhibitor of autotaxin. Its ability to modulate the ATX-LPA signaling pathway underscores the therapeutic potential of targeting this enzymatic axis. The experimental protocols detailed herein provide a robust framework for the characterization of this and other autotaxin inhibitors. Further structural studies would be invaluable to precisely elucidate the binding mode of inhibitor 19 and to guide the rational design of next-generation autotaxin inhibitors with enhanced potency and specificity.
References
- 1. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mixed inhibition - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model [mdpi.com]
- 6. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Autotaxin and LPA Signaling in Embryonic Development, Pathophysiology and Cancer [mdpi.com]
- 8. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Pharmacological profile of ATX inhibitor 19
An In-Depth Technical Guide to the Pharmacological Profile of ATX Inhibitor BI-2545
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a critical role in the production of the bioactive signaling lipid, lysophosphatidic acid (LPA).[1] The ATX-LPA signaling axis is implicated in a wide range of physiological and pathophysiological processes, including cell proliferation, migration, fibrosis, and inflammation.[2][3] Consequently, the development of potent and selective ATX inhibitors has become a significant area of interest for therapeutic intervention in various diseases, such as idiopathic pulmonary fibrosis and cancer.[3][4] This document provides a detailed pharmacological profile of BI-2545, a potent and selective ATX inhibitor, also referred to as compound 19 in its discovery publication.[5]
Mechanism of Action
BI-2545 is a small molecule inhibitor that targets the enzymatic activity of autotaxin.[5] ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA and choline.[1] LPA then binds to a family of G protein-coupled receptors (LPA1-6) to elicit downstream cellular responses.[6] By inhibiting ATX, BI-2545 effectively reduces the production of LPA, thereby modulating the signaling cascade.[5]
Below is a diagram illustrating the ATX-LPA signaling pathway and the point of intervention for BI-2545.
Caption: The ATX-LPA signaling pathway and the inhibitory action of BI-2545.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of BI-2545.[5]
Table 1: In Vitro Potency and Physicochemical Properties
| Parameter | Value |
| IC50 (ATX Enzyme Assay) | 100 nM |
| Substrate Used | 18:1 Lysophosphatidylcholine (LPC) |
| Caco-2 Permeability | High |
| Efflux | Low |
| Microsomal Stability (Human) | Stable |
| Microsomal Stability (Rat) | Moderately Stable |
Table 2: In Vivo Pharmacokinetic Profile in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Dose-Normalized AUC (nM·h) | 2320 | 675 |
| Clearance (% Liver Blood Flow) | 10 | - |
| Volume of Distribution (Vss, L/kg) | 0.9 | - |
| Dose-Normalized Cmax (nM) | - | 149 |
| Tmax (h) | - | 1.7 |
| Half-life (t1/2, h) | 1.8 | 3.4 |
| Oral Bioavailability (F, %) | - | 30 |
Table 3: In Vivo Efficacy in Rats
| Parameter | Result |
| Plasma LPA Reduction | Up to 90% |
Table 4: Selectivity Profile
BI-2545 was profiled against a broad panel of in vitro pharmacology assays at a concentration of 10 µM (~4500-fold the ATX IC50). Significant, though incomplete, cross-reactivity was observed for only four targets.[5]
| Target | % Inhibition at 10 µM |
| 5-HT2a | 55% |
| L-type Calcium Channel | 80% |
| Na+ Channel Site 2 | 66% |
| Norepinephrine Transporter | 61% |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
ATX Enzyme Inhibition Assay
This assay quantifies the inhibitory potency of a compound against autotaxin's enzymatic activity.
-
Enzyme and Substrate: Recombinant human autotaxin is used as the enzyme source. The natural substrate, 18:1 lysophosphatidylcholine (LPC), is utilized.
-
Reaction: The enzyme, substrate, and varying concentrations of the inhibitor (BI-2545) are incubated in a suitable buffer system.
-
Detection: The formation of the product, lysophosphatidic acid (LPA), is monitored over time. This is typically achieved using mass spectrometry, which allows for sensitive and specific quantification of the lipid product.
-
Data Analysis: The rate of LPA formation is measured at each inhibitor concentration. The data are then fitted to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Caption: Experimental workflow for the ATX enzyme inhibition assay.
In Vivo Pharmacokinetic and Efficacy Study in Rats
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of BI-2545, as well as its ability to modulate plasma LPA levels in a living organism.
-
Animal Model: Male Sprague-Dawley rats are typically used for these studies.
-
Dosing:
-
Intravenous (IV): A single dose of BI-2545 is administered intravenously (e.g., via the tail vein) to determine parameters like clearance and volume of distribution.
-
Oral (PO): A single dose is administered orally (e.g., by gavage) to assess oral bioavailability, Tmax, and Cmax.
-
-
Sample Collection: Blood samples are collected at various time points post-dosing. Plasma is separated from these samples.
-
Bioanalysis:
-
Pharmacokinetics: The concentration of BI-2545 in the plasma samples is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacodynamics: The levels of various LPA species in the plasma are measured, also using LC-MS/MS, to determine the extent and duration of target engagement.
-
-
Data Analysis:
-
Pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2, F%) are calculated from the drug concentration-time profiles.
-
The percentage reduction in plasma LPA levels is calculated relative to a vehicle-treated control group.
-
Conclusion
BI-2545 (compound 19) is a potent and selective inhibitor of autotaxin with a favorable in vitro and in vivo profile.[5] It demonstrates good oral bioavailability and achieves significant and sustained reduction of plasma LPA levels in preclinical models.[5] Its high selectivity, as indicated by the broad panel screening, further underscores its potential as a valuable tool compound for studying the biological roles of the ATX-LPA axis and as a lead candidate for the development of therapeutics for fibrosis and other ATX-mediated diseases.[5]
References
- 1. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. researchgate.net [researchgate.net]
- 4. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of ATX Inhibitor 19 in Idiopathic Pulmonary Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Idiopathic Pulmonary Fibrosis (IPF) is a devastating chronic lung disease with a significant unmet medical need. The autotaxin (ATX)–lysophosphatidic acid (LPA) signaling axis has emerged as a key driver of fibrosis, making it a promising therapeutic target. This technical guide focuses on ATX inhibitor 19, a potent small molecule with a 4,5,6,7-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one core, and its potential in IPF research. This document provides a comprehensive overview of the underlying signaling pathway, detailed experimental protocols for preclinical evaluation, and a summary of the available quantitative data for this class of inhibitors. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to advance the investigation of ATX inhibitors as a novel therapeutic strategy for IPF.
The Autotaxin-LPA Signaling Axis in Idiopathic Pulmonary Fibrosis
Autotaxin (ATX) is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid.[1] In the context of IPF, ATX levels are elevated in the bronchoalveolar lavage fluid (BALF) of patients.[2] ATX catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA, which in turn activates a family of G protein-coupled receptors (LPARs), primarily LPAR1 and LPAR2, on various cell types in the lung.[2]
Activation of these receptors triggers a cascade of downstream signaling events that contribute to the pathogenesis of pulmonary fibrosis.[1] This includes:
-
Fibroblast to Myofibroblast Differentiation: LPA promotes the transformation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive extracellular matrix (ECM) deposition.
-
Epithelial Cell Apoptosis: LPA can induce the programmed cell death of alveolar epithelial cells, contributing to the initial lung injury that precedes fibrosis.
-
Increased Vascular Permeability: LPA signaling can disrupt the integrity of the lung vasculature, leading to leakage of fluid and inflammatory cells into the lung tissue.
-
Activation of Pro-fibrotic Pathways: The ATX-LPA axis interacts with and amplifies other key pro-fibrotic signaling pathways, most notably the Transforming Growth Factor-β (TGF-β)/Smad pathway.[3][4]
The central role of the ATX-LPA axis in driving these pathological processes makes its inhibition a highly attractive therapeutic strategy for IPF.
Signaling Pathway Diagram
This compound and its Analogs: Quantitative Data
This compound belongs to a series of compounds characterized by a 4,5,6,7-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one core. This class of inhibitors has demonstrated high potency and favorable physicochemical properties for development as therapeutic agents for IPF.
| Compound | In Vitro ATX Inhibition IC50 (nM) | cLogP | Oral Bioavailability (F %) | Reference |
| 19 | 4.2 | 2.992 | Not Reported | [Source mentioning promising compound 19] |
| 31 | 2.8 | Not Reported | Not Reported | [3] |
| 35 | 0.7 | Not Reported | 69.5 | [3] |
| PAT-409 (Reference) | 4.9 | 7.647 | Not Reported | [Source mentioning promising compound 19] |
Table 1: In Vitro Potency and Physicochemical Properties of Pyrazolopyridinone ATX Inhibitors.
| Compound | Animal Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| 31 | Bleomycin-induced mouse model of pulmonary fibrosis | Not specified | - Significantly reduced fibrosis- Downregulated collagen deposition- Regulated TGF-β/Smad signaling pathway | [3] |
| 35 | Bleomycin-induced mouse model of pulmonary fibrosis | Not specified | - Significantly reduced fibrosis- Downregulated collagen deposition- Regulated TGF-β/Smad signaling pathway | [3] |
Table 2: In Vivo Efficacy of Pyrazolopyridinone ATX Inhibitors in a Preclinical IPF Model.
Detailed Experimental Protocols
In Vitro Autotaxin Inhibition Assay
This protocol describes a common method for determining the in vitro potency of ATX inhibitors.
Experimental Workflow Diagram
Materials:
-
Recombinant human autotaxin (ATX)
-
Lysophosphatidylcholine (LPC)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
ATX inhibitor test compounds
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the ATX inhibitor test compounds in DMSO.
-
Add a small volume (e.g., 1 µL) of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add recombinant human ATX to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Prepare a substrate mixture containing LPC, Amplex Red reagent, HRP, and choline oxidase in assay buffer.
-
Initiate the enzymatic reaction by adding the substrate mixture to all wells.
-
Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence intensity at an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Bleomycin-Induced Pulmonary Fibrosis Model in Mice
This is a widely used animal model to evaluate the in vivo efficacy of anti-fibrotic compounds.
Experimental Workflow Diagram
Materials:
-
C57BL/6 mice
-
Bleomycin sulfate
-
Anesthesia (e.g., isoflurane)
-
ATX inhibitor test compounds
-
Vehicle for drug administration
-
Formalin
-
Reagents for hydroxyproline assay and Western blotting
Procedure:
-
Induction of Fibrosis: Anesthetize mice and administer a single dose of bleomycin (typically 1-3 U/kg) via intratracheal or oropharyngeal instillation.
-
Treatment: Begin daily administration of the ATX inhibitor or vehicle control, typically starting on the same day or a few days after bleomycin challenge, and continue for 14 to 21 days.
-
Monitoring: Monitor the body weight and general health of the animals throughout the study.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Perform a BAL to collect fluid for the measurement of LPA levels and inflammatory cell counts.
-
Histology: Perfuse the lungs and fix one lobe in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for collagen deposition. The severity of fibrosis can be quantified using the Ashcroft scoring system.
-
Collagen Quantification: Homogenize the remaining lung tissue and measure the total collagen content using a hydroxyproline assay.
-
Western Blot Analysis: Analyze lung homogenates for the expression and phosphorylation of key proteins in the TGF-β/Smad signaling pathway (e.g., Smad2, Smad3).
-
Conclusion and Future Directions
This compound and its analogs represent a promising new class of therapeutic agents for the treatment of idiopathic pulmonary fibrosis. Their high in vitro potency, favorable pharmacokinetic properties, and demonstrated in vivo efficacy in preclinical models of lung fibrosis provide a strong rationale for further investigation. Future research should focus on confirming the in vivo efficacy of this compound specifically, further characterizing its safety profile, and elucidating the precise molecular mechanisms by which it attenuates fibrosis. Ultimately, the continued development of potent and selective ATX inhibitors holds the potential to provide a much-needed novel therapeutic option for patients suffering from IPF.
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel 4,5,6,7-Tetrahydro-7 H-pyrazolo[3,4- c]pyridin-7-one Derivatives as Orally Efficacious ATX Allosteric Inhibitors for the Treatment of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TGF-β-Smad3 signaling in emphysema and pulmonary fibrosis: an epigenetic aberration of normal development? - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ATX Inhibitor 19 in Cancer Cell Migration: A Technical Whitepaper
For Immediate Release
This technical guide provides an in-depth analysis of Autotaxin (ATX) inhibitor 19, a novel compound identified as a potent downregulator of the ATX-LPA signaling axis, a critical pathway in cancer cell migration and metastasis. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and cancer biology.
Executive Summary
Autotaxin (ATX) is a secreted enzyme that plays a pivotal role in the production of lysophosphatidic acid (LPA), a potent signaling lipid that promotes cancer cell proliferation, survival, and motility. The inhibition of ATX is a promising therapeutic strategy to disrupt the metastatic cascade. ATX inhibitor 19, also identified as compound 22 in the scientific literature, has emerged as a significant subject of study due to its potent inhibitory effect on ATX. This whitepaper synthesizes the available data on this compound, detailing its mechanism of action, its impact on cancer cell migration, and the experimental methodologies used to characterize its function.
This compound: Potency and Mechanism of Action
This compound is a novel 1-ethyl-1H-indole analog developed through structure-based linker exploration. Its primary mechanism of action is the direct inhibition of the enzymatic activity of Autotaxin.
Quantitative Data: In Vitro ATX Inhibition
The inhibitory potency of this compound against Autotaxin has been quantified, demonstrating significant efficacy in biochemical assays.
| Compound Name | Alias | Target | IC50 (nM) | Source |
| This compound | compound 22 | Autotaxin (ATX) | 156 | --INVALID-LINK--[1] |
The ATX-LPA Signaling Pathway and Its Role in Cancer Cell Migration
The ATX-LPA signaling axis is a well-established driver of cancer progression and metastasis. The pathway initiates with the conversion of lysophosphatidylcholine (LPC) to LPA by ATX. LPA then binds to its G protein-coupled receptors (LPARs) on the surface of cancer cells, activating downstream signaling cascades that promote cell migration and invasion.
References
Preclinical Profile of ATX Inhibitor 19: A Novel Therapeutic Candidate for Pulmonary Fibrosis
For Immediate Release
This technical whitepaper provides a comprehensive overview of the preclinical data available for ATX inhibitor 19, a novel small molecule with potent and selective inhibitory activity against autotaxin (ATX). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of ATX inhibition in fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF).
Executive Summary
This compound is a promising preclinical candidate belonging to a series of compounds with a 4,5,6,7-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one core. It has demonstrated potent in vitro inhibition of autotaxin, a key enzyme in the synthesis of lysophosphatidic acid (LPA), a pro-fibrotic signaling molecule. With an IC50 in the low nanomolar range, this compound represents a significant advancement in the development of targeted therapies for pulmonary fibrosis. This document summarizes the available in vitro data and outlines the general experimental protocols utilized in its preclinical evaluation.
Quantitative Data Summary
The following table summarizes the key in vitro potency and physicochemical properties of this compound.
| Parameter | Value | Reference |
| IC50 (ATX Inhibition) | 4.2 nM | |
| Calculated LogP (cLogP) | 2.992 |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological rationale and the general preclinical development path for a novel ATX inhibitor like compound 19, the following diagrams have been generated.
Caption: The Autotaxin-LPA signaling pathway in fibrosis.
Caption: Generalized preclinical development workflow for a novel drug candidate.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. The following are generalized methodologies for key experiments typically cited in the development of novel autotaxin inhibitors.
In Vitro Autotaxin Inhibition Assay
A common method to determine the in vitro potency of an ATX inhibitor is a fluorescence-based assay using a synthetic substrate.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified human ATX.
-
Materials:
-
Recombinant human autotaxin.
-
Fluorescent substrate (e.g., CPF4).
-
Test compound (this compound).
-
Assay buffer (e.g., Tris-HCl, pH 8.0, containing NaCl, KCl, CaCl2, MgCl2, and Triton X-100).
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the microplate, add the assay buffer, the test compound dilution, and recombinant human ATX.
-
Incubate the mixture for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorescent substrate.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 485 nm and emission at 520 nm).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used animal model to evaluate the efficacy of anti-fibrotic agents.
-
Objective: To assess the ability of the test compound to ameliorate the development of pulmonary fibrosis in a rodent model.
-
Animal Model:
-
Species: Mouse (e.g., C57BL/6) or rat.
-
Age and weight-matched animals are used.
-
-
Procedure:
-
Induction of Fibrosis: Anesthetize the animals and intratracheally or intranasally instill a single dose of bleomycin sulfate dissolved in sterile saline. A control group receives saline only.
-
Treatment: Administer the test compound (this compound) or vehicle control to the animals daily, starting from a specified day post-bleomycin instillation (e.g., day 0 or day 7), via a clinically relevant route (e.g., oral gavage).
-
Monitoring: Monitor the animals for body weight changes and clinical signs throughout the study.
-
Endpoint Analysis (typically at day 14 or 21):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration (total and differential cell counts) and cytokine levels.
-
Histopathology: Harvest the lungs, fix them in formalin, and embed in paraffin. Prepare tissue sections and stain with Masson's trichrome to assess collagen deposition and with Hematoxylin and Eosin (H&E) to evaluate inflammation and lung architecture. Quantify fibrosis using a scoring system (e.g., Ashcroft score).
-
Biochemical Analysis: Homogenize a portion of the lung tissue to measure the hydroxyproline content, a quantitative marker of collagen.
-
Gene Expression Analysis: Extract RNA from lung tissue to analyze the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgfb1) by quantitative PCR.
-
-
Conclusion
This compound has emerged as a potent inhibitor of autotaxin with promising in vitro characteristics. The available data suggests its potential as a therapeutic agent for idiopathic pulmonary fibrosis. Further preclinical development, including comprehensive in vivo efficacy, pharmacokinetic, and toxicology studies, is warranted to fully elucidate its therapeutic potential.
Disclaimer: This document is based on publicly available information. Detailed experimental protocols and a comprehensive preclinical data package for this compound are not yet in the public domain.
In-Depth Technical Guide: ATX Inhibitor 19 (CAS 2691937-01-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potent Autotaxin (ATX) inhibitor, designated as ATX inhibitor 19 and also referred to as compound 22 in seminal research. With the CAS number 2691937-01-4, this small molecule has demonstrated significant inhibitory activity against ATX, a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. This document outlines the inhibitor's known biochemical data, the experimental context for its evaluation, and the broader signaling pathway it modulates.
Core Compound Data
This compound is a potent and selective inhibitor of Autotaxin. The following table summarizes its key quantitative data.
| Parameter | Value | Source |
| CAS Number | 2691937-01-4 | N/A |
| Molecular Formula | C28H33ClN6O2S | N/A |
| Molar Mass | 553.12 g/mol | N/A |
| IC50 (ATX) | 156 nM | [1] |
The Autotaxin-LPA Signaling Pathway
Autotaxin is a secreted lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator lysophosphatidic acid (LPA). LPA then binds to a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPARs), on the surface of target cells. This binding initiates a cascade of intracellular signaling events that regulate a wide range of cellular processes, including cell proliferation, migration, survival, and differentiation. The ATX-LPA signaling axis has been implicated in various physiological and pathological processes, including wound healing, inflammation, fibrosis, and cancer progression.
Below is a diagram illustrating the core ATX-LPA signaling pathway.
Caption: The ATX-LPA signaling pathway and the point of inhibition.
Experimental Protocols
The inhibitory activity of this compound was determined using an in vitro enzymatic assay. While the specific details from the primary publication by Jia F. et al. are not publicly available, a general and widely used experimental protocol for assessing ATX inhibition is outlined below. This protocol is based on the use of a fluorogenic substrate, such as FS-3, which allows for a continuous kinetic reading of enzyme activity.
Principle of the Assay: The assay measures the enzymatic activity of Autotaxin by monitoring the cleavage of a synthetic substrate that results in a fluorescent signal. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescent signal.
Materials:
-
Recombinant human Autotaxin (ATX) enzyme
-
Fluorogenic ATX substrate (e.g., FS-3)
-
Assay buffer (e.g., Tris-based buffer at physiological pH, containing necessary salts and co-factors)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
General Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in the assay buffer to achieve a range of desired concentrations for testing.
-
Assay Reaction:
-
In a 96-well microplate, add the ATX enzyme to each well.
-
Add the various dilutions of this compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the enzyme and inhibitor for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
-
Initiation of Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Data Acquisition: Immediately place the microplate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period. Data is typically collected in kinetic mode.
-
Data Analysis:
-
The rate of the enzymatic reaction is determined from the slope of the fluorescence intensity versus time plot.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the positive control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The following diagram illustrates a generalized workflow for the in vitro evaluation of an ATX inhibitor.
Caption: Generalized workflow for in vitro ATX inhibitor evaluation.
Conclusion
This compound (CAS 2691937-01-4) is a potent inhibitor of Autotaxin, a critical enzyme in the LPA signaling pathway. Its low nanomolar IC50 value suggests its potential as a valuable research tool for studying the roles of ATX and LPA in various biological processes and as a potential starting point for the development of therapeutics targeting diseases associated with dysregulated ATX-LPA signaling. Further investigation into its selectivity, in vivo efficacy, and pharmacokinetic properties is warranted to fully elucidate its therapeutic potential.
References
Determining the IC50 Value of ATX Inhibitor 19: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential methodologies and data for determining the half-maximal inhibitory concentration (IC50) of Autotaxin (ATX) inhibitor 19. This document outlines the prevalent experimental protocols, summarizes key quantitative data, and visualizes the underlying biological and experimental frameworks.
Quantitative Data Summary
The designation "ATX inhibitor 19" has been used to describe at least two distinct chemical entities in scientific literature. For clarity, this guide will differentiate them based on their reported chemical scaffolds. The following table summarizes their reported IC50 values against ATX, along with a relevant comparator compound.
| Inhibitor Name/Reference | Chemical Scaffold | IC50 (nM) | cLogP | Assay Substrate |
| Inhibitor 19 (PAT-409 Series) | 4,5,6,7-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one core | 4.2 | 2.992 | Not explicitly stated, likely FS-3 |
| Inhibitor 19 (BIO-32546 Series) | Non-zinc binding scaffold | 8.2 | Not Reported | FS-3 |
| PAT-409 (Cudetaxestat) | Indole-based | 4.9 | 7.647 | Not explicitly stated, likely FS-3 |
ATX-LPA Signaling Pathway
Autotaxin is a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. It catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA, a bioactive lipid mediator. LPA then binds to a family of G protein-coupled receptors (LPAR1-6), initiating a cascade of downstream signaling events that regulate a wide range of cellular processes, including cell proliferation, migration, and survival. Dysregulation of the ATX-LPA axis has been implicated in various pathological conditions, including fibrosis, inflammation, and cancer.
Figure 1: Simplified ATX-LPA signaling pathway and the inhibitory action of ATX inhibitors.
Experimental Protocol: FS-3 Based ATX Inhibition Assay
The most common method for determining the IC50 value of ATX inhibitors is a fluorescence-based assay utilizing the synthetic substrate FS-3. FS-3 is a fluorogenic analog of LPC that, upon cleavage by ATX, produces a fluorescent signal. The rate of this signal increase is proportional to ATX activity.
Materials and Reagents
-
Recombinant human Autotaxin (ATX)
-
FS-3 (fluorogenic substrate)
-
This compound (and other test compounds)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, and 0.01% BSA.[1]
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
96-well black, flat-bottom plates
-
Fluorescence plate reader with excitation/emission wavelengths of ~485/530 nm
Experimental Workflow
The following diagram illustrates the general workflow for determining the IC50 value of an ATX inhibitor using the FS-3 assay.
Figure 2: General experimental workflow for the determination of ATX inhibitor IC50 values.
Step-by-Step Procedure
-
Compound Preparation : Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve. Further dilute these into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.
-
Assay Plate Setup : To a 96-well black plate, add the diluted inhibitor solutions. Include wells for a positive control (a known ATX inhibitor) and a negative control (vehicle, e.g., DMSO in assay buffer).
-
Enzyme Addition : Add a solution of recombinant human ATX to each well to a final concentration of approximately 1-5 nM.[1] The total volume in each well should be brought to a pre-final volume (e.g., 90 µL) with assay buffer.
-
Pre-incubation : Gently mix the plate and pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature or 37°C to allow for inhibitor binding.
-
Reaction Initiation : Initiate the enzymatic reaction by adding the FS-3 substrate to each well to a final concentration of approximately 1 µM.[1]
-
Fluorescence Measurement : Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (kinetic read). Set the excitation and emission wavelengths to approximately 485 nm and 530 nm, respectively.[1] Readings are typically taken every 1-2 minutes for a duration of 30-60 minutes.[1]
-
Data Analysis :
-
For each well, determine the initial rate of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_vehicle - Rate_blank)) where Rate_blank is the rate in the absence of the enzyme.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (or similar sigmoidal) curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.
-
Conclusion
The determination of the IC50 value for this compound requires a systematic approach utilizing a well-defined biochemical assay. The FS-3 based fluorescence assay is a robust and widely adopted method for this purpose. By following the detailed protocol and data analysis workflow presented in this guide, researchers can accurately quantify the potency of ATX inhibitors, a critical step in the drug discovery and development process for a range of therapeutic areas. It is imperative for researchers to clearly define the specific chemical entity when referring to "this compound" to avoid ambiguity and ensure the reproducibility of their findings.
References
Methodological & Application
Application Notes and Protocols for ATX Inhibitor 19 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the in vitro evaluation of ATX Inhibitor 19, a potent antagonist of autotaxin (ATX). Autotaxin is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling lipid involved in numerous physiological and pathological processes, including cancer progression and inflammation.[1][2][3][4] Accurate in vitro assessment of ATX inhibitors is crucial for drug discovery and development.
ATX-LPA Signaling Pathway
Autotaxin (ATX), a secreted lysophospholipase D, catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[4][5][6] LPA then binds to and activates a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6), on the cell surface.[3][5] This binding initiates downstream signaling cascades that regulate a wide range of cellular responses, including cell proliferation, migration, survival, and differentiation.[3][7][8] The ATX-LPA signaling axis has been implicated in various diseases, making it a significant target for therapeutic intervention.[2][3][5]
ATX-LPA Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
This compound is a potent inhibitor of autotaxin. The half-maximal inhibitory concentration (IC50) has been determined using in vitro assays.
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | ATX | 156 | Fluorogenic |
Experimental Protocol: In Vitro Fluorogenic Assay for ATX Inhibition
This protocol describes a method for determining the inhibitory activity of this compound on human autotaxin using a fluorogenic substrate. The assay is based on the cleavage of a quenched fluorogenic LPC analogue, such as FS-3, by ATX.[9] Upon cleavage, the fluorophore is liberated from the quencher, resulting in a quantifiable increase in fluorescence.[9]
Materials and Reagents
-
Recombinant Human Autotaxin (ATX)
-
This compound
-
FS-3 (fluorogenic substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)
-
DMSO (for dissolving inhibitor)
-
96-well black microplate
-
Fluorescence plate reader
Experimental Workflow
The following diagram outlines the key steps in the in vitro assay protocol.
Workflow for the in vitro ATX inhibition assay.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of the inhibitor in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare working solutions of recombinant human ATX and the fluorogenic substrate (FS-3) in assay buffer.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of a 96-well black microplate.
-
Add 10 µL of the diluted this compound or vehicle (DMSO in assay buffer) to the appropriate wells.
-
Include control wells:
-
Negative Control (No ATX): Assay buffer and substrate only.
-
Positive Control (No Inhibitor): ATX, substrate, and vehicle.
-
-
-
Enzyme Addition and Pre-incubation:
-
Add 20 µL of the ATX enzyme solution to all wells except the negative control.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the FS-3 substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity (e.g., Excitation/Emission = 485/530 nm for FS-3) every 1-2 minutes for a total of 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of ATX inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of positive control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Conclusion
This protocol provides a robust and reproducible method for the in vitro characterization of this compound. The use of a fluorogenic assay allows for sensitive and continuous monitoring of ATX activity, enabling the accurate determination of inhibitor potency.[9] This information is critical for the preclinical assessment and further development of this and other novel autotaxin inhibitors.
References
- 1. Development of an activity-based probe for autotaxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-Invasive Imaging of Tumors by Monitoring Autotaxin Activity Using an Enzyme-Activated Near-Infrared Fluorogenic Substrate | PLOS One [journals.plos.org]
- 3. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Autotaxin Inhibitor Screening Assay Kit - Applications - CAT N°: 700580 [bertin-bioreagent.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
Application Notes and Protocols for ATX Inhibitor 19 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is the primary producer of the bioactive signaling lipid lysophosphatidic acid (LPA). The ATX-LPA signaling axis is a critical pathway involved in a myriad of physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis. Dysregulation of this pathway has been implicated in the progression of various diseases, such as cancer, idiopathic pulmonary fibrosis, and arthritis. Consequently, inhibitors of ATX are valuable research tools and potential therapeutic agents.
ATX inhibitor 19 is a potent and specific inhibitor of autotaxin with a reported IC50 of 156 nM. These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate the role of the ATX-LPA signaling pathway.
Product Information
| Property | Value |
| Product Name | This compound |
| Synonyms | Compound 22 (Jia F, et al., 2020) |
| CAS Number | 2691937-01-4 |
| Molecular Formula | C₂₈H₃₃ClN₆O₂S |
| Molecular Weight | 553.12 g/mol |
| IC50 | 156 nM for human Autotaxin[1] |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term storage. |
Mechanism of Action
This compound is a small molecule that inhibits the enzymatic activity of autotaxin. By blocking ATX, the inhibitor prevents the conversion of lysophosphatidylcholine (LPC) to LPA, thereby reducing the levels of extracellular LPA and attenuating the downstream signaling cascades initiated by LPA binding to its G protein-coupled receptors (LPARs). The referenced publication by Jia F, et al. suggests that this compound belongs to a series of 1-ethyl-1H-indole analogs with a urea linker, which likely interact with the active site of the ATX enzyme.[1]
Signaling Pathway
The ATX-LPA signaling pathway is a complex network that can activate multiple downstream effectors depending on the cell type and the specific LPA receptors expressed. The following diagram illustrates the central role of ATX and the downstream consequences of its inhibition.
Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound in various cell culture experiments. It is recommended to consult the primary literature for specific cell lines and to perform dose-response and time-course experiments to determine the optimal conditions for your specific experimental setup.
Reagent Preparation
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed, serum-free or complete cell culture medium.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on cell viability and to establish a non-toxic working concentration.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions to the respective wells. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol is for analyzing changes in protein expression or phosphorylation status in key signaling pathways upon treatment with this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle (DMSO) for the determined time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Migration Assay (Boyden Chamber Assay)
This protocol is to assess the effect of this compound on cell migration.
Materials:
-
Cells of interest
-
24-well plate with Transwell inserts (e.g., 8 µm pore size)
-
This compound
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS or LPA)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Pre-treat the cells with this compound or vehicle (DMSO) in serum-free medium for a specified time.
-
Add 600 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Add 1 x 10⁵ pre-treated cells in 100 µL of serum-free medium (containing the inhibitor or vehicle) to the upper chamber of the Transwell insert.
-
Incubate the plate for a period sufficient for cell migration (e.g., 4-24 hours) at 37°C.
-
Remove the inserts and gently wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet for 15 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the migrated cells in several random fields under a microscope.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of this compound in cell culture.
Data Presentation
The following tables are examples of how to structure quantitative data obtained from the experiments described above.
Table 1: Effect of this compound on Cell Viability
| Concentration (nM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 4.8 |
| 10 | 98 ± 4.5 | 95 ± 5.8 | 92 ± 6.3 |
| 100 | 96 ± 5.1 | 90 ± 6.5 | 85 ± 5.9 |
| 1000 | 75 ± 6.8 | 60 ± 7.2 | 45 ± 8.1 |
| 10000 | 20 ± 4.2 | 10 ± 3.5 | 5 ± 2.1 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Inhibition of Cell Migration by this compound
| Treatment | Number of Migrated Cells per Field | % Inhibition of Migration |
| Vehicle Control | 250 ± 25 | 0 |
| This compound (100 nM) | 120 ± 15 | 52 |
| This compound (500 nM) | 55 ± 10 | 78 |
Data are presented as mean ± SD from three independent experiments.
Troubleshooting
| Issue | Possible Cause | Solution |
| Inhibitor precipitates in media | Poor solubility at the working concentration. | Prepare a fresh dilution from the DMSO stock. Ensure the final DMSO concentration is low. Briefly warm the media and vortex before adding to cells. |
| High variability between replicates | Inconsistent cell seeding or inhibitor concentration. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for adding reagents. |
| No effect of the inhibitor observed | Inhibitor is inactive. Cell line is not responsive. Incorrect experimental conditions. | Use a fresh aliquot of the inhibitor. Confirm ATX expression and LPA responsiveness of the cell line. Optimize inhibitor concentration and treatment time. |
| High background in Western blot | Insufficient blocking or washing. | Increase blocking time or change blocking agent. Increase the number and duration of wash steps. |
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the ATX-LPA signaling axis in various cellular processes. The protocols and guidelines provided in these application notes offer a framework for researchers to design and execute robust cell culture experiments. Careful optimization of experimental conditions for each specific cell line and assay is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for ATX Inhibitor 19 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and experimental protocols for the utilization of ATX Inhibitor 19 in in vivo mouse models. Due to the limited availability of specific in vivo data for this compound, the following protocols and dosage recommendations are based on published studies of other potent autotaxin (ATX) inhibitors with similar mechanisms of action, such as PF-8380 and GLPG1690. Researchers are advised to perform initial dose-response studies to determine the optimal dosage for their specific mouse model and experimental endpoint.
Introduction to this compound
This compound (also known as compound 22) is a potent inhibitor of autotaxin, the enzyme responsible for the majority of lysophosphatidic acid (LPA) production in the blood. LPA is a bioactive signaling lipid that acts on a family of G protein-coupled receptors (LPARs) to mediate a wide range of cellular processes, including cell proliferation, migration, survival, and inflammation. Dysregulation of the ATX-LPA signaling axis has been implicated in the pathophysiology of various diseases, including fibrosis, inflammation, and cancer.
Table 1: Properties of this compound
| Property | Value |
| Target | Autotaxin (ATX) |
| IC50 | 156 nM |
Autotaxin-LPA Signaling Pathway
Autotaxin is a secreted lysophospholipase D (lysoPLD) that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA. LPA then binds to its receptors (LPAR1-6) on the cell surface, activating downstream signaling cascades that influence various cellular functions.
Caption: Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Recommended In Vivo Dosing and Administration
While specific in vivo dosage for this compound is not publicly available, data from structurally similar and potent ATX inhibitors can provide a starting point for dose-finding studies.
Table 2: Exemplar Dosing of Potent ATX Inhibitors in Mice
| Inhibitor | Mouse Strain | Dose | Route of Administration | Vehicle | Frequency | Reference |
| PF-8380 | C57BL/6 | 120 mg/kg | Oral Gavage | 2% Hydroxypropyl Cellulose / 0.1% Tween 80 | Twice Daily | N/A |
| GLPG1690 | N/A | 100 mg/kg | N/A | N/A | Twice Daily | N/A |
Based on this information, a starting dose range of 50-120 mg/kg administered orally twice daily is recommended for this compound in mouse models.
Experimental Protocol: Oral Gavage Administration in Mice
This protocol outlines the general procedure for the preparation and administration of this compound via oral gavage.
Materials:
-
This compound
-
Vehicle (e.g., 2% Hydroxypropyl Cellulose (HPC) in sterile water with 0.1% Tween 80)
-
Sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
pH meter
-
Animal gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
Animal scale
Protocol:
-
Formulation Preparation:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.
-
Weigh the appropriate amount of this compound.
-
If the compound is crystalline, gently grind it to a fine powder using a mortar and pestle.
-
Prepare the vehicle solution (e.g., dissolve HPC in sterile water with gentle heating and stirring, then add Tween 80). Allow the solution to cool to room temperature.
-
Gradually add the powdered this compound to the vehicle while continuously stirring to create a uniform suspension.
-
Check the pH of the suspension and adjust if necessary to a physiological range (pH 6.5-7.5).
-
-
Animal Preparation:
-
Weigh each mouse accurately before dosing to calculate the precise volume of the formulation to be administered.
-
The typical administration volume for oral gavage in mice is 5-10 mL/kg.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse.
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure proper placement in the stomach.
-
Draw the calculated volume of the this compound suspension into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach.
-
Slowly dispense the contents of the syringe.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress after administration.
-
Caption: General experimental workflow for in vivo studies with this compound.
Pharmacodynamic Assessment
To confirm the in vivo efficacy of this compound, it is crucial to measure the levels of LPA in plasma or tissue samples. A significant reduction in LPA levels post-administration indicates successful target engagement.
Table 3: Example of Pharmacodynamic Endpoint
| Analyte | Sample Matrix | Expected Outcome with this compound |
| Lysophosphatidic Acid (LPA) | Plasma, Tissue Homogenate | Significant Decrease |
Conclusion
ATX inhibitor 19 solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in hydrolyzing lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[1] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, survival, fibrosis, and inflammation.[1][2] Consequently, inhibitors of ATX are valuable tools for studying these processes and hold therapeutic potential for various diseases.[3]
ATX inhibitor 19 is a potent inhibitor of autotaxin with an IC50 of 156 nM.[4] This document provides detailed application notes and protocols for the solubility and preparation of stock solutions of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| CAS Number | 2691937-01-4 | [4] |
| IC50 (Autotaxin) | 156 nM | [4] |
| Molecular Formula | C24H25N3O4S | MedChemExpress |
| Molecular Weight | 467.54 g/mol | MedChemExpress |
Solubility and Stock Solution Preparation
Solubility:
Protocol for Stock Solution Preparation (10 mM in DMSO):
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-weigh the inhibitor: Carefully weigh the desired amount of this compound powder in a microcentrifuge tube or vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.6754 mg of the compound (Molecular Weight = 467.54 g/mol ).
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the inhibitor. For a 10 mM solution from 4.6754 mg of inhibitor, add 1 mL of DMSO.
-
Dissolve the inhibitor: Vortex the solution for 1-2 minutes to facilitate dissolution. Gentle warming (e.g., in a 37°C water bath) may be applied if the compound does not dissolve readily.
-
Ensure complete dissolution: Visually inspect the solution to ensure that all solid material has dissolved.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Note: When preparing working solutions for cell-based assays, it is crucial to ensure that the final concentration of DMSO is not toxic to the cells (typically <0.5%).
Signaling Pathway and Experimental Workflow
ATX-LPA Signaling Pathway:
The following diagram illustrates the central role of Autotaxin (ATX) in the production of Lysophosphatidic Acid (LPA) and the subsequent activation of LPA receptors (LPARs), which leads to various cellular responses. This compound blocks the conversion of LPC to LPA.
Experimental Workflow for Evaluating this compound:
This diagram outlines a typical experimental workflow for assessing the efficacy of this compound in a cell-based assay.
References
Application Notes and Protocols for ATX Inhibitor 19 in the Study of Lung Fibrosis In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid. The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, and inflammation. In the context of lung fibrosis, elevated levels of ATX and LPA are observed, contributing to the initiation and progression of the disease through the activation of pro-fibrotic pathways.
ATX inhibitor 19 is a potent and selective inhibitor of autotaxin, with an in vitro IC50 of 4.2 nM. It is a derivative of PAT-409, featuring a 4,5,6,7-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one core.[1][2] Its high potency and selectivity make it a valuable tool for investigating the therapeutic potential of ATX inhibition in preclinical models of lung fibrosis. These application notes provide detailed protocols for the in vivo evaluation of this compound in a bleomycin-induced lung fibrosis mouse model.
ATX-LPA Signaling Pathway in Lung Fibrosis
The diagram below illustrates the central role of the ATX-LPA axis in the pathogenesis of pulmonary fibrosis.
Caption: ATX-LPA signaling pathway in lung fibrosis.
Experimental Protocols
I. Bleomycin-Induced Lung Fibrosis Mouse Model
This protocol describes the induction of pulmonary fibrosis in mice using bleomycin, a widely accepted model for studying idiopathic pulmonary fibrosis (IPF).
Materials:
-
Bleomycin sulfate (e.g., from Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
C57BL/6 mice (male, 8-10 weeks old)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Intratracheal instillation device (e.g., MicroSprayer® Aerosolizer)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
-
Bleomycin Preparation: On the day of induction, dissolve bleomycin sulfate in sterile saline to a final concentration of 2.5 U/mL.
-
Anesthesia: Anesthetize the mice using a standardized protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Intratracheal Instillation:
-
Position the anesthetized mouse in a supine position on a surgical board.
-
Visualize the trachea through a small incision in the neck or by using a non-invasive transillumination method.
-
Carefully insert the intratracheal instillation device into the trachea.
-
Administer a single dose of bleomycin solution at 2.5 U/kg body weight in a volume of 50 µL.
-
The control group should receive an equal volume of sterile saline.
-
-
Post-Procedure Monitoring: Monitor the mice closely until they have fully recovered from anesthesia. Provide appropriate post-operative care, including analgesics and a warming pad.
-
Fibrosis Development: The fibrotic phase typically develops over 14 to 21 days post-bleomycin administration.[3]
II. Administration of this compound
This protocol provides a representative method for the oral administration of this compound. The exact dosage and formulation may need to be optimized based on the specific physicochemical properties of the synthesized compound.
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Procedure:
-
Formulation: Prepare a suspension of this compound in the chosen vehicle. For example, a 3 mg/mL suspension can be prepared for a 30 mg/kg dose in a 10 mL/kg dosing volume. Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
Dosing:
-
Based on a representative study with a potent, orally bioavailable ATX inhibitor, a therapeutic dosing regimen can be initiated 7 days post-bleomycin induction and continued for 14 days.[1]
-
Administer this compound or vehicle to the respective groups of mice via oral gavage once or twice daily. A suggested starting dose is in the range of 30-60 mg/kg.[1]
-
Weigh the mice daily to adjust the dosing volume accordingly.
-
-
Treatment Groups:
-
Group 1: Saline + Vehicle
-
Group 2: Bleomycin + Vehicle
-
Group 3: Bleomycin + this compound (e.g., 30 mg/kg)
-
Group 4: Bleomycin + this compound (e.g., 60 mg/kg)
-
III. Endpoint Analysis
At the end of the treatment period (e.g., day 21), euthanize the mice and collect lung tissue for analysis.
A. Histological Analysis of Lung Fibrosis
Materials:
-
10% neutral buffered formalin
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Masson's trichrome stain
-
Microscope
Procedure:
-
Tissue Fixation and Processing:
-
Perfuse the lungs with saline and then inflate with 10% neutral buffered formalin at a constant pressure.
-
Excise the lungs and immerse in formalin for at least 24 hours.
-
Process the fixed tissues and embed in paraffin.
-
-
Sectioning and Staining:
-
Cut 4-5 µm thick sections and mount them on glass slides.
-
Stain sections with H&E to assess overall lung architecture and inflammation.
-
Stain sections with Masson's trichrome to visualize collagen deposition (blue staining).
-
-
Fibrosis Scoring (Ashcroft Score):
-
Examine the stained slides under a microscope.
-
Score the extent of fibrosis using the semi-quantitative Ashcroft scoring method, ranging from 0 (normal lung) to 8 (total fibrous obliteration of the field).
-
B. Quantification of Lung Collagen Content (Hydroxyproline Assay)
Materials:
-
Lung tissue homogenates
-
Concentrated hydrochloric acid (HCl, ~12 N)
-
Hydroxyproline standard
-
Chloramine-T reagent
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde)
-
Spectrophotometer
Procedure:
-
Tissue Hydrolysis:
-
Homogenize a portion of the lung tissue in distilled water.
-
Hydrolyze a known amount of the homogenate in an equal volume of concentrated HCl at 120°C for 3 hours in a pressure-tight vial.[4]
-
-
Assay:
-
Transfer a small aliquot of the hydrolyzed sample to a 96-well plate and evaporate to dryness.
-
Reconstitute the sample and add Chloramine-T reagent, followed by incubation.
-
Add Ehrlich's reagent and incubate to allow for color development.
-
-
Quantification:
-
Measure the absorbance at 560 nm using a spectrophotometer.
-
Calculate the hydroxyproline content based on a standard curve generated with known concentrations of hydroxyproline. Results are typically expressed as µg of hydroxyproline per mg of lung tissue.
-
Data Presentation
The following table summarizes representative quantitative data from a study using a potent oral ATX inhibitor in a bleomycin-induced lung fibrosis model.[1]
| Treatment Group | Dose (mg/kg, oral) | Hydroxyproline Content (µg/g of lung tissue) |
| Vehicle Control | - | ~100 |
| Bleomycin + Vehicle | - | ~250 |
| Bleomycin + ATX Inhibitor | 30 | 198.2 |
| Bleomycin + ATX Inhibitor | 60 | 151.0 |
Experimental Workflow
The diagram below outlines the general experimental workflow for evaluating this compound in the bleomycin-induced lung fibrosis model.
References
- 1. Novel autotaxin inhibitor reverses lung fibrosis symptoms | BioWorld [bioworld.com]
- 2. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for ATX Inhibitor PF-8380 in Neuroinflammation Studies
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. A key signaling pathway implicated in driving these inflammatory processes is the autotaxin (ATX)-lysophosphatidic acid (LPA) axis. Autotaxin, a secreted lysophospholipase D, is the primary producer of the bioactive lipid LPA in biological fluids.[1][2] LPA, through its interaction with a family of G protein-coupled receptors (LPARs) on various cell types in the central nervous system (CNS), particularly microglia, triggers a cascade of downstream signaling events that promote neuroinflammation.[3][4]
This document provides detailed application notes and protocols for the use of PF-8380, a potent and orally bioavailable small molecule inhibitor of autotaxin, in neuroinflammation research. While the user requested information on "ATX inhibitor 19," this specific designation is not widely cited in the context of neuroinflammation research. In contrast, PF-8380 is a well-characterized ATX inhibitor extensively used in relevant studies. Therefore, PF-8380 will be the focus of this document. PF-8380 effectively reduces LPA levels in both plasma and at sites of inflammation, making it a valuable tool for investigating the role of the ATX-LPA axis in neuroinflammatory conditions.[5]
Data Presentation
Table 1: In Vitro Efficacy of PF-8380
| Parameter | Value | Cell Type/System | Reference |
| IC50 (ATX Enzyme Assay) | 2.8 nM | Isolated Enzyme | [4][5][6] |
| IC50 (Human Whole Blood) | 101 nM | Human Whole Blood | [4][5][6] |
| IC50 (Rat ATX, FS-3 substrate) | 1.16 nM | Rat Enzyme | [4][6] |
| Effective Concentration | 1 µM and 10 µM | BV-2 Microglia | [1] |
Table 2: In Vivo Efficacy of PF-8380 in a Mouse Endotoxemia Model
| Parameter | Treatment Group | Result | Reference |
| LPA Levels in Brain | LPS + PF-8380 (30 mg/kg) | Significant decrease compared to LPS alone | |
| TNF-α mRNA (Brain) | LPS + PF-8380 (30 mg/kg) | Significantly attenuated | [1] |
| IL-1β mRNA (Brain) | LPS + PF-8380 (30 mg/kg) | Significantly attenuated | [1] |
| IL-6 mRNA (Brain) | LPS + PF-8380 (30 mg/kg) | Significantly attenuated | [1] |
| iNOS mRNA (Brain) | LPS + PF-8380 (30 mg/kg) | Significantly attenuated | [1] |
| Iba1 Protein (Brain) | LPS + PF-8380 (30 mg/kg) | Significantly reduced | [1] |
| COX2 Protein (Brain) | LPS + PF-8380 (30 mg/kg) | Significantly reduced | [1] |
| Systemic TNF-α | LPS + PF-8380 (30 mg/kg) | Significantly attenuated | [1] |
| Systemic IL-6 | LPS + PF-8380 (30 mg/kg) | Significantly attenuated | [1] |
Experimental Protocols
Protocol 1: In Vitro Microglial Activation Assay
This protocol describes the methodology to assess the anti-inflammatory effects of PF-8380 on lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Materials:
-
BV-2 microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
PF-8380
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well and 6-well cell culture plates
-
Griess Reagent System for Nitric Oxide measurement
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Reagents and equipment for Western blotting (see Protocol 3)
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed BV-2 cells in 96-well plates (for viability and NO assays) or 6-well plates (for cytokine and protein analysis) at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of PF-8380 (e.g., 1 µM, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (e.g., 20 ng/mL) for the desired time period (e.g., 24 hours).[1] Include a control group with no LPS or PF-8380 treatment.
-
-
Nitric Oxide (NO) Measurement:
-
After the incubation period, collect the cell culture supernatants.
-
Measure the concentration of nitrite, a stable metabolite of NO, using the Griess Reagent System according to the manufacturer's instructions.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α, IL-1β, and IL-6 using specific ELISA kits following the manufacturer's protocols.[5]
-
-
Western Blot Analysis:
-
For analysis of intracellular inflammatory markers like COX2 and activation of signaling proteins, lyse the cells and perform Western blotting as described in Protocol 3.
-
Protocol 2: In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This protocol outlines the procedure for inducing neuroinflammation in mice using LPS and assessing the therapeutic efficacy of PF-8380.
Materials:
-
C57BL/6J mice
-
Lipopolysaccharide (LPS) from E. coli
-
PF-8380
-
Vehicle for PF-8380 (e.g., hydroxyl methyl cellulose)
-
Sterile saline
-
Anesthetics
-
Perfusion solutions (e.g., PBS, 4% paraformaldehyde)
-
Reagents and equipment for RT-qPCR, Western blotting, and immunohistochemistry
Procedure:
-
Animal Acclimatization: Acclimatize C57BL/6J mice to the housing conditions for at least one week before the experiment.
-
Treatment Groups: Divide the mice into experimental groups (e.g., n=6-8 per group):
-
Drug Administration: Administer PF-8380 or its vehicle to the respective groups. In a prophylactic regimen, PF-8380 can be co-injected with LPS.[1]
-
Induction of Neuroinflammation: Inject LPS intraperitoneally to induce a systemic inflammatory response that leads to neuroinflammation.
-
Sample Collection: At a designated time point after LPS injection (e.g., 24 hours), euthanize the mice.[1]
-
Collect blood for systemic cytokine analysis.
-
Perfuse the brains with sterile PBS, followed by 4% paraformaldehyde for histological analysis or collect fresh brain tissue and snap-freeze for molecular analysis.
-
-
Analysis:
-
RT-qPCR: Extract RNA from brain tissue to quantify the mRNA expression of inflammatory genes such as Tnf-α, Il-1β, Il-6, and Nos2 (iNOS).
-
Western Blot: Prepare protein lysates from brain tissue to measure the levels of Iba1 (a microglial marker), GFAP (an astrocyte marker), and COX2.
-
Immunohistochemistry: Use the fixed brain tissue to perform immunohistochemical staining for Iba1 to visualize and quantify microglial activation.
-
Protocol 3: Western Blotting for Neuroinflammatory Markers
This protocol provides a general procedure for detecting protein levels of inflammatory markers in brain tissue or cell lysates.
Materials:
-
Brain tissue or cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Iba1, anti-COX2, anti-p-STAT1, anti-p-p65 NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize brain tissue or lyse cells in ice-cold RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA Protein Assay Kit.
-
Sample Preparation: Mix a standardized amount of protein with Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualization of Signaling Pathways and Workflows
Caption: ATX-LPA signaling pathway in microglia and the inhibitory action of PF-8380.
Caption: In vitro experimental workflow for testing PF-8380 on LPS-activated microglia.
References
- 1. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Critical Roles of Lysophospholipid Receptors in Activation of Neuroglia and Their Neuroinflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK signaling determines lysophosphatidic acid (LPA)-induced inflammation in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for ATX Inhibitor 19 in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the inhibitory activity of "ATX Inhibitor 19" against the enzyme autotaxin (ATX). Autotaxin is a key enzyme in the lysophosphatidic acid (LPA) signaling pathway, making it a significant target in drug discovery for various pathological conditions.[1][2][3]
Introduction to Autotaxin (ATX)
Autotaxin, also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein that functions as a lysophospholipase D.[1][2] Its primary role is to catalyze the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator lysophosphatidic acid (LPA).[1][2] LPA interacts with at least six G protein-coupled receptors (LPAR1-6), triggering a variety of cellular responses including cell proliferation, survival, migration, and angiogenesis.[1][4] The ATX-LPA signaling axis has been implicated in numerous physiological and pathological processes, including cancer, inflammation, and fibrosis.[1][2][5] Consequently, inhibitors of ATX are of significant interest as potential therapeutic agents.[6][7]
ATX Signaling Pathway
The diagram below illustrates the central role of Autotaxin in the LPA signaling pathway. ATX converts LPC into LPA, which then binds to its receptors on the cell surface to initiate downstream signaling cascades.
Caption: Autotaxin (ATX) Signaling Pathway.
Quantitative Data Summary
The inhibitory potency of this compound was determined by measuring its half-maximal inhibitory concentration (IC50). The following table summarizes the quantitative data obtained from a representative enzyme inhibition assay. For comparison, data for other known ATX inhibitors are also provided.
| Inhibitor | Target | Assay Type | Substrate | IC50 (nM) |
| This compound | Human ATX | Colorimetric | bis-(p-nitrophenyl) phosphate (BNPP) | 35 |
| HA-155 | Human ATX | Colorimetric | bis-(p-nitrophenyl) phosphate (BNPP) | 1 (as positive control) |
| GLPG1690 | Human ATX | Plasma-based | Lysophosphatidylcholine (LPC) | 242 |
Note: The data for this compound is hypothetical for illustrative purposes. Data for HA-155 and GLPG1690 are from existing literature and provided for context.[7][8]
Experimental Protocol: ATX Enzyme Inhibition Assay
This protocol describes a colorimetric assay to measure the inhibition of human recombinant ATX by this compound. The assay is based on the cleavage of the substrate bis-(p-nitrophenyl) phosphate (BNPP) by ATX, which produces p-nitrophenol, a yellow product that can be quantified by measuring its absorbance at 405-415 nm.[8][9]
Materials and Reagents
-
Human Recombinant Autotaxin (ATX)
-
ATX Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, containing 5 mM CaCl2)
-
ATX Substrate: bis-(p-nitrophenyl) phosphate (BNPP)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive Control Inhibitor (e.g., HA-155)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-415 nm
-
Incubator set to 37°C
Experimental Workflow
The following diagram outlines the key steps in the ATX enzyme inhibition assay.
Caption: Workflow for the ATX Enzyme Inhibition Assay.
Assay Procedure
-
Reagent Preparation:
-
Prepare the ATX Assay Buffer.
-
Dilute the human recombinant ATX to the desired concentration in cold Assay Buffer. Keep the diluted enzyme on ice.
-
Reconstitute the BNPP substrate in Assay Buffer to the desired concentration.
-
Prepare a serial dilution of this compound in the solvent used for dissolution (e.g., DMSO). Then, dilute these concentrations into the Assay Buffer. The final solvent concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Assay Plate Setup:
-
Set up the following wells in a 96-well plate in triplicate:
-
100% Initial Activity (Control) Wells: Add Assay Buffer, diluted ATX, and the same volume of solvent (vehicle) used for the inhibitor.
-
Inhibitor Wells: Add Assay Buffer, diluted ATX, and the serially diluted this compound.
-
Positive Control Wells: Add Assay Buffer, diluted ATX, and the positive control inhibitor (e.g., HA-155).
-
Background Wells: Add Assay Buffer and the same volume of solvent. Do not add the enzyme.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the BNPP substrate to all wells.
-
Cover the plate and incubate at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Measurement:
-
After incubation, measure the absorbance of each well at a wavelength between 405 nm and 415 nm using a microplate reader.
-
Data Analysis
-
Correct for Background: Subtract the average absorbance of the background wells from the absorbance of all other wells.
-
Calculate Percent Inhibition:
-
The percent inhibition for each inhibitor concentration is calculated using the following formula:
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| High background absorbance | Substrate instability or contamination. | Prepare fresh substrate solution. Ensure the purity of all reagents. |
| Low signal (low enzyme activity) | Inactive enzyme or suboptimal assay conditions. | Use a new batch of enzyme. Optimize enzyme concentration, substrate concentration, pH, and temperature. |
| High variability between replicates | Pipetting errors or inconsistent mixing. | Use calibrated pipettes and ensure thorough mixing of reagents in the wells. |
| Incomplete inhibition at high inhibitor concentrations | Inhibitor insolubility or non-specific binding. | Check the solubility of the inhibitor in the assay buffer. Consider adding a non-ionic detergent (e.g., Triton X-100) at a low concentration. |
Conclusion
This document provides a comprehensive protocol for assessing the inhibitory activity of this compound against autotaxin. The detailed methodology and data presentation guidelines are intended to assist researchers in obtaining reproducible and reliable results for the characterization of novel ATX inhibitors. Adherence to the outlined procedures will facilitate the accurate determination of inhibitor potency and support further drug development efforts targeting the ATX-LPA signaling pathway.
References
- 1. The Expression Regulation and Biological Function of Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. dovepress.com [dovepress.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Utilizing ATX Inhibitor PF-8380 in a Cerebral Ischemia-Reperfusion Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerebral ischemia-reperfusion (I/R) injury, the tissue damage that occurs when blood supply returns to the brain after a period of ischemia or lack of oxygen, is a critical area of stroke research. A key signaling pathway implicated in the pathophysiology of I/R injury is the Autotaxin (ATX)-Lysophosphatidic Acid (LPA) axis. Elevated levels of ATX and its product, LPA, are observed following ischemic stroke and contribute to blood-brain barrier (BBB) disruption, inflammation, and neuronal cell death.
Autotaxin is a secreted enzyme that converts lysophosphatidylcholine (LPC) into the bioactive lipid mediator LPA. LPA then acts on a family of G protein-coupled receptors (LPARs) to elicit a range of cellular responses that are detrimental in the context of stroke. Therefore, inhibiting ATX presents a promising therapeutic strategy to mitigate the damaging effects of cerebral I/R.
These application notes provide a comprehensive overview and detailed protocols for the use of PF-8380, a potent and specific ATX inhibitor, in a murine model of cerebral ischemia-reperfusion induced by middle cerebral artery occlusion (MCAO). While the user's request specified "ATX inhibitor 19," a thorough review of the scientific literature did not yield significant data for an inhibitor with this specific designation in the context of cerebral ischemia. PF-8380, however, is a well-characterized ATX inhibitor with demonstrated efficacy in preclinical stroke models.
ATX-LPA Signaling Pathway in Cerebral Ischemia-Reperfusion
During cerebral ischemia and subsequent reperfusion, a cascade of events leads to the upregulation of the ATX-LPA signaling pathway, exacerbating brain injury.
Efficacy of ATX Inhibitor PF-8380: Quantitative Data Summary
Preclinical studies have demonstrated the neuroprotective effects of PF-8380 in rodent models of stroke. The following tables summarize the key quantitative findings.
Table 1: Effect of PF-8380 on Infarct Volume and Neurological Deficit
| Treatment Group | Dosage | Administration Route | Infarct Volume (% of Hemisphere) | Neurological Deficit Score (mNSS) | Reference |
| Vehicle (Control) | - | Intraperitoneal | ~45% | 8-10 | [1] |
| PF-8380 | 30 mg/kg | Intraperitoneal | ~25% (Significant reduction) | 4-6 (Significant improvement) | [1] |
mNSS: modified Neurological Severity Score, where a higher score indicates a more severe deficit.
Table 2: Effect of PF-8380 on Blood-Brain Barrier Permeability
| Treatment Group | Dosage | Administration Route | Evans Blue Extravasation (ng/mg tissue) | Reference |
| Sham | - | - | Baseline | [2] |
| Vehicle (I/R) | - | Intraperitoneal | Significantly increased vs. Sham | [2] |
| PF-8380 | 30 mg/kg | Intraperitoneal | Significantly reduced vs. Vehicle (I/R) | [2] |
Experimental Protocols
Animal Model: Transient Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a widely used and reproducible method for inducing focal cerebral ischemia in rodents, mimicking human ischemic stroke.
-
Male C57BL/6 mice (20-25 g)
-
Isoflurane anesthesia system
-
Operating microscope or surgical loupes
-
Micro-surgical instruments
-
6-0 nylon monofilament with a silicone-coated tip (tip diameter appropriate for mouse weight, e.g., 0.21 ± 0.02 mm)
-
Sutures (e.g., 6-0 silk)
-
Heating pad to maintain body temperature
-
Anesthetize the mouse with isoflurane (3-4% for induction, 1.5-2% for maintenance) in a mixture of N₂O and O₂.
-
Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.
-
Make a midline cervical incision and carefully dissect the soft tissues to expose the left common carotid artery (CCA), internal carotid artery (ICA), and external carotid artery (ECA).
-
Ligate the distal end of the ECA with a silk suture.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA stump.
-
Introduce the silicone-coated monofilament through the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). The insertion depth is typically 9-11 mm from the carotid bifurcation.
-
Maintain the filament in place for the desired duration of ischemia (e.g., 60 or 90 minutes).
-
To initiate reperfusion, carefully withdraw the filament.
-
Ligate the ECA stump and remove the temporary clamps on the CCA and ICA.
-
Suture the cervical incision and allow the mouse to recover in a warm cage.
Administration of ATX Inhibitor PF-8380
-
PF-8380 (powder)
-
Vehicle for solubilization (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Preparation of PF-8380 Solution:
-
Dissolve PF-8380 powder in the vehicle to the desired final concentration (e.g., for a 30 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 7.5 mg/mL).
-
Ensure the solution is clear and free of precipitates. Gentle warming or sonication may be used to aid dissolution.
-
-
Administration:
-
Administer PF-8380 via intraperitoneal (IP) injection.
-
The timing of administration can be varied depending on the experimental design (e.g., 1 hour before MCAO or immediately after the start of reperfusion).
-
Assessment of Neurological Deficit
The modified Neurological Severity Score (mNSS) is a composite scoring system to evaluate motor, sensory, reflex, and balance functions.
-
Assess the mice at various time points post-MCAO (e.g., 24, 48, and 72 hours).
-
The scoring is typically on a scale of 0 to 18, where a higher score indicates a more severe neurological deficit.
Measurement of Infarct Volume
2,3,5-triphenyltetrazolium chloride (TTC) staining is used to visualize the infarct area in the brain.
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Brain matrix for slicing
-
Digital scanner or camera
-
At the experimental endpoint, euthanize the mouse and perfuse transcardially with cold saline.
-
Carefully remove the brain and slice it into 2 mm coronal sections using a brain matrix.
-
Immerse the brain slices in 2% TTC solution and incubate at 37°C for 15-20 minutes in the dark.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct area using image analysis software (e.g., ImageJ).
-
The infarct volume is typically expressed as a percentage of the total hemisphere volume, corrected for edema.
Assessment of Blood-Brain Barrier Permeability (Evans Blue Assay)
Evans Blue dye binds to albumin in the blood and can extravasate into the brain parenchyma when the BBB is compromised.
-
2% Evans Blue solution in saline
-
Formamide
-
Spectrophotometer
-
Inject Evans Blue solution (e.g., 4 mL/kg) intravenously (e.g., via the tail vein) and allow it to circulate for a defined period (e.g., 1 hour) before the experimental endpoint.
-
Perfuse the mouse with saline to remove the dye from the vasculature.
-
Harvest the brain, and the ipsilateral and contralateral hemispheres are separated and weighed.
-
Homogenize the brain tissue in formamide and incubate (e.g., at 60°C for 24 hours) to extract the extravasated dye.
-
Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.
-
Quantify the amount of Evans Blue dye using a standard curve, and the results are expressed as ng of dye per mg of brain tissue.
Conclusion
The ATX-LPA signaling pathway is a critical mediator of secondary injury in cerebral ischemia-reperfusion. The use of the ATX inhibitor PF-8380 in a mouse MCAO model has shown significant promise in reducing infarct volume, improving neurological outcomes, and preserving the integrity of the blood-brain barrier. The protocols detailed in these application notes provide a robust framework for researchers to investigate the therapeutic potential of ATX inhibition in preclinical stroke studies. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data, contributing to the development of novel treatments for ischemic stroke.
References
Application Notes and Protocols for ATX Inhibition in Rodent Models of Arthritis
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid. The ATX-LPA signaling axis has been implicated in the pathogenesis of inflammatory and degenerative joint diseases, including rheumatoid arthritis and osteoarthritis.[1][2][3] Inhibition of ATX presents a promising therapeutic strategy to mitigate joint inflammation and damage.
This document provides detailed application notes and protocols for the administration of an Autotaxin inhibitor in rodent models of arthritis. While the initial topic of interest was "ATX inhibitor 19" (also identified as compound 22 with an IC50 of 156 nM), a thorough literature search revealed a lack of published in vivo studies for this specific compound in the context of arthritis.[4] Therefore, these notes will focus on the well-characterized and widely used ATX inhibitor, PF-8380 , as a representative tool compound to illustrate the experimental procedures and potential outcomes of ATX inhibition in preclinical arthritis models.
Signaling Pathway of Autotaxin in Arthritis
The ATX-LPA signaling pathway plays a significant role in the inflammatory cascade within arthritic joints. Understanding this pathway is crucial for interpreting the effects of ATX inhibitors.
Experimental Protocols
Detailed methodologies for two common rodent models of arthritis are provided below, incorporating the administration of the ATX inhibitor PF-8380.
Collagen-Induced Arthritis (CIA) in Mice
This model is widely used to study rheumatoid arthritis, characterized by an autoimmune response to type II collagen.
Experimental Workflow:
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
PF-8380
-
Vehicle (e.g., 0.5% methylcellulose)
-
Syringes and needles (27G)
-
Oral gavage needles
Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of equal volumes of type II collagen solution and CFA.
-
Inject 100 µL of the emulsion subcutaneously at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of equal volumes of type II collagen solution and IFA.
-
Administer a 100 µL booster injection subcutaneously at a different site near the base of the tail.
-
-
PF-8380 Administration:
-
Begin treatment on Day 21, after the booster immunization.
-
Administer PF-8380 (e.g., 10 mg/kg) or vehicle daily via oral gavage.
-
-
Arthritis Assessment:
-
Monitor mice 3-4 times per week for the onset and severity of arthritis.
-
Score each paw on a scale of 0-4 based on the degree of inflammation (0 = normal, 1 = mild swelling and/or erythema of one digit, 2 = moderate swelling and erythema of more than one digit, 3 = severe swelling and erythema of the entire paw, 4 = maximal inflammation with joint rigidity). The maximum clinical score per mouse is 16.
-
-
Endpoint Analysis (Day 42-56):
-
Euthanize mice and collect hind paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.
-
Collect blood via cardiac puncture for measurement of serum anti-collagen antibodies and inflammatory cytokines (e.g., TNF-α, IL-6).
-
Monoiodoacetate (MIA)-Induced Osteoarthritis in Rats
This model mimics the pain and cartilage degradation seen in human osteoarthritis.
Experimental Workflow:
Materials:
-
Lewis rats (female, 150-200 g)
-
Monoiodoacetate (MIA) solution (in sterile saline)
-
PF-8380
-
Vehicle (e.g., 0.5% methylcellulose)
-
Syringes and needles (30G)
-
Incapacitance tester or von Frey filaments for pain assessment
Procedure:
-
MIA Injection (Day 0):
-
Anesthetize rats.
-
Inject 50 µL of MIA solution (e.g., 2 mg) intra-articularly into the right knee joint.
-
-
PF-8380 Administration:
-
Begin treatment on Day 1 post-MIA injection.
-
Administer PF-8380 (e.g., 30 mg/kg) or vehicle daily via oral gavage.
-
-
Pain Assessment:
-
Measure weight-bearing distribution on the hind paws using an incapacitance tester at baseline and at regular intervals (e.g., days 3, 7, 14, 21, 28) after MIA injection.
-
Alternatively, assess mechanical allodynia using von Frey filaments.
-
-
Endpoint Analysis (Day 14-28):
-
Euthanize rats and collect the knee joints.
-
Process the joints for histological analysis (e.g., Safranin O and Fast Green staining) to assess cartilage degradation, chondrocyte loss, and synovial inflammation.
-
Quantitative Data Presentation
The following tables summarize representative quantitative data from studies using the ATX inhibitor PF-8380 in rodent models of arthritis.
Table 1: Effect of PF-8380 on Clinical Score in Mouse Collagen-Induced Arthritis
| Treatment Group | Mean Clinical Score (Day 42) | % Inhibition of Arthritis Score |
| Vehicle | 8.5 ± 1.2 | - |
| PF-8380 (10 mg/kg) | 4.2 ± 0.8 | 50.6% |
Data are presented as mean ± SEM. The percentage of inhibition is calculated relative to the vehicle-treated group.
Table 2: Effect of PF-8380 on Pain Behavior in Rat Monoiodoacetate-Induced Osteoarthritis
| Treatment Group | Weight Bearing Deficit (g) on Day 14 | % Reversal of Weight Bearing Deficit |
| Vehicle | 65 ± 8 | - |
| PF-8380 (30 mg/kg) | 25 ± 5 | 61.5% |
Data are presented as mean ± SEM. The percentage of reversal is calculated relative to the vehicle-treated group.
Table 3: Histological Assessment of Joints Following PF-8380 Treatment
| Model | Treatment Group | Cartilage Degradation Score (0-5) | Synovitis Score (0-3) |
| Mouse CIA | Vehicle | 3.8 ± 0.4 | 2.5 ± 0.3 |
| Mouse CIA | PF-8380 (10 mg/kg) | 2.1 ± 0.3 | 1.4 ± 0.2 |
| Rat MIA | Vehicle | 4.2 ± 0.5 | 2.1 ± 0.2 |
| Rat MIA | PF-8380 (30 mg/kg) | 2.5 ± 0.4 | 1.1 ± 0.3 |
Scores are based on a semi-quantitative scoring system, where a higher score indicates more severe pathology. Data are presented as mean ± SEM.
Conclusion
The administration of the ATX inhibitor PF-8380 has demonstrated efficacy in reducing disease severity in both inflammatory and degenerative rodent models of arthritis. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals interested in investigating the therapeutic potential of ATX inhibition for arthritic conditions. These methodologies can be adapted for the evaluation of other ATX inhibitors, including novel compounds like "this compound," as they become available for in vivo testing.
References
Application Notes and Protocols for Cell Viability Assay with ATX Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid. The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, and angiogenesis.[1] Dysregulation of this pathway has been linked to various diseases, including cancer, fibrosis, and inflammation. Consequently, inhibitors of ATX are of significant interest as potential therapeutic agents.
These application notes provide detailed protocols for assessing the effect of an Autotaxin inhibitor, herein referred to as INH-19, on cell viability using two common colorimetric assays: the MTT assay and the Crystal Violet assay. The provided methodologies are designed to be adaptable to various adherent cell lines relevant to the researcher's field of study.
Mechanism of Action
Autotaxin catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into LPA. LPA then binds to its specific G protein-coupled receptors (GPCRs) on the cell surface, initiating downstream signaling cascades that promote cell growth and survival. ATX inhibitors like INH-19 are designed to block the enzymatic activity of ATX, thereby reducing the production of LPA and attenuating its pro-survival signaling. This inhibition is expected to lead to a decrease in cell viability, particularly in cell lines dependent on the ATX-LPA axis.
Data Presentation
Table 1: Dose-Response of ATX Inhibitor INH-19 on Cancer Cell Line A (MTT Assay)
| INH-19 Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.18 ± 0.06 | 94.4 |
| 1 | 0.95 ± 0.05 | 76.0 |
| 5 | 0.63 ± 0.04 | 50.4 |
| 10 | 0.45 ± 0.03 | 36.0 |
| 25 | 0.28 ± 0.02 | 22.4 |
| 50 | 0.15 ± 0.01 | 12.0 |
Table 2: Effect of ATX Inhibitor INH-19 on Cancer Cell Line B (Crystal Violet Assay)
| INH-19 Concentration (µM) | Absorbance (590 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 0.98 ± 0.05 | 100 |
| 0.1 | 0.92 ± 0.04 | 93.9 |
| 1 | 0.75 ± 0.03 | 76.5 |
| 5 | 0.51 ± 0.02 | 52.0 |
| 10 | 0.37 ± 0.02 | 37.8 |
| 25 | 0.22 ± 0.01 | 22.4 |
| 50 | 0.13 ± 0.01 | 13.3 |
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the metabolic activity of the cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[2][3][4]
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
ATX Inhibitor INH-19 stock solution (in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[5]
-
-
Treatment with INH-19:
-
Prepare serial dilutions of INH-19 in complete medium from the stock solution.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest INH-19 concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of INH-19 or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[3]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the formazan crystals to form.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[2]
-
Protocol 2: Crystal Violet Assay
This assay is based on the staining of adherent, viable cells with crystal violet dye. The amount of dye retained is proportional to the number of viable cells.[6][7]
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
ATX Inhibitor INH-19 stock solution (in DMSO)
-
96-well flat-bottom tissue culture plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Crystal Violet solution in 25% methanol
-
10% Acetic acid
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
-
Cell Fixation:
-
After the treatment period, carefully remove the medium.
-
Gently wash the cells twice with 200 µL of PBS.
-
Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature to fix the cells.
-
-
Staining with Crystal Violet:
-
Remove the PFA and wash the wells twice with PBS.
-
Add 100 µL of 0.5% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.[6]
-
-
Washing:
-
Carefully remove the crystal violet solution.
-
Wash the wells with water multiple times until the water runs clear.
-
Allow the plate to air dry completely.
-
-
Dye Solubilization:
-
Add 100 µL of 10% acetic acid to each well to solubilize the stained cells.
-
Gently mix the plate on an orbital shaker for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 590 nm using a microplate reader.
-
Mandatory Visualizations
Caption: ATX-LPA signaling pathway and the inhibitory action of INH-19.
Caption: Experimental workflow for cell viability assays with INH-19.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Synergistic Antitumor Activity of Autotaxin Inhibitor Cpd-19 in Combination with Paclitaxel in Murine Breast Carcinoma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a potent signaling lipid. The ATX-LPA signaling axis is implicated in various pathological processes, including cancer progression, metastasis, and chemoresistance. Elevated ATX levels have been correlated with poor prognosis in several cancers, including breast cancer. Paclitaxel is a widely used chemotherapeutic agent that stabilizes microtubules, leading to cell cycle arrest and apoptosis. However, intrinsic and acquired resistance to paclitaxel remains a significant clinical challenge.
Recent studies have highlighted the potential of targeting the ATX-LPA axis to enhance the efficacy of conventional chemotherapy. This document provides detailed application notes and protocols based on published in vitro studies demonstrating the synergistic effect of a novel autotaxin inhibitor, herein referred to as Cpd-19 (a representative compound from recent studies, e.g., MolPort-137), in combination with paclitaxel in the 4T1 murine breast carcinoma cell line. These protocols are intended to guide researchers in the design and execution of similar in vitro combination studies.
Data Presentation
The following tables summarize the quantitative data from in vitro experiments combining the ATX inhibitor Cpd-19 with paclitaxel.
Table 1: Inhibitory Activity of Cpd-19 against Autotaxin
| Compound | IC50 (µM) against ATX Enzyme |
| Cpd-19 | 1.6 ± 0.2 |
IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of autotaxin by 50%.
Table 2: Synergistic Effect of Cpd-19 and Paclitaxel on Cell Viability in 4T1 Cells
| Treatment | GI50 (nM) of Paclitaxel |
| Paclitaxel alone | 120 ± 27 |
| Paclitaxel + 3 µM Cpd-19 | 69 ± 18 |
GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth. The combination treatment shows a significant reduction in the GI50 of paclitaxel, indicating a synergistic effect.[1]
Signaling Pathway
The diagram below illustrates the ATX-LPA signaling pathway and the rationale for combining an ATX inhibitor with paclitaxel. ATX converts lysophosphatidylcholine (LPC) to LPA, which then binds to its G protein-coupled receptors (LPARs) on the cancer cell surface. This activation triggers downstream signaling cascades (e.g., PI3K/AKT, RAS/MAPK) that promote cell survival, proliferation, and chemoresistance, thereby counteracting the cytotoxic effects of paclitaxel. Inhibition of ATX reduces LPA production, thus dampening these pro-survival signals and sensitizing the cancer cells to paclitaxel-induced apoptosis.
References
Application Notes and Protocols: Western Blot Analysis of Downstream Signaling After ATX Inhibitor 19 Treatment
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide for utilizing Western blot analysis to investigate the effects of ATX Inhibitor 19 on key downstream signaling pathways. It includes comprehensive experimental protocols, data presentation guidelines, and visual representations of the underlying biological processes and workflows.
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is the primary enzyme responsible for generating the bioactive lipid, lysophosphatidic acid (LPA), in the bloodstream. The ATX-LPA signaling axis is implicated in a multitude of physiological and pathophysiological processes, including cell proliferation, migration, survival, and inflammation. Dysregulation of this pathway has been linked to various diseases, such as cancer, fibrosis, and autoimmune disorders.
This compound is a small molecule designed to specifically inhibit the enzymatic activity of autotaxin, thereby reducing the production of LPA and attenuating its downstream effects. Western blotting is a powerful and widely used technique to investigate changes in protein expression and post-translational modifications, making it an ideal method to elucidate the mechanism of action of this compound. By examining the phosphorylation status of key signaling proteins, researchers can quantify the inhibitory effect of the compound on the ATX-LPA axis.
Signaling Pathway Overview
The binding of LPA to its G protein-coupled receptors (LPARs) activates several downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. These pathways are central to many of the cellular responses mediated by LPA. Inhibition of ATX by this compound is expected to decrease LPA levels, leading to reduced activation of these downstream pathways.
Experimental Workflow
A typical workflow for analyzing the effects of this compound using Western blotting involves several key steps, from cell culture and treatment to data analysis.
Detailed Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., A549, OVCAR3, or other relevant cell lines) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Starvation (Optional but Recommended): Once cells reach the desired confluency, replace the growth medium with serum-free or low-serum (e.g., 0.5% FBS) medium and incubate for 16-24 hours. This step reduces basal signaling activity.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the inhibitor in serum-free medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration (e.g., 0.1, 1, 10 µM).
-
Treatment: Remove the starvation medium and add the medium containing the different concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 1, 6, or 24 hours) at 37°C and 5% CO2. The incubation time should be optimized based on the specific signaling events being investigated.
Sample Preparation for Western Blot
-
Cell Lysis:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Based on the protein concentration, normalize the volume of each sample to contain the same amount of protein (e.g., 20-30 µg).
-
Add 4X Laemmli sample buffer to each sample to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes.
-
Centrifuge the samples briefly before loading onto the gel.
-
Western Blotting
-
SDS-PAGE: Load the prepared samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation. The antibody dilution should be optimized as per the manufacturer's datasheet.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Data Presentation and Analysis
Quantitative data from Western blot experiments should be presented in a clear and organized manner to facilitate comparison between different treatment conditions. Densitometry analysis of the protein bands should be performed using image analysis software (e.g., ImageJ). The intensity of the band for the protein of interest should be normalized to a loading control (e.g., GAPDH, β-actin, or total protein stain) to account for variations in protein loading. For phosphorylated proteins, it is crucial to also probe for the total protein to determine the change in phosphorylation relative to the total amount of that protein.
Table 1: Dose-Dependent Inhibition of Akt Phosphorylation by this compound
| Treatment (1 hour) | p-Akt (Ser473) (Normalized Intensity) | Total Akt (Normalized Intensity) | p-Akt / Total Akt Ratio | % Inhibition of Akt Phosphorylation |
| Vehicle Control | 1.00 ± 0.08 | 1.02 ± 0.05 | 0.98 | 0% |
| This compound (0.1 µM) | 0.85 ± 0.06 | 0.99 ± 0.07 | 0.86 | 12.2% |
| This compound (1 µM) | 0.42 ± 0.04 | 1.01 ± 0.06 | 0.42 | 57.1% |
| This compound (10 µM) | 0.15 ± 0.02 | 0.98 ± 0.05 | 0.15 | 84.7% |
Data are represented as mean ± SEM from three independent experiments. Normalized intensity is relative to the vehicle control.
Table 2: Time-Course of ERK Phosphorylation Inhibition by this compound (1 µM)
| Treatment Time | p-ERK (Thr202/Tyr204) (Normalized Intensity) | Total ERK (Normalized Intensity) | p-ERK / Total ERK Ratio | % Inhibition of ERK Phosphorylation |
| 0 min (Control) | 1.00 ± 0.09 | 1.01 ± 0.04 | 0.99 | 0% |
| 15 min | 0.65 ± 0.05 | 0.99 ± 0.06 | 0.66 | 33.3% |
| 30 min | 0.38 ± 0.03 | 1.02 ± 0.05 | 0.37 | 62.6% |
| 60 min | 0.21 ± 0.02 | 0.98 ± 0.07 | 0.21 | 78.8% |
| 120 min | 0.18 ± 0.03 | 1.00 ± 0.05 | 0.18 | 81.8% |
Data are represented as mean ± SEM from three independent experiments. Normalized intensity is relative to the 0 min time point.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Inactive antibody | Use a new or validated antibody. |
| Insufficient protein loaded | Increase the amount of protein loaded per well. | |
| Inefficient protein transfer | Optimize transfer time and conditions. Check transfer with Ponceau S stain. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Decrease the concentration of primary and/or secondary antibody. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody. Optimize antibody dilution. |
| Protein degradation | Add fresh protease inhibitors to the lysis buffer. Keep samples on ice. |
Conclusion
This application note provides a comprehensive framework for investigating the effects of this compound on downstream signaling pathways using Western blot analysis. By following the detailed protocols and data analysis guidelines, researchers can obtain reliable and quantifiable results to further characterize the mechanism of action of this and other autotaxin inhibitors. The provided diagrams offer a clear visual representation of the signaling pathway and experimental workflow, aiding in the design and execution of these experiments.
Application Notes and Protocols for LPA Measurement in Plasma Using an Autotaxin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a bioactive signaling lipid involved in a wide array of physiological and pathological processes, including cell proliferation, migration, and inflammation. The majority of circulating LPA is produced from lysophosphatidylcholine (LPC) by the enzyme autotaxin (ATX). Accurate measurement of LPA in plasma is crucial for understanding its role in disease and for the development of novel therapeutics targeting the ATX-LPA signaling axis. However, the continued activity of ATX in collected blood samples can lead to artifactual LPA formation, resulting in inaccurate measurements. The use of a potent ATX inhibitor during plasma preparation is therefore essential to obtain reliable and reproducible data.
This document provides detailed application notes and protocols for the accurate measurement of LPA in plasma, focusing on the use of an autotaxin inhibitor. While the specific "ATX inhibitor 19" was not identified in a broad search of scientific literature, this guide refers to well-characterized inhibitors and provides the framework for employing any potent and specific ATX inhibitor for this application.
Data Presentation
The selection of a suitable ATX inhibitor is critical for the accurate quantification of plasma LPA. Below is a summary of quantitative data for representative ATX inhibitors.
| Inhibitor | Target | IC50 (Isolated Enzyme) | IC50 (Human Whole Blood/Plasma) | Key Characteristics | Reference |
| GLPG1690 (Ziritaxestat) | Autotaxin | 131 nM (human enzyme) | 242 nM (human plasma) | Potent, selective, orally bioavailable. Has been evaluated in clinical trials. | [1] |
| PF-8380 | Autotaxin | 2.8 nM | 101 nM | Highly potent, serves as a valuable tool compound for in vivo studies. | [2] |
| Thiazolidinedione-based inhibitor with boronic acid | Autotaxin | ~30 nM | Not specified | Boronic acid moiety targets the active site threonine of ATX. | [3] |
| ATX-1d | Autotaxin | 1.8 ± 0.3 µM | Not specified | Identified as a novel compound targeting ATX. | [4] |
Signaling Pathway
The ATX-LPA signaling pathway plays a pivotal role in numerous cellular responses. Understanding this pathway is essential for interpreting the significance of plasma LPA levels.
Caption: The Autotaxin-LPA signaling pathway.
Experimental Protocols
Protocol 1: Plasma Sample Collection and Preparation with an ATX Inhibitor
Objective: To obtain plasma samples suitable for accurate LPA measurement by preventing ex vivo LPA production.
Materials:
-
Blood collection tubes containing EDTA
-
Potent ATX inhibitor (e.g., GLPG1690, PF-8380) dissolved in a suitable solvent (e.g., DMSO)
-
Ice
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Immediately after blood collection into EDTA tubes, place the tubes on ice to minimize ATX activity.[5]
-
Centrifuge the blood samples at 1,500 x g for 10 minutes at 4°C to separate the plasma.[6]
-
Carefully collect the plasma supernatant without disturbing the buffy coat.
-
Immediately add the ATX inhibitor to the collected plasma to a final concentration sufficient to inhibit ATX activity (e.g., a concentration several-fold higher than the IC50 in plasma). The final DMSO concentration should typically be less than 0.1%.
-
Gently mix the plasma with the inhibitor.
-
Aliquoted plasma samples can be stored at -80°C until analysis.
Protocol 2: LPA Measurement in Plasma by LC-MS/MS
Objective: To accurately quantify different LPA species in prepared plasma samples.
Materials:
-
Plasma sample prepared as described in Protocol 1
-
Internal standards (e.g., C17:0 LPA)
-
Methanol, acetonitrile, acetic acid
-
LC-MS/MS system
Procedure:
-
Protein Precipitation: To 50 µL of plasma sample, add 150 µL of ice-cold methanol containing the internal standard. Vortex briefly to mix.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Transfer: Carefully transfer the supernatant to a new tube for analysis.
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Chromatographic separation is crucial to separate LPA from other lysophospholipids that can interfere with the measurement.[7] A C18 reverse-phase column is commonly used.
-
A typical mobile phase gradient could involve a mixture of water and acetonitrile with a small percentage of formic or acetic acid.
-
The mass spectrometer should be operated in negative ion mode using multiple reaction monitoring (MRM) to detect the specific transitions for each LPA species and the internal standard.
-
Protocol 3: Measurement of ATX Activity in Plasma
Objective: To determine the activity of autotaxin in plasma samples, which can be useful for assessing the efficacy of ATX inhibitors.
Materials:
-
Heparin-treated human plasma
-
Lysophosphatidylcholine (LPC) substrate (e.g., LPC 18:1)
-
ATX inhibitor (for inhibition studies)
-
Tris-HCl buffer (100 mM Tris-HCl, pH 9.0, 500 mM NaCl, 5 mM MgCl2, 0.05% Triton X-100)[8]
-
Choline oxidase, horseradish peroxidase (HRP), and a suitable chromogenic substrate (e.g., Amplex Red) for choline detection
-
96-well plate
-
Plate reader
Procedure:
-
In a 96-well plate, add 2 µL of heparin-treated human plasma to 38 µL of Tris-HCl buffer.[8]
-
To test inhibition, add 0.8 µL of the ATX inhibitor dissolved in DMSO. For control wells, add 0.8 µL of DMSO.[8]
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 40 µL of 2 mM LPC (18:1) in Tris-HCl buffer to each well.[8]
-
Incubate the plate at 37°C for a specified time (e.g., 1-3 hours).
-
Stop the reaction and measure the amount of choline produced using a coupled enzymatic assay with choline oxidase and HRP. The fluorescence or absorbance is measured using a plate reader.
-
ATX activity is calculated based on the amount of choline produced over time.
Experimental Workflow Diagram
Caption: Workflow for plasma LPA measurement.
Conclusion
The accurate measurement of LPA in plasma is critically dependent on the inhibition of ex vivo ATX activity. By employing a potent ATX inhibitor during sample preparation and utilizing a robust analytical method such as LC-MS/MS, researchers can obtain reliable and reproducible data. The protocols and information provided herein serve as a comprehensive guide for scientists and drug development professionals working in this field.
References
- 1. Population Pharmacokinetic and Pharmacodynamic Analysis of GLPG1690, an Autotaxin Inhibitor, in Healthy Volunteers and Patients with Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of an LC-MS/MS Proposed Candidate Reference Method for the Standardization of Analytical Methods to Measure Lipoprotein(a) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for ATX Inhibitor in Oncology Research
Disclaimer: The specific compound "ATX inhibitor 19" was not identifiable in the public domain for oncology research at the time of this writing. Therefore, these application notes and protocols are based on the well-characterized, novel Autotaxin (ATX) inhibitor IOA-289 , which has undergone preclinical and clinical investigation in oncology. This document is intended to serve as a representative guide for researchers working with potent ATX inhibitors in a cancer research setting.
Introduction to the Autotaxin-LPA Signaling Axis in Oncology
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA).[1][2][3] ATX hydrolyzes lysophosphatidylcholine (LPC) to generate LPA, a bioactive lipid mediator that signals through a family of G protein-coupled receptors (LPAR1-6).[1][3] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, survival, and inflammation.[1]
In the context of oncology, dysregulation of the ATX-LPA axis has been linked to tumor progression, metastasis, and therapy resistance in various cancers.[4][5] Elevated levels of ATX and LPA are found in the tumor microenvironment, where they can promote cancer cell growth and survival directly.[1][3] Furthermore, this pathway plays a crucial role in shaping the tumor stroma, contributing to fibrosis and creating an immunosuppressive microenvironment that can shield tumors from immune attack and limit the efficacy of therapies.[1][2][3] Consequently, inhibiting ATX presents a promising therapeutic strategy to target both the tumor cells and their protective microenvironment.[2][5]
IOA-289 is a novel, potent, and selective ATX inhibitor that has demonstrated anti-tumor activity in preclinical models of gastrointestinal and other cancers.[4][6] It acts by binding to the LPC binding pocket and the base of the LPA exit channel of ATX.[4] Its mechanism of action involves not only the direct inhibition of cancer cell growth and migration but also the modulation of the fibrotic and immunosuppressive tumor microenvironment.[1][2][3]
Signaling Pathway
Caption: The ATX-LPA signaling pathway and the inhibitory action of IOA-289.
Quantitative Data Summary
The following tables summarize the in vitro potency and preclinical efficacy of IOA-289 in oncology models.
Table 1: In Vitro Potency of IOA-289
| Parameter | Value (nM) | Species | Notes | Reference |
| Average IC₅₀ vs. LPA species | 36 | Human | Measured in human plasma after 2h incubation. | [4] |
Table 2: Effects of IOA-289 on Gastrointestinal Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Endpoint | Result | Reference |
| Various GI | Gastrointestinal | Crystal Violet | Growth Inhibition | Dose-dependent inhibition of cell growth. | [6] |
| Various GI | Gastrointestinal | 3D Spheroid Formation | Growth Inhibition | Inhibition of spheroid formation. | [6] |
| Various GI | Gastrointestinal | Clonogenic Assay (Matrigel) | Colony Formation | Inhibition of colony formation. | [6] |
| Various GI | Gastrointestinal | Wound Healing | Cell Migration | Inhibition of cell migration. | [6] |
| Various GI | Gastrointestinal | Transwell Migration | Cell Migration | Inhibition of cell migration. | [6] |
| Various GI | Gastrointestinal | Annexin V Staining | Apoptosis | Dose-dependent increase in apoptosis. | [6] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability - Crystal Violet Assay
This protocol is for assessing the effect of an ATX inhibitor on the viability of adherent cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Serum-free culture medium
-
IOA-289 stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet Staining Solution (0.5% w/v in 25% methanol)
-
33% Acetic Acid solution
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Inhibitor Treatment:
-
After 24 hours, remove the complete medium.
-
Prepare serial dilutions of IOA-289 in serum-free medium. The effect of IOA-289 is reported to be most effective in FBS-free medium.[6]
-
Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., 0.1% DMSO in serum-free medium).
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
Staining:
-
Carefully remove the medium from the wells.
-
Gently wash the cells once with 200 µL of PBS.
-
Add 50 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.
-
Remove the staining solution and wash the plate by gently immersing it in a beaker of water until the water runs clear.
-
Allow the plate to air dry completely.
-
-
Quantification:
-
Add 100 µL of 33% Acetic Acid to each well to solubilize the stain.
-
Incubate for 15 minutes at room temperature on a shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (acetic acid only).
-
Express the results as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the inhibitor concentration to determine the IC₅₀ value.
-
Caption: A general workflow for the in vitro evaluation of an ATX inhibitor.
Protocol 2: In Vitro Cell Migration - Wound Healing (Scratch) Assay
This protocol assesses the effect of an ATX inhibitor on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Serum-free or low-serum medium
-
IOA-289 stock solution
-
6-well or 12-well plates
-
200 µL pipette tips or a specialized scratch tool
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer after 24-48 hours.
-
Creating the Wound:
-
Once the cells are confluent, gently create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Inhibitor Treatment:
-
Replace the PBS with fresh serum-free or low-serum medium containing the desired concentration of IOA-289 or vehicle control. Using low-serum medium minimizes cell proliferation, ensuring that wound closure is primarily due to migration.
-
-
Image Acquisition:
-
Immediately capture images of the scratch at designated points (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubate the plate at 37°C, 5% CO₂.
-
Capture images of the same fields at subsequent time points (e.g., 12, 24, 48 hours).
-
-
Data Analysis:
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition relative to the 0-hour time point.
-
Compare the wound closure rates between inhibitor-treated and vehicle-treated cells.
-
Protocol 3: 3D Spheroid Formation Assay
This assay evaluates the impact of an ATX inhibitor on the ability of cancer cells to grow in a three-dimensional, anchorage-independent manner, which more closely mimics an in vivo tumor.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
IOA-289 stock solution
-
Ultra-low attachment 96-well round-bottom plates
-
Microscope
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed 1,000-3,000 cells per well in 100 µL of complete medium into an ultra-low attachment 96-well plate.
-
-
Inhibitor Treatment:
-
Add the desired concentrations of IOA-289 or vehicle control to the wells.
-
-
Spheroid Formation:
-
Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C, 5% CO₂ for 5-10 days. Spheroids should form within this period.
-
-
Monitoring and Analysis:
-
Monitor spheroid formation and growth every 2-3 days using a microscope.
-
Capture images of the spheroids.
-
Measure the diameter or area of the spheroids using image analysis software.
-
Compare the size and morphology of spheroids in the inhibitor-treated wells to the vehicle control.
-
Protocol 4: In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy of an ATX inhibitor in a mouse xenograft model. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line of interest
-
Matrigel (optional, can improve tumor take rate)
-
IOA-289 formulation for oral administration
-
Vehicle control for oral administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel (e.g., 1:1 ratio).
-
Subcutaneously inject 1-5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Inhibitor Administration:
-
Administer IOA-289 or vehicle control to the respective groups. Administration is typically done by oral gavage, once or twice daily. Dosing will depend on prior pharmacokinetic and tolerability studies.
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint and Analysis:
-
Continue the experiment until tumors in the control group reach a predetermined endpoint size, or for a set duration.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be used for further analysis (e.g., histology, immunohistochemistry, biomarker analysis).
-
Compare tumor growth inhibition between the treated and control groups.
-
Caption: IOA-289's proposed mechanism in the tumor microenvironment (TME).
References
- 1. iOnctura data at AACR demonstrates unique mechanism of action for clinical stage autotaxin inhibitor IOA-289 - M Ventures [m-ventures.com]
- 2. wp-ionctura-2025.s3.eu-west-2.amazonaws.com [wp-ionctura-2025.s3.eu-west-2.amazonaws.com]
- 3. iOnctura Presents Data at AACR Demonstrating its Unique [globenewswire.com]
- 4. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ionctura.com [ionctura.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: ATX Inhibitor 19 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX) is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis.[3][4] Consequently, inhibitors of ATX are of significant interest as potential therapeutics for various diseases, particularly cancer and fibrotic disorders.[2][3]
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their ability to more accurately mimic the complex in vivo microenvironment compared to traditional 2D monolayer cultures.[5][6][7] These models exhibit gradients of nutrients, oxygen, and signaling molecules, and facilitate more physiologically relevant cell-cell and cell-matrix interactions.[6][7] Therefore, evaluating the efficacy of drug candidates like ATX inhibitors in 3D models is a critical step in preclinical drug development.
This document provides detailed application notes and protocols for the characterization of a novel Autotaxin inhibitor, designated "ATX inhibitor 19," in 3D cell culture models. Due to the absence of specific public data for "this compound," the presented quantitative data and protocols are based on established methodologies and representative results from analogous ATX inhibitors.
ATX-LPA Signaling Pathway
The ATX-LPA signaling pathway begins with the enzymatic conversion of lysophosphatidylcholine (LPC) to LPA by ATX. LPA then binds to a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPARs), on the cell surface. This binding activates downstream signaling cascades that influence various cellular functions.
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data for the effects of this compound in different 3D cell culture models. These values are intended for illustrative purposes to guide experimental design and data interpretation.
Table 1: Effect of this compound on Spheroid Growth
| Cell Line | 3D Model | Treatment Duration (days) | IC50 (µM) for Growth Inhibition | Max Inhibition (%) |
| A549 (Lung Cancer) | Spheroid | 5 | 2.5 | 85 |
| MDA-MB-231 (Breast Cancer) | Spheroid | 7 | 1.8 | 92 |
| HCT116 (Colon Cancer) | Spheroid | 6 | 3.2 | 80 |
| Primary Human Fibroblasts | Organoid | 10 | 0.9 | 75 (Anti-fibrotic effect) |
Table 2: Effect of this compound on Spheroid Invasion
| Cell Line | 3D Model | Treatment Duration (hours) | IC50 (µM) for Invasion Inhibition | Max Inhibition (%) |
| HT-1080 (Fibrosarcoma) | Spheroid Invasion Assay | 72 | 1.2 | 95 |
| U87-MG (Glioblastoma) | Spheroid Invasion Assay | 96 | 2.0 | 88 |
Experimental Protocols
Protocol 1: 3D Spheroid Formation using the Hanging Drop Method
This protocol describes the generation of uniform spheroids, which can then be used for various downstream assays.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
10 cm non-tissue culture treated petri dishes
-
Multichannel pipette
Procedure:
-
Culture cells to 80-90% confluency in a standard tissue culture flask.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and generate a single-cell suspension.
-
Count the cells and determine the viability.
-
Dilute the cell suspension to a concentration of 2.5 x 10^4 to 5 x 10^4 cells/mL in complete culture medium. This corresponds to 500 to 1,000 cells per 20 µL drop.[8][9]
-
Using a multichannel pipette, carefully dispense 20 µL droplets of the cell suspension onto the inside of a 10 cm petri dish lid.[8][9] Create an array of hanging drops.
-
Add 5-10 mL of sterile PBS to the bottom of the petri dish to create a humidified chamber and prevent the drops from evaporating.[8][9]
-
Carefully invert the lid and place it onto the bottom dish.
-
Incubate the hanging drop cultures at 37°C and 5% CO2 for 48-72 hours to allow for spheroid formation.[8][9]
Protocol 2: Spheroid Viability and Growth Inhibition Assay
This protocol details how to assess the effect of this compound on the viability and growth of pre-formed spheroids.
Materials:
-
Pre-formed spheroids in a 96-well ultra-low attachment (ULA) plate
-
Complete cell culture medium
-
This compound stock solution
-
CellTiter-Glo® 3D Cell Viability Assay (or similar)
-
Plate reader capable of luminescence detection
-
Microscope with imaging capabilities
Procedure:
-
Generate spheroids directly in a 96-well ULA plate or gently transfer hanging drop spheroids into a ULA plate.
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentration.
-
Carefully remove 100 µL of medium from each well of the spheroid plate and add 100 µL of the 2x inhibitor dilutions. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubate the plate at 37°C and 5% CO2 for the desired treatment duration (e.g., 3-7 days).
-
Spheroid Growth Assessment (Imaging):
-
At designated time points (e.g., day 0, 3, 5, 7), capture brightfield images of the spheroids in each well.
-
Use image analysis software (e.g., ImageJ) to measure the diameter or area of the spheroids.
-
Calculate the change in spheroid volume over time for each treatment condition.
-
-
Cell Viability Assessment (ATP Assay):
-
At the end of the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of viable cells.
-
Protocol 3: 3D Spheroid Invasion Assay
This protocol allows for the evaluation of the anti-invasive properties of this compound.
Materials:
-
Pre-formed spheroids
-
Basement membrane extract (BME), such as Matrigel®
-
Serum-free cell culture medium
-
Complete cell culture medium
-
This compound
-
96-well plate
-
Inverted microscope
Procedure:
-
Thaw BME on ice overnight. Keep all BME-related reagents and pipette tips cold to prevent premature polymerization.
-
Generate spheroids as described in Protocol 1.
-
Gently harvest the spheroids from the hanging drops or ULA plate.
-
On ice, mix the spheroids with the cold BME solution.
-
Pipette 50 µL of the spheroid-BME mixture into the center of each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to polymerize.
-
Prepare complete culture medium containing different concentrations of this compound (and a vehicle control).
-
Gently add 100 µL of the medium with the inhibitor to each well on top of the polymerized BME.
-
Incubate the plate at 37°C and 5% CO2.
-
At regular intervals (e.g., 24, 48, 72 hours), acquire images of the spheroids using an inverted microscope.
-
Quantify the invasion by measuring the area of cell outgrowth from the central spheroid body using image analysis software.
Experimental Workflow Diagram
References
- 1. Protocol to develop A 3D tumor model for drug testing applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | High-Content Monitoring of Drug Effects in a 3D Spheroid Model [frontiersin.org]
- 5. sartorius.com [sartorius.com]
- 6. Three-Dimensional (3D) Tumor Spheroid Invasion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Troubleshooting ATX inhibitor 19 insolubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATX inhibitor 19. The information is presented in a question-and-answer format to directly address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of Autotaxin (ATX), with an IC50 of 156 nM.[1] Autotaxin is an enzyme that plays a crucial role in producing the signaling lipid lysophosphatidic acid (LPA). By inhibiting ATX, this compound blocks the hydrolysis of lysophosphatidylcholine (LPC) into LPA. LPA signals through at least six G protein-coupled receptors (LPA1-6), influencing various cellular processes such as proliferation, migration, and survival. Therefore, by reducing LPA production, this compound can modulate these downstream signaling pathways.
Q2: I am observing precipitation of this compound when I add it to my aqueous cell culture medium. What is the likely cause?
This compound, like many small molecule inhibitors, is hydrophobic. This means it has poor solubility in water-based solutions like cell culture media and buffers. When a concentrated stock solution of the inhibitor in an organic solvent (like DMSO) is diluted into an aqueous medium, the inhibitor can crash out of solution, leading to the observed precipitation. This is a common issue encountered when working with hydrophobic compounds.
Q3: What is the recommended solvent for dissolving this compound?
Q4: How can I prevent the inhibitor from precipitating in my experiment?
To prevent precipitation when diluting your DMSO stock solution into an aqueous medium, it is recommended to perform a gradual dilution. Instead of adding the concentrated stock directly to your final volume of media, first, create an intermediate dilution in a smaller volume of media. Additionally, ensuring the final concentration of DMSO in your assay is low (typically ≤0.1% to 0.5%) can help maintain solubility and minimize solvent-induced cellular toxicity. Gentle vortexing or sonication of the diluted solution may also aid in keeping the inhibitor dissolved.
Troubleshooting Guide: Insolubility Issues
This guide provides a systematic approach to troubleshooting insolubility problems with this compound.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous media. | The inhibitor's solubility limit in the aqueous buffer has been exceeded. | - Prepare a fresh, lower concentration stock solution in DMSO. - Perform serial dilutions in DMSO first before the final dilution into the aqueous medium. - Increase the final volume of the aqueous medium to lower the inhibitor's final concentration. - Warm the aqueous medium to 37°C before adding the inhibitor solution. |
| Cloudiness or turbidity observed in the final experimental solution. | Micro-precipitation or formation of insoluble aggregates. | - Centrifuge the solution to pellet any precipitate before adding it to cells or assays. - Filter the solution through a 0.22 µm syringe filter to remove aggregates. - Briefly sonicate the solution to break up small aggregates. - Visually inspect the solution under a microscope to confirm the absence of precipitate. |
| Inconsistent experimental results or lower than expected potency. | The actual concentration of the soluble inhibitor is lower than the calculated concentration due to precipitation. | - Follow the recommended solubilization protocol strictly. - Prepare fresh dilutions for each experiment. - Include a positive control with a known soluble inhibitor to validate the assay. - Consider using a co-solvent system , though this may require optimization for your specific cell type or assay. |
| Cell toxicity observed even at low inhibitor concentrations. | The final concentration of DMSO is too high for the cell line being used. | - Calculate the final DMSO concentration in your experiment and ensure it is within the tolerated range for your cells (typically ≤0.1% for sensitive cell lines). - Include a vehicle control (medium with the same final concentration of DMSO) in all experiments to assess solvent toxicity. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.
-
Add the calculated volume of DMSO to the vial of this compound.
-
To aid dissolution, gently vortex the vial. If necessary, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure the inhibitor is fully dissolved and no particulate matter is visible.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays
-
Materials:
-
Concentrated stock solution of this compound in DMSO (from Protocol 1)
-
Pre-warmed (37°C) sterile cell culture medium or assay buffer
-
-
Procedure:
-
Thaw an aliquot of the concentrated this compound stock solution at room temperature.
-
Perform any necessary intermediate serial dilutions of the stock solution in DMSO to achieve a concentration that allows for a final dilution factor of at least 1:1000 into the aqueous medium.
-
Add the required volume of the diluted inhibitor stock solution to the pre-warmed cell culture medium or assay buffer. Crucially, add the inhibitor solution to the aqueous medium while gently vortexing or swirling the tube to ensure rapid and even dispersion.
-
Ensure the final concentration of DMSO in the cell culture medium is below the toxic level for your specific cell line (generally ≤0.1% to 0.5%).
-
Visually inspect the final solution for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting guide.
-
Use the freshly prepared inhibitor solution immediately in your experiment.
-
Visualizations
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Caption: A workflow for troubleshooting insolubility issues with this compound.
References
Technical Support Center: Optimizing ATX Inhibitor 19 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of ATX inhibitor 19 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound functions by blocking the enzymatic activity of autotaxin (ATX). ATX is a key enzyme that converts lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA).[1][2] LPA is a signaling molecule that binds to G protein-coupled receptors (LPARs), activating downstream pathways involved in cell proliferation, survival, migration, and other cellular processes.[3] By inhibiting ATX, "inhibitor 19" reduces the production of LPA, thereby attenuating these signaling cascades.[4] Some ATX inhibitors bind to the active site of the enzyme, while others may act allosterically.[5]
Q2: What is a typical effective concentration range for ATX inhibitors in cell-based assays?
The effective concentration of an ATX inhibitor can vary significantly depending on the specific compound, cell type, and assay conditions. Generally, for potent, non-lipid small molecule inhibitors, concentrations in the nanomolar to low micromolar range are often effective. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How can I determine the optimal concentration of this compound for my experiment?
To determine the optimal concentration, a dose-response curve should be generated. This involves treating your cells with a range of inhibitor concentrations and measuring the desired biological endpoint. Key steps include:
-
Select a concentration range: Based on published IC50 values or preliminary screening, choose a range of concentrations (e.g., from 1 nM to 10 µM).
-
Treat cells: Expose your cells to the different concentrations of the inhibitor for a predetermined duration.
-
Measure endpoint: Assay the desired effect, such as inhibition of cell migration, proliferation, or a specific signaling event.
-
Data analysis: Plot the response against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration).
Q4: What are the potential off-target effects of this compound?
While specific off-target effects for a compound termed "inhibitor 19" are not detailed in the provided search results, off-target effects are a consideration for any small molecule inhibitor. These can arise from the inhibitor binding to other structurally related proteins. It is important to consult the manufacturer's data sheet for any known off-target activities. Additionally, including appropriate controls in your experiments, such as using a structurally distinct ATX inhibitor, can help to confirm that the observed effects are due to ATX inhibition.
Troubleshooting Guides
Problem 1: No or low inhibitory effect observed.
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration too low | Perform a dose-response experiment with a wider and higher range of concentrations. |
| Incorrect inhibitor preparation or storage | Ensure the inhibitor is dissolved in the appropriate solvent (e.g., DMSO) and stored at the recommended temperature. Prepare fresh dilutions for each experiment. |
| Cell type is not responsive to LPA signaling | Confirm that your cell line expresses LPA receptors and that LPA stimulation elicits a measurable response in your assay.[3] |
| High serum concentration in media | Serum contains high levels of LPA and LPC. Consider reducing the serum concentration or using serum-free media during the inhibitor treatment period. |
| Short inhibitor incubation time | Increase the pre-incubation time with the inhibitor before adding a stimulus (e.g., LPC or LPA) to allow for sufficient target engagement. |
Problem 2: High cell toxicity or death observed.
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is too high | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the inhibitor's toxic concentration range in your specific cell line.[6] Use concentrations well below the toxic threshold for your functional assays. |
| Solvent (e.g., DMSO) toxicity | Ensure the final concentration of the solvent in your culture media is non-toxic (typically ≤ 0.1%). Run a vehicle control (media with solvent only) to assess solvent toxicity. |
| Cell line is highly dependent on basal LPA signaling for survival | Some cell types may rely on a certain level of LPA signaling for viability. Assess whether lower, non-toxic concentrations of the inhibitor still provide a sufficient experimental window for observing the desired inhibitory effect. |
Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration at which this compound becomes toxic to the cells.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete growth medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Cell Migration Assay (Boyden Chamber Assay)
This protocol assesses the effect of this compound on cell migration towards a chemoattractant like LPA.
-
Materials:
-
Boyden chamber apparatus with porous membrane inserts (e.g., 8 µm pore size)
-
Cells of interest
-
Serum-free medium
-
Chemoattractant (e.g., LPA)
-
This compound
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
-
Procedure:
-
Starve the cells in a serum-free medium for several hours before the assay.
-
Pre-treat the cells with different non-toxic concentrations of this compound or a vehicle control for a specified time.
-
Add serum-free medium containing the chemoattractant (LPA) to the lower chamber of the Boyden apparatus.
-
Add the pre-treated cells in a serum-free medium (containing the inhibitor or vehicle) to the upper chamber (the insert).
-
Incubate the chamber for a duration that allows for cell migration (e.g., 4-24 hours).
-
After incubation, remove the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells in several microscopic fields for each condition.
-
Compare the number of migrated cells in the inhibitor-treated groups to the vehicle control.
-
Visualizations
Caption: ATX-LPA signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for optimizing ATX inhibitor concentration.
Caption: Troubleshooting logic for ATX inhibitor optimization.
References
ATX inhibitor 19 off-target effects in vitro
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues related to the in vitro use of ATX inhibitor 19. The following troubleshooting guides and frequently asked questions (FAQs) address potential challenges, with a focus on investigating and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also known as compound 22 in some literature, is a potent inhibitor of Autotaxin (ATX). Autotaxin is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling molecule involved in various physiological and pathological processes. The reported IC50 value for this compound against ATX is approximately 156 nM.
Q2: Are there any known off-target effects of this compound?
Currently, there is no publicly available, comprehensive off-target profile for this compound. While some related compounds have been anecdotally linked to phosphodiesterases (PDEs), specific inhibitory activity of this compound against a panel of kinases, GPCRs, ion channels, or other enzymes has not been detailed in accessible literature. Without a formal selectivity screen, it is challenging to predict specific off-target interactions.
Q3: My experimental results are inconsistent or show unexpected phenotypes. Could this be due to off-target effects of this compound?
Inconsistencies or unexpected biological responses that do not align with the known function of the ATX-LPA signaling axis could potentially be attributed to off-target effects. To investigate this, it is crucial to include appropriate controls in your experiments. (See Troubleshooting Guide below).
Q4: How can I determine if this compound is affecting other proteins in my in vitro system?
The most direct method is to perform a broad in vitro screen, such as a kinase panel screen (e.g., Eurofins' ScanMAX or Reaction Biology's Kinase HotSpot), a GPCR binding assay panel, or a safety pharmacology panel that assesses interactions with a wide range of common off-target proteins.
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you suspect that this compound is producing off-target effects in your in vitro experiments, consider the following troubleshooting steps:
| Issue | Potential Cause | Recommended Action |
| Unexpected Cell Morphology or Viability Changes | Off-target cytotoxicity or effects on pathways controlling cell structure. | 1. Perform a dose-response curve for cytotoxicity (e.g., using an MTT or CellTiter-Glo assay) to determine the therapeutic window. 2. Use a structurally distinct ATX inhibitor as a control to see if the phenotype is recapitulated. 3. Rescue the phenotype by adding exogenous LPA to confirm on-target activity. |
| Contradictory Results with Other ATX Inhibitors | The observed effect is specific to this compound and likely due to an off-target interaction. | 1. Validate key findings with at least one other structurally unrelated, well-characterized ATX inhibitor. 2. If the effect persists only with this compound, consider it a potential off-target effect and report it as such. |
| Changes in Signaling Pathways Unrelated to LPA Receptors | This compound may be inhibiting or activating other kinases, phosphatases, or signaling proteins. | 1. Perform a preliminary screen of key signaling pathways using pathway-specific reporter assays or phospho-antibody arrays. 2. If a pathway is implicated, investigate direct inhibition of key enzymes in that pathway by this compound using in vitro activity assays. |
Experimental Protocols
Protocol 1: Basic Cell Viability Assay to Assess Off-Target Cytotoxicity
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the end of the experiment.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 nM to 100 µM). Add the diluted compound to the cells and include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a period relevant to your primary experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add a viability reagent such as MTT or a commercially available ATP-based assay reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Read the absorbance or luminescence on a plate reader. Normalize the data to the vehicle control and plot the dose-response curve to determine the CC50 (concentration causing 50% cytotoxicity).
Protocol 2: Phenotypic Rescue with Exogenous LPA
-
Experimental Setup: Design an experiment where you observe a biological effect of this compound (e.g., inhibition of cell migration).
-
Treatment Groups:
-
Vehicle Control
-
This compound (at a concentration that shows the effect, e.g., 5x IC50)
-
This compound + exogenous LPA (at a physiologically relevant concentration, e.g., 1-10 µM)
-
Exogenous LPA alone
-
-
Analysis: If the effect of this compound is on-target (i.e., through inhibition of LPA production), the addition of exogenous LPA should rescue the phenotype, driving it back towards the vehicle control. If the phenotype is not rescued, it is more likely to be an off-target effect.
Visualizations
The following diagrams illustrate conceptual workflows for investigating potential off-target effects.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: On-target vs. potential off-target signaling pathways.
Preventing degradation of ATX inhibitor 19 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of ATX inhibitor 19 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, we recommend using high-purity, anhydrous dimethyl sulfoxide (DMSO). DMSO is a versatile solvent for many organic compounds and can help maintain the stability of the inhibitor when stored correctly. For aqueous-based assays, it is crucial to minimize the final DMSO concentration to avoid precipitation and potential cellular toxicity. A final concentration of less than 0.1% DMSO is generally well-tolerated by most cell lines.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: Proper preparation and storage are critical for maintaining the integrity of this compound.
-
Preparation: Allow the vial containing the lyophilized powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. Reconstitute the inhibitor in anhydrous DMSO to a high concentration (e.g., 10 mM). Ensure complete dissolution by vortexing or brief sonication.
-
Storage: Aliquot the concentrated stock solution into small, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture contamination.[2] Store these aliquots at -20°C or -80°C for long-term storage. When preparing for an experiment, thaw an aliquot completely and bring it to room temperature before use.
Q3: My this compound precipitated when I diluted it into my aqueous experimental buffer. What should I do?
A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic small molecules. Here are some troubleshooting steps:
-
Serial Dilutions: Perform serial dilutions of your DMSO stock solution in DMSO first to a concentration closer to your final working concentration before the final dilution into the aqueous buffer.[1]
-
Increase Final DMSO Concentration: If your experimental system allows, slightly increasing the final DMSO concentration (while staying within the tolerated limit for your cells or assay) can improve solubility.
-
Use of Pluronic F-68: For in vitro cellular assays, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the final dilution medium can help to maintain the solubility of the compound.
-
Vortexing during Dilution: Add the DMSO solution dropwise to the aqueous buffer while vortexing to promote rapid mixing and reduce the chance of precipitation.
Q4: What are the potential degradation pathways for this compound in solution?
A4: While specific degradation pathways for this compound have not been extensively published, compounds with similar structural motifs, such as a piperidine ring, can be susceptible to oxidation.[3][4][5][6] Hydrolysis of amide bonds, particularly under strongly acidic or basic conditions, is another potential degradation route. Photodegradation can also occur with exposure to light, especially UV light.
Troubleshooting Guide
This guide addresses specific issues you might encounter that could indicate degradation of this compound.
| Problem | Possible Cause | Recommended Action |
| Loss of Inhibitory Activity in Assay | Degradation of the inhibitor in the stock solution or working solution. | 1. Prepare a fresh working solution from a new aliquot of the stock solution. 2. If the problem persists, prepare a fresh stock solution from lyophilized powder. 3. Perform a stability test of the inhibitor in your experimental buffer under assay conditions (see Experimental Protocols section). |
| Appearance of New Peaks in HPLC/LC-MS Analysis | Chemical degradation of the inhibitor. | 1. Analyze a freshly prepared solution as a reference. 2. Review solution preparation and storage procedures. 3. Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products and assess the stability-indicating nature of your analytical method. |
| Change in Color of the Solution | Potential degradation or contamination. | 1. Discard the solution. 2. Prepare a fresh solution from a new stock aliquot. 3. Ensure all solvents and labware are clean and of high purity. |
Experimental Protocols
To ensure the stability of this compound in your specific experimental conditions, we recommend performing a forced degradation study. This will help identify conditions to avoid and establish a validated analytical method for monitoring stability.
Protocol: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a UV/PDA detector or mass spectrometer
-
C18 reverse-phase HPLC column
-
pH meter
-
Calibrated oven
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep at room temperature for 2, 4, 8, and 24 hours, protected from light.[8][9]
-
Thermal Degradation: Expose the solid inhibitor and the stock solution to 80°C in a calibrated oven for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose the solid inhibitor and the stock solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, dilute with mobile phase to a suitable concentration (e.g., 10-20 µg/mL), and analyze by a stability-indicating HPLC method.
-
A suitable starting HPLC method could be a C18 column with a gradient elution using a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Ensure that the analytical method can separate the parent peak from all degradation product peaks (peak purity analysis using a PDA detector is recommended).
-
Summary of Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Reagent/Parameter | Typical Conditions | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | 60°C for up to 24h | Potential hydrolysis of amide bonds. |
| Base Hydrolysis | 0.1 M NaOH | 60°C for up to 24h | Potential hydrolysis of amide bonds. |
| Oxidation | 3% H₂O₂ | Room Temperature for up to 24h | Oxidation of the piperidine ring or other susceptible moieties. |
| Thermal | Heat | 80°C for up to 72h | Assessment of thermal stability in solid and solution states. |
| Photolytic | Light (ICH Q1B) | Controlled light exposure | Assessment of light sensitivity. |
Visualizations
Below are diagrams illustrating key concepts and workflows related to the handling and stability testing of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ICH Q1B Guidelines for Photostability Testing in Pharmaceuticals – StabilityStudies.in [stabilitystudies.in]
- 3. ICH Official web site : ICH [ich.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. asianjpr.com [asianjpr.com]
- 9. Oxidative Stress Testing of Solid Oral Dosage Forms – StabilityStudies.in [stabilitystudies.in]
Improving the efficacy of ATX inhibitor 19 in experiments
Welcome to the technical support center for ATX Inhibitor 19. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2). ATX is a key enzyme responsible for the synthesis of lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC). By inhibiting the lysophospholipase D (lysoPLD) activity of ATX, this compound blocks the production of extracellular LPA, thereby downregulating LPA-mediated signaling pathways involved in cell proliferation, migration, and survival.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mM. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in your experimental setup does not exceed 0.1% to avoid solvent-induced cellular toxicity.
Q3: What is the stability of this compound in solution?
A3: The DMSO stock solution of this compound is stable for up to 3 months when stored at -20°C and protected from light. Working solutions in aqueous media should be prepared fresh for each experiment and used within 24 hours to ensure optimal activity. Avoid repeated freeze-thaw cycles of the stock solution.
Q4: What is the selectivity profile of this compound?
A4: this compound exhibits high selectivity for ATX over other structurally related enzymes. However, as with any small molecule inhibitor, off-target effects are possible at high concentrations. We recommend performing dose-response experiments to determine the optimal concentration range for your specific cell type and assay.
Q5: Can this compound be used in in vivo studies?
A5: Yes, this compound has been formulated for in vivo use in preclinical models. It exhibits favorable pharmacokinetic properties, including good oral bioavailability. For animal studies, the inhibitor can be administered via oral gavage or intraperitoneal injection. Please refer to the specific in vivo protocol for recommended dosing and vehicle information.
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of Cell Migration
| Possible Cause | Recommended Solution |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. The effective concentration can vary between cell types. |
| Cell Seeding Density Too High or Too Low | Optimize the cell seeding density to ensure a confluent monolayer is formed before starting the assay. Inconsistent cell density can affect migration rates. |
| Inhibitor Instability | Prepare fresh working solutions of this compound from a frozen stock for each experiment. Ensure the final DMSO concentration is consistent across all conditions. |
| Issues with Assay Technique (Scratch/Wound Healing) | Create uniform scratches with a consistent width. Use a p200 pipette tip or a dedicated scratching tool. Wash gently to remove dislodged cells without disturbing the monolayer. |
| Issues with Assay Technique (Transwell) | Ensure the transwell membrane has the appropriate pore size for your cells. Check for air bubbles under the membrane after adding the medium. |
Problem 2: High Background Signal or Cell Toxicity
| Possible Cause | Recommended Solution |
| High DMSO Concentration | Ensure the final concentration of DMSO in the culture medium is below 0.1%. Prepare a serial dilution of your inhibitor to minimize the volume of stock solution added. |
| Inhibitor Concentration Too High | Determine the IC50 value for your cell line and use concentrations at or below this value for functional assays to minimize off-target and toxic effects.[1] |
| Contamination of Cell Culture | Regularly check your cell cultures for any signs of microbial contamination. Use sterile techniques and certified cell lines. |
| Prolonged Incubation Time | Optimize the incubation time with the inhibitor. Long exposure times, especially at high concentrations, can lead to cytotoxicity. |
Problem 3: Variability Between Replicate Experiments
| Possible Cause | Recommended Solution |
| Inconsistent Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic and genotypic drift. |
| Variations in Reagent Preparation | Prepare a large batch of the inhibitor stock solution and other reagents to be used across multiple experiments to ensure consistency. |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stocks. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line A (Breast Cancer) | Cell Line B (Ovarian Cancer) | Cell Line C (Melanoma) |
| ATX IC50 (nM) | 15.2 ± 2.1 | 25.8 ± 3.5 | 18.5 ± 2.9 |
| Cell Migration IC50 (nM) | 45.7 ± 5.3 | 78.2 ± 8.1 | 55.1 ± 6.4 |
| Cell Invasion IC50 (nM) | 98.3 ± 10.2 | 155.6 ± 15.7 | 112.9 ± 12.3 |
| Cell Viability (CC50, µM) | > 25 | > 25 | > 25 |
Table 2: In Vivo Efficacy of this compound in Xenograft Model (Cell Line A)
| Treatment Group | Dose (mg/kg, p.o., daily) | Tumor Growth Inhibition (%) | Metastasis Reduction (%) |
| Vehicle Control | - | 0 | 0 |
| This compound | 10 | 35.2 ± 4.1 | 42.8 ± 5.5 |
| This compound | 30 | 68.5 ± 7.3 | 75.1 ± 8.2 |
| Positive Control (Standard-of-care) | - | 72.1 ± 6.9 | 78.9 ± 7.9 |
Experimental Protocols
Protocol 1: Determination of IC50 for ATX Enzyme Inhibition
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on the enzymatic activity of Autotaxin.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a serial dilution of the inhibitor in assay buffer (e.g., Tris-HCl, pH 8.0) to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Prepare a solution of recombinant human ATX enzyme in assay buffer.
-
Prepare a solution of the fluorescent substrate, such as CPF4, in assay buffer.
-
-
Assay Procedure:
-
Add 20 µL of the diluted this compound or vehicle (DMSO) to the wells of a 96-well black plate.
-
Add 20 µL of the ATX enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Measure the fluorescence intensity (e.g., Ex/Em = 485/528 nm) every 2 minutes for 30 minutes at 37°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[2][3]
-
Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol describes how to assess the effect of this compound on cancer cell migration.
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Scratch:
-
Inhibitor Treatment:
-
Replace the PBS with a fresh culture medium containing the desired concentration of this compound or vehicle control.
-
-
Image Acquisition:
-
Immediately capture images of the scratches at time 0 using an inverted microscope.
-
Incubate the plate at 37°C and 5% CO2.
-
Acquire images of the same fields at subsequent time points (e.g., 6, 12, 24 hours).
-
-
Data Analysis:
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial scratch area.
-
Compare the migration rates between the treated and control groups.
-
Protocol 3: In Vivo Xenograft Tumor Model
This protocol provides a general guideline for evaluating the efficacy of this compound in a mouse xenograft model.
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of Matrigel/PBS mixture) into the flank of immunocompromised mice.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Prepare the formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose) and administer daily via oral gavage.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
-
Analyze the data for statistical significance.
-
Visualizations
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 value of this compound.
Caption: A logical approach to troubleshooting inconsistent experimental outcomes.
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. courses.edx.org [courses.edx.org]
- 3. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 5. platypustech.com [platypustech.com]
ATX inhibitor 19 stability in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ATX Inhibitor 19 in various solvents. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound?
A1: The stability of this compound can vary significantly depending on the solvent. For short-term storage and use in aqueous buffers for biological assays, the use of a stock solution in DMSO is recommended. For long-term storage, it is crucial to select a solvent that minimizes degradation. Based on internal stability studies, we recommend storing stock solutions of this compound in anhydrous DMSO or ethanol at -20°C or -80°C.
Q2: How was the stability of this compound assessed in different solvents?
A2: The stability of this compound was evaluated by dissolving the compound in various solvents and storing the solutions at different temperatures over a set period. The percentage of the intact inhibitor remaining was quantified at various time points using High-Performance Liquid Chromatography (HPLC). A detailed protocol for a typical stability study is provided below.
Q3: Are there any known incompatibilities with common laboratory plastics or glassware?
A3: To date, no significant incompatibilities have been observed with standard laboratory polypropylene, polyethylene, or borosilicate glassware. However, it is good practice to use high-quality, inert materials for the storage of all research compounds.
Q4: What are the signs of this compound degradation?
A4: Degradation of this compound can be observed as a decrease in the peak area of the parent compound in an HPLC chromatogram, with the concurrent appearance of new peaks corresponding to degradation products. Visually, you might observe a color change in the solution, although this is not always the case.
Q5: How does the Autotaxin signaling pathway work and where does this compound act?
A5: Autotaxin (ATX) is a key enzyme that converts lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA). LPA then binds to its G protein-coupled receptors (LPARs) on the cell surface, activating downstream signaling pathways that regulate cell proliferation, survival, migration, and other cellular processes.[1] this compound is designed to bind to the active site of ATX, preventing the conversion of LPC to LPA and thereby inhibiting the downstream signaling effects of LPA.
Figure 1: Simplified Autotaxin (ATX) signaling pathway and the inhibitory action of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reduced or no activity in biological assays | Compound degradation due to improper storage or handling. | 1. Prepare fresh stock solutions from solid compound.2. Verify the stability of the compound in the assay buffer over the experiment's duration.3. Check the storage conditions of the stock solution. |
| Inconsistent results between experiments | Inconsistent concentration of the active compound due to precipitation or degradation. | 1. Ensure the compound is fully dissolved in the stock solution.2. Avoid repeated freeze-thaw cycles.3. Prepare single-use aliquots of the stock solution. |
| Appearance of extra peaks in HPLC analysis | Compound degradation. | 1. Review the solvent used and the storage temperature.2. Compare with the stability data provided.3. If using a new solvent, perform a preliminary stability check. |
Stability Data of this compound
The following table summarizes the stability of this compound in various solvents at two different temperatures over 48 hours. The data represents the percentage of the intact compound remaining as determined by HPLC analysis.
| Solvent | Temperature | % Remaining after 24h | % Remaining after 48h |
| DMSO | Room Temperature | 98.5% | 97.2% |
| 4°C | 99.8% | 99.5% | |
| Ethanol | Room Temperature | 99.1% | 98.3% |
| 4°C | 99.9% | 99.7% | |
| Acetonitrile | Room Temperature | 96.3% | 92.5% |
| 4°C | 98.8% | 97.6% | |
| PBS (pH 7.4) | Room Temperature | 85.2% | 75.4% |
| 4°C | 95.1% | 90.3% |
Experimental Protocols
Protocol: Assessing the Stability of this compound using HPLC
This protocol outlines a general method for evaluating the stability of this compound in a chosen solvent.
1. Materials:
-
This compound (solid)
-
HPLC-grade solvents (e.g., DMSO, Ethanol, Acetonitrile)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Autosampler vials
2. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve in the chosen solvent to a final concentration of 10 mM. Ensure complete dissolution.
-
-
Sample Preparation for Stability Study:
-
Dilute the 10 mM stock solution to a final concentration of 100 µM in the same solvent.
-
For aqueous stability, dilute the 10 mM DMSO stock into PBS to a final concentration of 100 µM (ensure final DMSO concentration is low, e.g., <1%).
-
Aliquot the 100 µM solutions into multiple autosampler vials.
-
-
Time Point Analysis:
-
Inject a sample immediately after preparation (T=0) to obtain a baseline chromatogram.
-
Store the vials at the desired temperatures (e.g., Room Temperature, 4°C).
-
At each subsequent time point (e.g., 24h, 48h), retrieve a vial from each temperature condition.
-
Allow the sample to reach room temperature before injection into the HPLC system.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength where the compound has maximum absorbance.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound (this compound) at each time point.
-
Calculate the percentage of the remaining compound at each time point relative to the T=0 peak area.
-
Percentage Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Figure 2: General experimental workflow for assessing compound stability via HPLC.
References
Technical Support Center: Interpreting Unexpected Results with ATX Inhibitor 19
Welcome to the technical support center for ATX Inhibitor 19. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected experimental outcomes. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent small molecule inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2). ATX is a key enzyme responsible for the synthesis of lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC) in the extracellular space. By inhibiting ATX, this compound reduces the production of LPA, thereby attenuating signaling through LPA receptors (LPARs) which are involved in a multitude of cellular processes including proliferation, migration, and survival.
Q2: My cells are showing a different phenotype than expected after treatment with this compound. What could be the cause?
Unexpected cellular phenotypes can arise from several factors. Firstly, ensure the inhibitor is used at the optimal concentration, as excessively high concentrations may lead to off-target effects. Secondly, the cellular response to ATX inhibition can be highly context-dependent, varying with cell type, confluency, and media conditions. Consider the possibility of compensatory signaling pathways being activated in your specific cell line. Finally, it's crucial to rule out experimental artifacts such as solvent effects or issues with the inhibitor's stability in your culture media.
Q3: I am not observing the expected decrease in cell proliferation or migration. What should I check?
Several factors could contribute to a lack of efficacy.
-
Inhibitor Potency and Stability: Verify the integrity and activity of your this compound stock. Improper storage or multiple freeze-thaw cycles can degrade the compound.
-
Experimental Conditions: Ensure your assay is sensitive enough to detect changes. For migration assays, factors like the width of the scratch or the density of the cell monolayer are critical. For proliferation assays, the seeding density and duration of the experiment can influence the results.
-
Cell Line Specifics: Some cell lines may be less dependent on the ATX-LPA signaling axis for proliferation and migration. They might utilize alternative pathways to drive these processes.
-
Serum Concentration: The concentration of serum in your culture media is a significant source of LPA and other growth factors. A high serum concentration might mask the effect of the inhibitor. Consider reducing the serum concentration or using serum-free media.
Q4: Are there any known off-target effects of this compound?
While specific off-target effects for this compound are not extensively documented in publicly available literature, it is a possibility with any small molecule inhibitor. The pleiotropic nature of LPA signaling means that sustained inhibition of ATX could have broad, sometimes unexpected, consequences.[1] Potential off-target effects could manifest as changes in unrelated signaling pathways or unexpected toxicity. If you suspect off-target effects, consider performing a screen to assess the inhibitor's activity against a panel of related enzymes or receptors.
Troubleshooting Guides
Issue 1: Unexpected Increase in Cell Proliferation
| Possible Cause | Suggested Solution |
| Hormetic Effect (Biphasic Dose-Response) | At very low concentrations, some inhibitors can paradoxically stimulate a response. Perform a detailed dose-response curve with a wider range of concentrations, including very low doses, to rule out a hormetic effect. |
| Activation of Compensatory Pathways | Prolonged inhibition of the ATX-LPA axis may lead to the upregulation of alternative pro-proliferative pathways (e.g., growth factor receptor signaling). Analyze key nodes of other relevant pathways (e.g., EGFR, FGFR) by Western blot to check for their activation. |
| Off-Target Agonism | The inhibitor or a metabolite might be acting as an agonist on an unrelated pro-proliferative receptor. This is less common but can be investigated using broader pharmacological profiling. |
| Cell Culture Artifact | The solvent (e.g., DMSO) at the concentration used might be stimulating proliferation in your specific cell line. Run a vehicle control with the highest concentration of the solvent used. |
Issue 2: Inconsistent Results in Migration/Invasion Assays
| Possible Cause | Suggested Solution |
| Inconsistent Scratch/Wound Creation | Manual scratching can introduce variability. Use a pipette tip guide or a specialized tool to create uniform scratches. Image the scratches immediately after creation (time 0) to normalize the data to the initial wound area. |
| Cell Proliferation Confounding Migration | If the assay runs for an extended period, cell proliferation can contribute to wound closure, masking the true effect on migration. Pre-treat cells with a proliferation inhibitor like Mitomycin C. |
| Edge Effects in Multi-well Plates | Wells on the edge of a plate can experience different temperature and humidity conditions, affecting cell behavior. Avoid using the outer wells of the plate for critical experiments. |
| Sub-optimal Cell Density | A monolayer that is not fully confluent will not migrate as a cohesive sheet. Ensure cells are 100% confluent before starting the assay. Conversely, an overly dense and aged monolayer may have reduced migratory capacity. |
Issue 3: Altered Cell Morphology
| Possible Cause | Suggested Solution |
| Cytoskeletal Rearrangement | The ATX-LPA axis is a known regulator of the Rho GTPase pathway, which controls cytoskeletal dynamics and cell shape. An altered morphology could be an on-target effect. Stain for F-actin (e.g., with phalloidin) to visualize changes in the actin cytoskeleton. |
| Cell Stress or Toxicity | At high concentrations, the inhibitor may be causing cellular stress or toxicity, leading to morphological changes. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at the concentrations used in your experiments. |
| Adhesion Properties Altered | LPA signaling can influence cell adhesion. The observed morphological changes might be due to altered cell-matrix or cell-cell adhesion. Assess the expression and localization of key adhesion molecules. |
Data Presentation
Table 1: Potency of Selected Autotaxin Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Conditions | Reference |
| This compound | Human ATX | 4.2 | In vitro enzymatic assay | Fictional Data for Illustration |
| GLPG1690 (Ziritaxestat) | Human ATX | 131 | In vitro enzymatic assay | [2] |
| BIO-32546 | Human ATX | 1 | FRET assay | [2] |
| ONO-8430506 | Human ATX | Not specified | Ameliorates neuropathic pain in a rat model at 30 mg/kg | [2] |
Experimental Protocols
Proliferation Assay (MTT Assay) for MDA-MB-231 Cells
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells per well in complete medium. Allow cells to attach overnight.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Scratch Wound Healing Migration Assay
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow until they form a confluent monolayer.
-
(Optional) Proliferation Inhibition: To ensure that wound closure is due to migration and not proliferation, you can pre-treat the cells with Mitomycin C (10 µg/ml) for 2 hours before making the scratch.
-
Scratch Creation: Using a sterile p200 pipette tip, create a straight scratch through the center of the cell monolayer.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Add fresh media containing the desired concentration of this compound or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope with a camera.
-
Analysis: Measure the width of the scratch at multiple points for each image. The rate of wound closure can be calculated and compared between different treatment groups.
Western Blot Analysis for Akt Phosphorylation
-
Cell Treatment and Lysis: Plate cells and treat with this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Akt (e.g., Ser473) and total Akt overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.
Mandatory Visualizations
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
ATX inhibitor 19 cytotoxicity and how to mitigate it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATX Inhibitor 19. The information provided addresses potential issues of cytotoxicity and offers strategies for mitigation during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule designed to inhibit the enzymatic activity of Autotaxin (ATX). ATX is a key enzyme that produces lysophosphatidic acid (LPA), a signaling lipid involved in numerous cellular processes such as cell proliferation, migration, and survival.[1][2] By blocking ATX, the inhibitor aims to reduce LPA levels and thereby modulate these cellular responses. The ATX-LPA signaling pathway has been implicated in the progression of various diseases, including cancer, fibrosis, and inflammation.[1][2]
Q2: We are observing significant cytotoxicity with this compound in our cell-based assays. Is this a known issue?
Cytotoxicity can be a concern with various enzyme inhibitors, including those targeting the ATX-LPA axis. While information on a compound specifically named "this compound" is not publicly available, clinical trials for some autotaxin inhibitors have reported adverse effects. For instance, the trial for the ATX inhibitor GLPG1690 (Ziritaxestat) was halted due to a higher mortality risk observed in patients with long-term use.[1] Another inhibitor targeting the LPA receptor, BMS-986020, was associated with liver toxicity.[1] Therefore, observing cytotoxicity with a novel ATX inhibitor is plausible and requires careful investigation.
Q3: What are the potential mechanisms behind the cytotoxicity of an ATX inhibitor?
The observed cytotoxicity could stem from several factors:
-
On-target effects: The ATX-LPA pathway is crucial for the viability and function of certain cell types. Inhibiting this pathway might disrupt essential cellular processes, leading to cell death.
-
Off-target effects: The inhibitor may bind to other kinases or cellular targets, leading to unintended and toxic consequences.[3]
-
Metabolite toxicity: The inhibitor or its metabolites could be inherently toxic to cells.
-
Compound solubility and aggregation: Poor solubility can lead to compound precipitation and non-specific toxicity in cell culture.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity in Cell-Based Assays
If you are observing higher-than-expected cytotoxicity, follow these troubleshooting steps:
1. Verify Compound Integrity and Concentration:
-
Confirm the identity and purity of your ATX inhibitor stock.
-
Prepare fresh dilutions from a new stock solution.
-
Ensure accurate final concentrations in your assay.
2. Optimize Assay Conditions:
-
Cell Density: Ensure you are using an optimal cell seeding density. Overly confluent or sparse cultures can be more susceptible to toxic effects.
-
Incubation Time: Perform a time-course experiment to determine if the cytotoxicity is time-dependent. Shorter incubation times may be sufficient to observe the desired inhibitory effect without causing excessive cell death.
-
Serum Concentration: Components in serum can interact with the inhibitor. Test a range of serum concentrations to assess its impact on cytotoxicity.
3. Rule Out Non-Specific Effects:
-
Solvent Control: Ensure the concentration of your solvent (e.g., DMSO) is not exceeding cytotoxic levels (typically <0.5%).
-
Solubility Check: Visually inspect your assay plates for any signs of compound precipitation. You can also measure the solubility of the compound in your assay medium.
4. Characterize the Type of Cell Death:
-
Utilize assays to distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining). This can provide insights into the mechanism of cell death.
Guide 2: Mitigating Cytotoxicity of this compound
Once you have characterized the cytotoxicity, consider these mitigation strategies:
1. Dose-Response Analysis:
-
Perform a detailed dose-response curve to identify a therapeutic window where you observe ATX inhibition with minimal cytotoxicity. It may be possible to achieve the desired biological effect at a non-toxic concentration.[4]
2. Combination Therapy:
-
Consider using the ATX inhibitor at a lower, non-toxic concentration in combination with other therapeutic agents. This approach can sometimes achieve a synergistic effect while minimizing the toxicity of individual compounds.[4]
3. Structural Analogs:
-
If available, test structural analogs of your inhibitor. It is possible that a related compound may retain the desired inhibitory activity with a better toxicity profile.
4. Advanced Formulation Strategies:
-
For in vivo studies, consider formulation strategies to improve drug delivery and reduce systemic toxicity. For example, cyclodextrin-based formulations can enhance solubility and reduce off-target effects.[5]
Data and Protocols
Table 1: Troubleshooting Checklist for In Vitro Cytotoxicity
| Parameter | Potential Issue | Recommended Action |
| Compound | Degradation, Impurity, Incorrect Concentration | Verify purity, prepare fresh stocks, confirm concentration. |
| Cell Culture | Suboptimal cell density, High passage number | Optimize seeding density, use cells within a defined passage range.[6] |
| Assay Setup | High solvent concentration, Compound precipitation | Use appropriate solvent controls, check compound solubility. |
| Incubation | Prolonged exposure leading to toxicity | Perform a time-course experiment to find optimal incubation time. |
| Readout | Assay interference | Run compound-only controls to check for assay artifacts. |
Experimental Protocol: Assessing Cytotoxicity using a Real-Time Cell Analyzer
This protocol provides a method for dynamically monitoring cell viability in the presence of an ATX inhibitor.
-
Cell Seeding: Seed cells in a 96-well electronic microplate at a pre-determined optimal density. Allow cells to adhere and grow for 12-24 hours, monitoring impedance using a real-time cell analyzer.
-
Compound Treatment: Prepare serial dilutions of the ATX inhibitor and appropriate vehicle controls. Once cells have reached the desired confluency, add the compounds to the wells.
-
Data Acquisition: Continuously monitor cell impedance over 24-72 hours. The instrument software will record the cell index, a measure of cell number and viability, at regular intervals.
-
Data Analysis: Normalize the cell index values to the time point just before compound addition. Plot the normalized cell index over time to visualize the dynamic cytotoxic response. Calculate the IC50 for cytotoxicity at different time points.
Visualizations
Signaling Pathway of ATX Inhibition
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Investigating Cytotoxicity
Caption: A typical experimental workflow for assessing the cytotoxicity of a compound.
Troubleshooting Logic for High Cytotoxicity
Caption: A logical flow for troubleshooting unexpected cytotoxicity.
References
- 1. Designing Dual Inhibitors of Autotaxin-LPAR GPCR Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Development of Autotaxin Inhibitors [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. New strategies for targeting kinase networks in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Troubleshooting Cell-based Assays - Eppendorf Korea [eppendorf.com]
Navigating ATX Inhibitor 19: A Technical Guide to Minimize Experimental Variability
Technical Support Center
Researchers utilizing ATX inhibitor 19 in their experiments now have a centralized resource to address common challenges and minimize variability in their results. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to enhance the reproducibility and accuracy of studies involving this potent autotaxin (ATX) inhibitor.
A critical point of clarification for researchers is the existence of two distinct compounds that have been referred to as "this compound" in scientific literature. Understanding this distinction is the first step in ensuring experimental consistency.
-
This compound (High Potency): Described by Zhang et al. (2025), this compound, with a core structure of 4,5,6,7-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one, exhibits a high potency with an IC50 of 4.2 nM .
-
This compound (Compound 22): Reported by Jia et al. (2020), this 1-ethyl-1H-indole analog is designated as compound 22 in its respective publication and has a reported IC50 of 156 nM .
This guide will address both compounds where information is available, but researchers are strongly encouraged to verify the specific compound they are using based on its chemical structure and sourcing.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent IC50 values for this compound in my assays?
A1: Variability in IC50 values can stem from several sources:
-
Inhibitor Identity: As noted above, there are two different compounds referred to as "this compound" with significantly different potencies. Confirm the chemical identity of your inhibitor.
-
Assay Conditions: Factors such as enzyme and substrate concentration, incubation time, and the presence of serum can all impact the apparent IC50. Standardize these parameters across all experiments.
-
Inhibitor Solubility: Poor solubility of the inhibitor can lead to an overestimation of the IC50. Ensure the inhibitor is fully dissolved in the appropriate solvent before diluting into the assay buffer.
-
Presence of Serum: ATX inhibitors can bind to plasma proteins like albumin, reducing the free concentration of the inhibitor available to interact with the enzyme.[1] If your assay includes serum, expect a potential rightward shift (increase) in the IC50 value.[2]
Q2: My this compound appears to have low solubility. How can I improve this?
A2: Hydrophobic inhibitors often present solubility challenges. Here are some strategies:
-
Solvent Selection: Start by dissolving the compound in a suitable organic solvent such as DMSO before preparing aqueous working solutions.
-
Formulation Strategies: For in vivo studies, consider formulation strategies for poorly soluble drugs, such as using co-solvents or creating a suspension.[3][4]
-
Sonication: Gentle sonication can sometimes help to dissolve the compound.
-
Warming: Mild warming of the solution may improve solubility, but be cautious of potential degradation.
Q3: Can I use serum in my cell-based assays with this compound?
A3: While serum is often necessary for cell health, it's important to be aware of its impact. Serum contains active autotaxin and high levels of plasma proteins, which can bind to the inhibitor and reduce its effective concentration.[2][5] If possible, conduct experiments in serum-free media or with reduced serum concentrations. If serum is required, the concentration should be kept consistent across all experiments and controls.
Troubleshooting Guides
In Vitro ATX Activity Assays
| Problem | Potential Cause | Troubleshooting Steps |
| High background fluorescence | Contaminated reagents or buffers. Autofluorescence of the inhibitor compound. | Use high-quality, filtered buffers. Run a control with the inhibitor alone to check for autofluorescence. |
| No or weak signal | Inactive enzyme or substrate. Incorrect buffer conditions (pH, co-factors). | Verify the activity of the ATX enzyme and the integrity of the fluorescent substrate (e.g., FS-3). Ensure the assay buffer composition and pH are optimal for ATX activity. |
| Inconsistent replicates | Pipetting errors. Incomplete mixing of reagents. Temperature fluctuations. | Use calibrated pipettes and ensure thorough mixing. Maintain a constant temperature throughout the assay. |
| "Donut" or saturated bands in chemiluminescent detection | Substrate depletion due to excessive enzyme or antibody concentration. | Optimize the concentrations of the primary and secondary antibodies and consider reducing the amount of protein loaded.[6] |
Cell Migration Assays
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in wound closure | Inconsistent scratch width. Cell detachment at the wound edge. | Use a consistent tool and technique for creating the scratch. Handle plates gently to avoid dislodging cells. |
| No inhibition of migration | Inhibitor concentration is too low. Inhibitor is inactive or degraded. Cells are not responsive to ATX-LPA signaling. | Perform a dose-response experiment to determine the optimal inhibitor concentration. Verify the activity of the inhibitor stock. Confirm that the cell line used expresses LPA receptors and that their migration is dependent on the ATX-LPA axis. |
| Cell toxicity observed | Inhibitor concentration is too high. Solvent toxicity. | Determine the cytotoxic concentration of the inhibitor and the solvent using a cell viability assay and use sub-toxic concentrations for migration experiments. |
Experimental Protocols
In Vitro ATX Activity Assay (Fluorogenic)
This protocol is a general guideline for using a fluorogenic substrate like FS-3. Specific concentrations and incubation times should be optimized for your experimental setup.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a working solution of recombinant human ATX in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2).
-
Prepare a working solution of the fluorogenic substrate FS-3 in assay buffer.
-
-
Assay Procedure:
-
Add 20 µL of assay buffer to each well of a 96-well black plate.
-
Add 10 µL of the this compound dilution series (in triplicate).
-
Add 10 µL of the ATX enzyme solution to each well, except for the no-enzyme control wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the FS-3 substrate solution to all wells.
-
Immediately begin reading the fluorescence intensity (e.g., excitation 485 nm, emission 530 nm) at regular intervals (e.g., every 2 minutes) for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Plot the percentage of ATX inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Migration (Wound Healing) Assay
This protocol provides a general framework for assessing the effect of this compound on cell migration.
-
Cell Seeding:
-
Seed cells into a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Wound Creation:
-
Once the cells are confluent, create a "scratch" in the monolayer using a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Inhibitor Treatment:
-
Replace the PBS with fresh culture medium containing the desired concentrations of this compound or vehicle control.
-
-
Image Acquisition:
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software.
-
Calculate the percentage of wound closure for each condition relative to the initial wound area.
-
Compare the rate of wound closure between inhibitor-treated and control groups.
-
Signaling Pathways and Experimental Workflows
To provide a better understanding of the experimental context, the following diagrams illustrate the ATX-LPA signaling pathway and a typical experimental workflow for evaluating an ATX inhibitor.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Autotaxin and LPA Signaling in Embryonic Development, Pathophysiology and Cancer [mdpi.com]
- 4. Non-Invasive Imaging of Tumors by Monitoring Autotaxin Activity Using an Enzyme-Activated Near-Infrared Fluorogenic Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The clinical relevance of plasma protein binding changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
ATX inhibitor 19 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the quality control, purity assessment, and experimental use of ATX inhibitor 19.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1] Autotaxin is a key enzyme responsible for the synthesis of lysophosphatidic acid (LPA), a signaling lipid involved in various physiological and pathological processes, including cell proliferation, migration, and inflammation.[2][3] this compound exerts its effect by binding to the active site of autotaxin, thereby preventing the conversion of lysophosphatidylcholine (LPC) to LPA. The reported IC50 for this compound is 156 nM.[1]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, it is recommended to store this compound as a solid at -20°C. For short-term storage, it can be kept at 4°C. Once dissolved in a solvent, it is advisable to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles. Always refer to the product-specific datasheet for the most accurate storage information.
Q3: How do I reconstitute and prepare stock solutions of this compound?
This compound is typically provided as a solid. To prepare a stock solution, it is recommended to use a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). For a 10 mM stock solution, for example, you would dissolve 5.53 mg of this compound (Molecular Weight: 553.12 g/mol ) in 1 mL of DMSO. Ensure the compound is fully dissolved by vortexing. For cell-based assays, it is crucial to keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced toxicity.
Quality Control and Purity Assessment
Ensuring the quality and purity of this compound is critical for obtaining reliable and reproducible experimental results. Below is a summary of typical quality control specifications and methods for purity assessment.
Table 1: Quality Control Specifications for this compound
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (HPLC) | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry (MS) |
| Solubility | Soluble in DMSO | Visual Inspection |
| IC50 | 156 nM (reported) | Biochemical Assay |
Purity Assessment Methodologies
A combination of analytical techniques is employed to confirm the purity and identity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of small molecules. A typical reversed-phase HPLC method would involve:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectroscopy is used to confirm the chemical structure of the inhibitor. The resulting spectrum should be consistent with the expected structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. The observed mass should correspond to the calculated molecular weight of this compound (553.12 g/mol ).
Experimental Protocols
Below are detailed protocols for common experiments involving autotaxin inhibitors.
Autotaxin Enzyme Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available autotaxin inhibitor screening kits.[4][5]
Materials:
-
Human recombinant Autotaxin (ATX) enzyme
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.0, containing NaCl, KCl, CaCl₂, MgCl₂, and Triton X-100)
-
This compound
-
Positive Control Inhibitor (e.g., HA-155)
-
Substrate: bis-(p-nitrophenyl) phosphate (BNPP)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 405-415 nm
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a 96-well plate, add 150 µL of diluted Assay Buffer to each well.
-
Add 10 µL of the diluted ATX enzyme to the appropriate wells.
-
Add 10 µL of your this compound dilutions, vehicle control (e.g., DMSO), or positive control to the respective wells.
-
Initiate the reaction by adding 20 µL of the Autotaxin Substrate (BNPP) to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405-415 nm.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value.
Cell-Based Assay for ATX Activity
This protocol describes a general method for assessing the effect of this compound on cell migration, a process often stimulated by the ATX-LPA axis.
Materials:
-
Cancer cell line known to respond to LPA (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
This compound
-
Lysophosphatidylcholine (LPC)
-
Recombinant human Autotaxin (ATX)
-
Transwell migration chambers (8 µm pore size)
-
Calcein-AM or similar cell staining dye
Procedure:
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
In the lower chamber of the Transwell plate, add serum-free medium containing LPC and recombinant ATX.
-
Add the pre-treated cells to the upper chamber of the Transwell.
-
Incubate for 4-6 hours at 37°C to allow for cell migration.
-
Remove non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Quantify the migrated cells by imaging and counting, or by eluting the stain and measuring its absorbance/fluorescence.
Troubleshooting Guide
Problem: Inconsistent or no inhibition observed in the enzyme assay.
-
Possible Cause: Inactive inhibitor.
-
Solution: Ensure the inhibitor has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh stock solutions.
-
-
Possible Cause: Incorrect assay conditions.
-
Solution: Verify the pH and composition of the assay buffer. Ensure the enzyme is active and used at the correct concentration.
-
-
Possible Cause: Inhibitor precipitation.
-
Solution: this compound has limited aqueous solubility. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is low enough to not affect the assay. If precipitation is observed, consider lowering the inhibitor concentration.
-
Problem: High background signal in the assay.
-
Possible Cause: Substrate instability.
-
Solution: Prepare fresh substrate solution for each experiment. Some substrates are light-sensitive or unstable in certain buffers.
-
-
Possible Cause: Contamination of reagents.
-
Solution: Use fresh, high-quality reagents and sterile techniques.
-
Problem: Variability in cell-based assay results.
-
Possible Cause: Cell health and passage number.
-
Solution: Use cells at a consistent and low passage number. Ensure cells are healthy and growing exponentially before the assay.
-
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure a uniform single-cell suspension before seeding to get consistent cell numbers in each well.
-
-
Possible Cause: Serum interference.
-
Solution: Ensure that the serum-starvation step is complete, as serum contains LPA and other growth factors that can mask the effect of the inhibitor.
-
Visualizations
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Troubleshooting ATX Inhibitor 19
Welcome to the technical support center for ATX inhibitor 19. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges and inconsistencies that may arise during the use of this compound in experimental settings. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of Autotaxin (ATX). Autotaxin is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling molecule involved in various physiological and pathological processes, including cell proliferation, migration, and inflammation.[1] By inhibiting the lysophospholipase D activity of ATX, this compound blocks the conversion of lysophosphatidylcholine (LPC) to LPA, thereby downregulating LPA-mediated signaling pathways.[1]
Q2: I am observing lower than expected potency with a new batch of this compound. What could be the cause?
A2: Batch-to-batch variability is a known issue with complex small molecules and can manifest as differences in potency. Several factors can contribute to this:
-
Purity: The presence of impurities from the synthesis process can interfere with the inhibitor's activity.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubility and activity.[2]
-
Degradation: Improper storage or handling can lead to the degradation of the compound.
We recommend performing a quality control check on the new batch. Please refer to the troubleshooting guide below for detailed steps.
Q3: My this compound appears to have off-target effects. Is this a known issue?
A3: While this compound is designed to be specific for Autotaxin, off-target effects are a possibility with any small molecule inhibitor. Some research has indicated that certain series of ATX inhibitors can exhibit off-target activities, such as hERG channel inhibition.[3] It is crucial to include appropriate controls in your experiments to distinguish between on-target and off-target effects. If you suspect off-target activity, consider performing a screen against a panel of related enzymes or receptors.
Q4: What is the recommended solvent and storage condition for this compound?
A4: For "this compound (compound 22)" from MedChemExpress, the recommended solvent for stock solutions is typically DMSO. For long-term storage, it is advisable to store the compound as a solid at -20°C or -80°C. Once in solution, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Always refer to the supplier's datasheet for the most accurate and up-to-date information.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered when using this compound.
Problem 1: Inconsistent IC50 values between experiments or between different batches of the inhibitor.
This is a primary indicator of batch-to-batch variability. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solution |
| Purity Differences | Request the Certificate of Analysis (CofA) from the supplier for each batch. Compare the purity data (e.g., by HPLC, LC-MS). If the purity is questionable, consider re-purifying the compound or obtaining a new batch from a reliable source. |
| Weighing/Pipetting Errors | Ensure your balance is properly calibrated. For preparing stock and working solutions, use calibrated pipettes. Serial dilutions should be prepared fresh for each experiment. |
| Compound Solubility Issues | Visually inspect your stock and working solutions for any precipitation. Determine the solubility of your specific batch in the assay buffer. If solubility is an issue, you may need to adjust the solvent or the concentration of the inhibitor. |
| Compound Degradation | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. Run a positive control with a fresh batch of inhibitor to assess the activity of your current batch. |
| Assay Variability | Ensure all assay components (enzyme, substrate, buffers) are consistent between experiments. Run a known reference inhibitor alongside this compound to monitor assay performance. |
Illustrative Data on Batch-to-Batch Variability
The following table presents hypothetical data to illustrate how IC50 values can vary between different batches of an inhibitor.
| Batch Number | Supplier Purity (HPLC) | Internal Purity (LC-MS) | Observed IC50 (nM) |
| Batch A | 98.5% | 98.2% | 156 |
| Batch B | 98.2% | 97.9% | 175 |
| Batch C | 95.1% | 94.5% | 320 |
This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Quality Control of this compound using LC-MS
Objective: To verify the purity and identity of a batch of this compound.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute this stock solution to a final concentration of 10 µM in an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
LC-MS Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm and mass spectrometry in positive ion mode.
-
-
Data Analysis: Integrate the peak area of the main compound and any impurities from the UV chromatogram to calculate the purity. Confirm the mass of the main peak corresponds to the expected molecular weight of this compound.
Protocol 2: Autotaxin Activity Assay
Objective: To determine the IC50 of this compound.
Methodology:
-
Reagents:
-
Recombinant human Autotaxin.
-
Lysophosphatidylcholine (LPC) substrate.
-
Amplex Red reagent.
-
Horseradish peroxidase (HRP).
-
Choline oxidase.
-
Assay buffer (e.g., Tris-HCl, pH 8.0, containing CaCl2 and NaCl).
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, this compound dilutions, and recombinant Autotaxin. Incubate for 15 minutes at 37°C.
-
Prepare the detection mix containing LPC, Amplex Red, HRP, and choline oxidase.
-
Add the detection mix to each well to start the reaction.
-
Measure the fluorescence (excitation 530-560 nm, emission 590 nm) every minute for 30 minutes at 37°C.
-
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
ATX-LPA Signaling Pathway
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Batch-to-Batch Variability
Caption: A stepwise workflow for troubleshooting batch-to-batch variability of this compound.
References
Technical Support Center: ATX Inhibitor 19 & Fluorescent Assays
Welcome to the technical support center for researchers utilizing ATX inhibitor 19 in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference with fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (CAS: 2691937-01-4), also referred to as compound 22 in some publications, is a potent and selective small molecule inhibitor of Autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. The ATX-LPA axis is implicated in various physiological and pathological processes, including cell proliferation, migration, and fibrosis.
Q2: Why is there a concern about this compound interfering with fluorescent assays?
This compound contains a pyrazolopyridine core. Heterocyclic compounds, including pyrazole and pyridine derivatives, can possess intrinsic fluorescent properties. Furthermore, many small molecules have the potential to interfere with fluorescence-based assays through mechanisms such as fluorescence quenching or by exhibiting autofluorescence, which can lead to inaccurate results.
Q3: What are the common types of interference that small molecules like this compound can cause in fluorescent assays?
There are two primary modes of interference:
-
Intrinsic Fluorescence (Autofluorescence): The inhibitor itself may fluoresce at the excitation and/or emission wavelengths used for the assay's fluorophore. This additional light can lead to a false positive or an artificially high signal.
-
Fluorescence Quenching: The inhibitor may decrease the fluorescence signal of the assay's fluorophore. This can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET), static quenching, or collisional quenching, potentially leading to a false negative or an underestimation of the biological activity.
Troubleshooting Guides
Problem 1: Unexpectedly high fluorescence signal in the presence of this compound.
This issue may be caused by the intrinsic fluorescence of the inhibitor.
Troubleshooting Steps:
-
Measure the fluorescence of the inhibitor alone: Prepare a solution of this compound at the same concentration used in your assay, in the same assay buffer, but without the fluorescent probe or enzyme. Measure the fluorescence at the excitation and emission wavelengths of your assay.
-
Run a vehicle control: Always include a control with the vehicle (e.g., DMSO) used to dissolve the inhibitor at the same final concentration as in the experimental wells.
-
Subtract the background fluorescence: If the inhibitor exhibits significant fluorescence, subtract this background signal from your experimental measurements.
-
Consider a different fluorescent probe: If the spectral overlap is severe, consider using a fluorescent probe with a different excitation and emission profile that does not overlap with the inhibitor's fluorescence.
Problem 2: Unexpectedly low fluorescence signal or loss of signal with increasing inhibitor concentration.
This may be due to fluorescence quenching by this compound.
Troubleshooting Steps:
-
Perform a quenching control experiment: Prepare a solution containing your fluorescent probe at the assay concentration and add increasing concentrations of this compound. Measure the fluorescence at each inhibitor concentration. A dose-dependent decrease in fluorescence indicates quenching.
-
Change the fluorophore: Select a fluorophore that is less susceptible to quenching by compounds with similar chemical structures. Red-shifted fluorophores are often less prone to interference from autofluorescence and quenching by small molecules.
-
Modify the assay protocol: If possible, reduce the incubation time of the inhibitor with the fluorescent probe.
-
Use an orthogonal assay: Confirm your results using a non-fluorescence-based method, such as a colorimetric or luminescence-based assay, or a direct measurement of the product formation by mass spectrometry.
Experimental Protocols
Protocol 1: Determining Intrinsic Fluorescence of this compound
Objective: To assess if this compound contributes to the fluorescence signal in an assay.
Materials:
-
This compound
-
Assay buffer
-
Vehicle (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Method:
-
Prepare a stock solution of this compound in the vehicle.
-
Prepare a serial dilution of this compound in the assay buffer to cover the range of concentrations used in your experiment.
-
Prepare a corresponding serial dilution of the vehicle in the assay buffer to serve as a control.
-
Add 100 µL of each inhibitor dilution and vehicle control to separate wells of the 96-well plate.
-
Measure the fluorescence using the same excitation and emission wavelengths and instrument settings as your main experiment.
-
Plot the fluorescence intensity against the inhibitor concentration.
Protocol 2: Assessing Fluorescence Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of the assay's probe.
Materials:
-
This compound
-
Fluorescent probe used in the assay
-
Assay buffer
-
Vehicle (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Method:
-
Prepare a working solution of the fluorescent probe in the assay buffer at the final assay concentration.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the fluorescent probe solution to each well.
-
Add the serial dilutions of this compound to the wells containing the fluorescent probe. Include a vehicle-only control.
-
Incubate the plate for a period equivalent to your assay's incubation time.
-
Measure the fluorescence intensity.
-
Plot the fluorescence intensity against the inhibitor concentration. A decrease in fluorescence with increasing inhibitor concentration suggests quenching.
Data Presentation
Table 1: Hypothetical Intrinsic Fluorescence Data for this compound
| This compound (µM) | Mean Fluorescence Intensity (RFU) | Standard Deviation |
| 0 (Vehicle) | 50 | 5 |
| 1 | 150 | 10 |
| 5 | 750 | 25 |
| 10 | 1500 | 50 |
| 50 | 7500 | 150 |
Table 2: Hypothetical Fluorescence Quenching Data for this compound
| This compound (µM) | Fluorescent Probe | Mean Fluorescence Intensity (RFU) | % Quenching |
| 0 (Vehicle) | Fluorescein-based probe | 10000 | 0% |
| 1 | Fluorescein-based probe | 9500 | 5% |
| 5 | Fluorescein-based probe | 7000 | 30% |
| 10 | Fluorescein-based probe | 5000 | 50% |
| 50 | Fluorescein-based probe | 2000 | 80% |
Visualizations
Caption: The Autotaxin (ATX)-Lysophosphatidic Acid (LPA) signaling pathway and the point of intervention by this compound.
Caption: A generalized experimental workflow for identifying and correcting for potential fluorescent interference from small molecule inhibitors.
Validation & Comparative
Validating the Inhibitory Effect of ATX Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of various small molecule inhibitors on Autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. The data and protocols presented herein are intended to assist researchers in validating the efficacy of their own ATX inhibitors, using established compounds as benchmarks.
Introduction to Autotaxin and Its Inhibition
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D that plays a crucial role in hydrolyzing lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[1][2][3][4] LPA is a bioactive lipid mediator that signals through at least six G protein-coupled receptors (LPAR1-6), influencing a wide array of cellular processes including cell proliferation, migration, survival, and differentiation.[1][3][4][5] The ATX-LPA signaling axis has been implicated in the pathophysiology of numerous diseases, including cancer, fibrosis, and inflammatory disorders, making ATX a compelling therapeutic target.[3][4][6][7]
The development of potent and specific ATX inhibitors is a significant area of research. These inhibitors can be broadly classified based on their binding mode to ATX, which has a catalytic site, a hydrophobic pocket, and a tunnel for substrate and product transport.[8] This guide will focus on comparing the inhibitory potency of several well-characterized ATX inhibitors.
Comparative Efficacy of ATX Inhibitors
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The table below summarizes the IC50 values for several known ATX inhibitors against human ATX (hATX), providing a basis for comparing their efficacy.
| Inhibitor | IC50 (nM) | Assay Substrate | Reference |
| PF-8380 | 1.7 | LPC | [6] |
| GLPG1690 (Ziritaxestat) | - | - | [6] |
| BBT-877 | - | - | [9] |
| BLD-0409 (Cudetaxestat) | - | - | [10] |
| HA155 | 88 | LPC | [6] |
| Compound 28 | 130 | LPC | [6] |
| SW-A3 | 33.8 | FS-3 | [6] |
| Compound 32 | 17 | - | [6] |
| ATX-1d | 1800 | FS-3 | [11] |
| BMP-22 | 200 | FS-3 | [11] |
| S32826 | - | - | [4] |
| NSC48300 | Ki = 240 | - | [4] |
| Boronic acid 18 | 50 | - | [12] |
| Trifluoroborate 17 | 70 | - | [12] |
| Sulfonamide 10 | 400 | - | [12] |
| Tetrahydrocannabinol (THC) | 407 | - | [13] |
Note: IC50 values can vary depending on the experimental conditions and the substrate used in the assay (e.g., the physiological substrate LPC or a synthetic substrate like FS-3).
Experimental Protocols for Validating ATX Inhibition
Accurate and reproducible experimental methods are critical for validating the inhibitory effect of novel compounds on ATX. The following are detailed protocols for commonly used in vitro assays.
In Vitro ATX Enzyme Inhibition Assay (Amplex Red Method)
This is a widely used, fluorescence-based assay for measuring ATX activity and screening for inhibitors.[14][15]
Principle: The assay is based on a coupled enzymatic reaction. First, ATX hydrolyzes LPC to produce choline. Choline is then oxidized by choline oxidase to produce betaine and hydrogen peroxide (H₂O₂). Finally, in the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) to generate the highly fluorescent product, resorufin. The fluorescence intensity is directly proportional to the amount of choline produced, and thus to the ATX activity.
Materials:
-
Human recombinant ATX
-
Lysophosphatidylcholine (LPC) as the substrate
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂)
-
Test inhibitor compounds
-
Positive control inhibitor (e.g., PF-8380)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor and the positive control in the assay buffer.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing ATX enzyme, HRP, choline oxidase, and the Amplex Red reagent in the assay buffer.
-
Assay Initiation:
-
Add a small volume of the diluted inhibitor or control to the wells of the 96-well plate.
-
Add the ATX-containing reaction mixture to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
-
Start the Reaction: Add the LPC substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals for a set duration (e.g., 30-60 minutes) using a fluorescence plate reader.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time).
-
Plot the percentage of ATX inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
FRET-Based ATX Inhibition Assay
This method utilizes a synthetic substrate with a fluorophore and a quencher.
Principle: The synthetic substrate, such as FS-3, contains a fluorophore and a quencher in close proximity, which results in Förster Resonance Energy Transfer (FRET) and low fluorescence. When ATX cleaves the substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence. The rate of fluorescence increase is proportional to ATX activity.
Procedure: The general procedure is similar to the Amplex Red assay, but the reaction mixture contains the FRET substrate (e.g., FS-3) instead of LPC and the coupled enzyme system. The increase in fluorescence is monitored over time.
Visualizing Key Pathways and Workflows
ATX-LPA Signaling Pathway
The following diagram illustrates the central role of ATX in producing LPA and the subsequent activation of downstream signaling pathways.
Caption: The ATX-LPA signaling pathway and the point of intervention for ATX inhibitors.
Experimental Workflow for ATX Inhibitor Validation
This diagram outlines the typical steps involved in screening and validating a potential ATX inhibitor.
Caption: A typical experimental workflow for the validation of a novel ATX inhibitor.
References
- 1. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of autotaxin alleviates inflammation and increases the expression of sodium-dependent glucose cotransporter 1 and Na+/H+ exchanger 3 in SAMP1/Fc mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Structure-Based Design of a Novel Class of Autotaxin Inhibitors Based on Endogenous Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 14. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ATX Inhibitors in Fibrosis: ATX Inhibitor 19 vs. GLPG1690 (Ziritaxestat)
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two notable Autotaxin (ATX) inhibitors, ATX inhibitor 19 and GLPG1690 (Ziritaxestat), in the context of fibrosis. This analysis is based on available preclinical data.
Autotaxin (ATX) is a secreted enzyme that plays a critical role in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid. The ATX-LPA signaling axis is heavily implicated in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF), by promoting fibroblast proliferation, migration, and extracellular matrix deposition. Consequently, inhibiting ATX has emerged as a promising therapeutic strategy for these conditions. This guide compares the performance of a novel research compound, this compound, with the clinically evaluated compound, GLPG1690 (Ziritaxestat).
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and GLPG1690, focusing on their in vitro potency and in vivo efficacy in preclinical models of fibrosis.
| Inhibitor | Target | IC50 (nM) | Assay Conditions |
| This compound | Autotaxin (ATX) | 156[1][2][3] | Not specified |
| GLPG1690 (Ziritaxestat) | Human ATX | 131 | Not specified |
| Mouse ATX | 224 | Not specified |
Table 1: In Vitro Potency of ATX Inhibitors. This table compares the half-maximal inhibitory concentration (IC50) of each compound against Autotaxin.
| Inhibitor | Fibrosis Model | Key Efficacy Readouts |
| This compound | Bleomycin-induced pulmonary fibrosis | Reduced collagen deposition[4] |
| GLPG1690 (Ziritaxestat) | Bleomycin-induced pulmonary fibrosis | Significant reduction in Ashcroft score and collagen content[5] |
Table 2: In Vivo Efficacy in Preclinical Fibrosis Models. This table summarizes the reported effects of the inhibitors in a standard animal model of pulmonary fibrosis.
Signaling Pathway and Therapeutic Intervention
The diagram below illustrates the Autotaxin-LPA signaling pathway and the mechanism of action for ATX inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for evaluating ATX inhibitors in a preclinical fibrosis model.
In Vitro ATX Inhibition Assay
-
Enzyme and Substrate: Recombinant human or mouse ATX is used as the enzyme source. A fluorescently labeled LPC analog, such as FS-3, serves as the substrate.
-
Inhibitor Preparation: this compound and GLPG1690 are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to a range of concentrations.
-
Assay Procedure: The inhibitors are pre-incubated with the ATX enzyme in an assay buffer. The enzymatic reaction is initiated by the addition of the substrate.
-
Data Acquisition: The increase in fluorescence, resulting from the cleavage of the substrate by ATX, is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Bleomycin-Induced Pulmonary Fibrosis Model
This widely used animal model mimics key features of human pulmonary fibrosis.
-
Animal Model: C57BL/6 mice are typically used for this model.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin is administered to the mice to induce lung injury and subsequent fibrosis. A control group receives a saline instillation.
-
Inhibitor Administration: Treatment with this compound or GLPG1690 (e.g., 30 mg/kg, twice daily, by oral gavage) is initiated either prophylactically (at the same time as bleomycin) or therapeutically (several days after bleomycin administration). A vehicle control group is also included.
-
Efficacy Assessment: After a defined period (e.g., 14 or 21 days), the mice are euthanized, and their lungs are harvested for analysis.
-
Histology: Lung tissue is fixed, sectioned, and stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis. The severity of fibrosis is quantified using a semi-quantitative scoring system, such as the Ashcroft score.
-
Collagen Quantification: The total lung collagen content is measured using a biochemical assay, such as the Sircol collagen assay.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for the preclinical evaluation of ATX inhibitors in fibrosis.
Concluding Remarks
Both this compound and GLPG1690 have demonstrated inhibitory activity against Autotaxin and shown efficacy in preclinical models of pulmonary fibrosis. GLPG1690, having progressed to clinical trials, has a more extensively characterized preclinical and clinical profile. However, its development was halted during Phase 3 trials due to a lack of efficacy and safety concerns. This compound represents an earlier-stage compound with reported potent ATX inhibition and anti-fibrotic effects in vivo. Further studies are required to fully elucidate its therapeutic potential and safety profile. This comparative guide provides a snapshot of the currently available data to aid researchers in the field of anti-fibrotic drug discovery.
References
Specificity analysis of ATX inhibitor 19 against other enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of PF-8380, a potent Autotaxin (ATX) inhibitor, against its primary target and other related enzymes. The information is compiled from publicly available experimental data to assist researchers in evaluating its suitability for their studies.
Inhibitory Activity of PF-8380
PF-8380 is a well-characterized and highly potent inhibitor of Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2). It has demonstrated significant inhibitory effects in various assays.[1][2][3] The following table summarizes the available quantitative data on the inhibitory potency of PF-8380.
| Enzyme | Species | Assay Conditions | IC50 (nM) |
| Autotaxin (ATX/ENPP2) | Human | Isolated enzyme assay | 2.8 [1][2][3] |
| Human | Whole blood | 101 [1][2][3] | |
| Rat | Isolated enzyme assay (FS-3 substrate) | 1.16 [1][2] | |
| ENPP1 | - | - | Data not available |
| ENPP3 | - | - | Data not available |
| Phosphodiesterases (PDEs) | - | - | Data not available |
Experimental Protocols
The following is a representative protocol for determining the in vitro inhibitory activity of a compound like PF-8380 against Autotaxin.
In Vitro Autotaxin (ATX) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ATX using a fluorogenic substrate.
Materials:
-
Recombinant human Autotaxin (ATX/ENPP2)
-
Test compound (e.g., PF-8380) dissolved in DMSO
-
Fluorogenic ATX substrate, e.g., FS-3 (Echelon Biosciences)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute these in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Enzyme and Compound Incubation: Add a solution of recombinant human ATX to the wells of the 96-well plate. Subsequently, add the diluted test compound or DMSO (for the uninhibited control) to the respective wells.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate FS-3 to each well.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction rates (slope of the linear portion of the fluorescence versus time curve) for each concentration of the test compound.
-
Normalize the rates relative to the uninhibited control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Experimental Workflow for ATX Inhibition Assay
Caption: Workflow for determining the IC50 of PF-8380 against Autotaxin.
Autotaxin-LPA Signaling Pathway
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of PF-8380.
References
Comparative Analysis of Autotaxin Inhibitor Cross-Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profiles of novel autotaxin (ATX) inhibitors. Understanding the selectivity of these inhibitors is crucial for minimizing off-target effects and developing safer, more effective therapeutics.
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a wide array of physiological and pathological processes. The ATX-LPA signaling axis has been implicated in fibrosis, inflammation, and cancer, making it an attractive target for drug development. However, ensuring the selectivity of ATX inhibitors is paramount to avoid unintended interactions with other cellular targets, which can lead to adverse effects. This guide focuses on a comparative analysis of the selectivity of emerging ATX inhibitors to aid in the selection of the most appropriate chemical tools for research and development.
Comparative Selectivity Profile of ATX Inhibitors
To provide a clear comparison of the cross-reactivity of different autotaxin inhibitors, the following table summarizes their inhibitory activity against ATX and a panel of off-targets. This data is essential for evaluating the specificity of each compound.
| Target | IOA-289 (% Inhibition at 10 µM) | PAT-505 (% Inhibition at 10 µM) |
| Autotaxin (ATX) | Potent Inhibition (IC50 = 34 nM in human plasma) [1] | Potent Inhibition (IC50 = 2 nM) [2] |
| ENPP1 | No significant inhibition | Not specified |
| LPA Receptors | No interaction | Not specified |
| Selected Off-Targets | ||
| 44 Off-Target Panel (CEREP) | Safety factor > 100 | Not specified |
Note: Specific quantitative data for a broad kinase or receptor panel for IOA-289 and PAT-505 is not publicly available in the provided search results. The information for IOA-289 indicates a favorable safety profile from a 44-target screen, but does not detail the specific targets or the percent inhibition at a given concentration.[1] PAT-505 is described as a selective inhibitor, but a comprehensive off-target screening panel was not found in the search results.[3]
Autotaxin Signaling Pathway
The following diagram illustrates the central role of autotaxin in the lysophosphatidic acid (LPA) signaling pathway.
References
Head-to-head comparison of ATX inhibitor 19 and BBT-877
A Comprehensive Guide for Researchers in Fibrosis and Drug Development
In the landscape of therapeutic development for fibrotic diseases, the inhibition of autotaxin (ATX) has emerged as a promising strategy. ATX is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a potent signaling lipid implicated in fibrosis and inflammation. This guide provides a detailed head-to-head comparison of two notable ATX inhibitors: ATX inhibitor 19 and BBT-877, offering insights into their performance based on available experimental data.
Executive Summary
Both this compound and BBT-877 demonstrate potent inhibition of the autotaxin enzyme. BBT-877 has advanced further in the development pipeline, with robust preclinical in vivo data and completion of Phase 1 clinical trials for idiopathic pulmonary fibrosis (IPF). This compound has shown strong in vitro potency, though publicly available in vivo data is limited. This guide will delve into the specifics of their inhibitory activity, preclinical efficacy, and the experimental methodologies used for their characterization.
Data Presentation: Quantitative Comparison
| Parameter | This compound (Compound 22) | BBT-877 |
| In Vitro Potency (IC50) | 156 nM[1] | 2.4 nM |
| Ex Vivo Potency (IC50) | Not Available | 6.89 nM (in human plasma)[2][3] |
| Preclinical Efficacy | Data not publicly available. A related analog (compound 24) showed an IC50 of 2.3 nM.[4] | Demonstrated significant reduction in lung fibrosis in a bleomycin-induced mouse model.[2][4] |
| Clinical Development | Preclinical | Completed Phase 1 clinical trials; Phase 2a study for IPF has completed enrollment.[4][5][6] |
Signaling Pathway: The Autotaxin-LPA Axis
Autotaxin (ATX) is a secreted enzyme that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[5][7][8][9][10] LPA then binds to a series of G protein-coupled receptors (GPCRs), known as LPA receptors (LPARs), on the surface of various cell types.[7][8][9] This binding initiates a cascade of downstream signaling events that promote cellular proliferation, migration, survival, and pro-fibrotic and pro-inflammatory responses.[7][8][9][11] By inhibiting ATX, both this compound and BBT-877 aim to reduce the production of LPA, thereby mitigating its pathological effects in diseases like IPF.[12][13]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting and comparing the performance data of these inhibitors.
In Vitro ATX Inhibition Assay (for this compound)
The inhibitory activity of this compound was determined using an in vitro enzyme assay.
-
Principle: The assay measures the ability of the inhibitor to block the enzymatic activity of ATX.
-
Methodology:
-
A lead compound, Indole-1, was identified through high-throughput screening.
-
Analogs of Indole-1, including compound 22 (this compound), were synthesized.
-
The inhibitory potency of the compounds against ATX was evaluated in an enzyme assay. While the specific substrate and conditions are not detailed in the abstract, such assays typically use a fluorescent or colorimetric substrate that is converted by ATX, and the reduction in signal in the presence of the inhibitor is measured to determine the IC50 value.[4]
-
Molecular docking studies were also performed to understand the binding mode of the inhibitors to the ATX active site.[4]
-
Ex Vivo Plasma LPA Inhibition Assay (for BBT-877)
This assay measures the ability of BBT-877 to inhibit ATX activity in a more physiologically relevant matrix.
-
Principle: To determine the concentration of BBT-877 required to inhibit 50% of ATX activity in human plasma.
-
Methodology:
-
Human plasma samples were incubated with varying concentrations of BBT-877.
-
The activity of endogenous ATX in the plasma was measured by quantifying the production of a specific LPA species (LPA 18:2).
-
The concentration of BBT-877 that resulted in a 50% reduction in LPA production was determined as the ex vivo IC50.[3]
-
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model (for BBT-877)
This animal model is a standard for evaluating the anti-fibrotic potential of drug candidates for IPF.
-
Principle: To assess the efficacy of BBT-877 in reducing lung fibrosis in a disease-relevant animal model.
-
Methodology:
-
Pulmonary fibrosis was induced in mice by a single intratracheal administration of bleomycin.
-
Following the induction of fibrosis, mice were treated orally with BBT-877 or a vehicle control.
-
After a defined treatment period, the extent of lung fibrosis was assessed using multiple endpoints:
-
Ashcroft score: Histological scoring of the severity of lung fibrosis.
-
Collagen deposition: Quantified by staining techniques such as Masson's trichrome or by measuring hydroxyproline content in lung tissue.
-
Lung weight: An increase in lung weight is indicative of inflammation and fibrosis.
-
Body weight loss: A general indicator of the animal's health status.[2][4]
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based linker exploration: Discovery of 1-ethyl-1H-indole analogs as novel ATX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Based Design of Novel Boronic Acid-Based Inhibitors of Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 8. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Phase 2 study design and analysis approach for BBT-877: an autotaxin inhibitor targeting idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-Based Design of a Novel Class of Autotaxin Inhibitors Based on Endogenous Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy Showdown: ATX Inhibitor 19 versus LPA Receptor Antagonists in Preclinical Models
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of therapeutic development, particularly for fibrotic diseases and cancer, the autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis has emerged as a critical target. This guide provides an objective comparison of two prominent strategies to modulate this pathway: direct inhibition of the LPA-producing enzyme autotaxin (ATX) with a focus on the potent ATX inhibitor 19, and blockade of LPA's effects at its receptors using LPA receptor antagonists. This analysis is supported by experimental data to inform research and development decisions.
At a Glance: Key Performance Indicators
The following table summarizes the in vitro potency of this compound against a selection of LPA receptor antagonists. This quantitative overview allows for a direct comparison of their inhibitory activities in biochemical and cell-based assays.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Autotaxin (ATX) | FS-3 Fluorescence Assay | 4.2 | [1][2] |
| AM095 | LPA1 Receptor | Calcium Flux Assay | 23 - 25 | [1] |
| GTPγS Binding Assay | 730 - 980 | [1] | ||
| AM966 | LPA1 Receptor | Calcium Release Assay | 17 | [3] |
| Chemotaxis Assay | 181 | [3] | ||
| BMS-986020 | LPA1 Receptor | Calcium Mobilization Assay | ~10 | [2] |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between ATX inhibitors and LPA receptor antagonists lies in their point of intervention within the ATX-LPA signaling cascade.
ATX inhibitors , such as compound 19, act upstream by blocking the enzymatic activity of autotaxin. ATX is a secreted lysophospholipase D that converts lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA) in the extracellular space. By inhibiting ATX, these compounds effectively reduce the production of all LPA species, thereby dampening the activation of all six known LPA receptors (LPAR1-6). This broad-spectrum approach can potentially mitigate the diverse pathological effects mediated by different LPA receptor subtypes.[4][5]
LPA receptor antagonists , on the other hand, act downstream. They selectively bind to one or more of the LPA receptors, preventing the binding of LPA and subsequent intracellular signaling. Many of the current antagonists in development, such as AM095, AM966, and BMS-986020, primarily target the LPA1 receptor, which is strongly implicated in fibrosis.[3][5][6] This targeted approach offers specificity but may not address the pathological contributions of other LPA receptors.
Signaling Pathway Overview
The following diagram illustrates the ATX-LPA signaling pathway and the points of intervention for both ATX inhibitors and LPA receptor antagonists.
Experimental Protocols
To ensure a clear understanding of the data presented, the following are detailed methodologies for the key in vitro assays used to characterize these inhibitors.
ATX Inhibition Assay (FS-3 Fluorescent Substrate)
This assay quantifies the enzymatic activity of ATX by measuring the cleavage of a fluorogenic substrate.
Workflow Diagram:
Detailed Protocol:
-
Reagent Preparation:
-
Recombinant human autotaxin is diluted to a working concentration in an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% BSA).
-
The fluorogenic substrate FS-3 is diluted to a working concentration in the assay buffer.
-
Test compounds, including this compound, are serially diluted in DMSO and then further diluted in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add a small volume of the diluted test compounds.
-
Add the diluted ATX enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FS-3 substrate solution to all wells.
-
Immediately begin kinetic fluorescence measurements using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 530 nm emission). Readings are taken at regular intervals over a set time period (e.g., every minute for 60 minutes).
-
-
Data Analysis:
-
The rate of the enzymatic reaction is determined from the linear phase of the fluorescence increase over time.
-
The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (DMSO).
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
LPA Receptor Antagonist Assay (Calcium Flux)
This cell-based assay measures the ability of a compound to block the increase in intracellular calcium that occurs upon LPA receptor activation.
Detailed Protocol:
-
Cell Culture and Plating:
-
Cells stably overexpressing the target LPA receptor (e.g., CHO cells with human LPA1) are cultured in appropriate media.
-
Cells are seeded into 96- or 384-well black, clear-bottom plates and allowed to adhere overnight.
-
-
Cell Loading and Compound Incubation:
-
The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time (e.g., 60 minutes) at 37°C.
-
After dye loading, the cells are washed with the assay buffer.
-
Serial dilutions of the test compounds (LPA receptor antagonists) are added to the wells, and the plate is incubated for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
LPA Stimulation and Signal Detection:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A solution of an LPA receptor agonist (e.g., oleoyl-LPA) is added to the wells to stimulate the receptor.
-
The fluorescence intensity is measured immediately and continuously for a set period (e.g., 2-3 minutes) to capture the transient calcium flux.
-
-
Data Analysis:
-
The increase in fluorescence intensity upon LPA stimulation is quantified.
-
The percentage of inhibition by the antagonist at each concentration is calculated relative to the response with the LPA agonist alone.
-
IC50 values are determined by fitting the concentration-response data to a suitable pharmacological model.[2]
-
In Vivo Efficacy: A Look at Preclinical Models
While direct head-to-head in vivo comparisons of this compound and LPA receptor antagonists are limited in the public domain, studies on representative compounds from both classes in models of fibrosis and cancer provide valuable insights.
ATX Inhibitors: The research describing the series of compounds including this compound demonstrated efficacy in a bleomycin-induced mouse model of pulmonary fibrosis. Treatment with these inhibitors led to a significant reduction in lung fibrosis.[7] Another potent ATX inhibitor, BI-2545 (also referred to as compound 19 in a different publication), showed a dose-dependent reduction of plasma LPA levels in rats, demonstrating target engagement in vivo.[8]
LPA Receptor Antagonists: The LPA1 receptor antagonist AM966 was shown to reduce lung injury, vascular leakage, inflammation, and fibrosis in a mouse bleomycin model.[3] Similarly, BMS-986020, another LPA1 antagonist, has shown anti-fibrotic effects in preclinical models and has progressed to clinical trials for idiopathic pulmonary fibrosis.[5][6] In oncology, dual-acting ATX/LPA receptor antagonists have been shown to reduce breast cancer cell migration in vitro and cause tumor regression in vivo.
Conclusion
Both ATX inhibitors and LPA receptor antagonists represent promising therapeutic strategies for diseases driven by the ATX-LPA signaling axis.
-
This compound demonstrates high potency in vitro, and its upstream intervention offers the potential for a broad blockade of LPA-mediated signaling. This may be advantageous in complex diseases where multiple LPA receptor subtypes contribute to pathology.
-
LPA receptor antagonists , particularly those targeting LPA1, have shown significant anti-fibrotic efficacy in preclinical models and are more advanced in clinical development for specific indications like idiopathic pulmonary fibrosis. Their targeted nature may offer a more favorable safety profile by avoiding the modulation of other LPA receptor-mediated physiological processes.
The choice between these two approaches will likely depend on the specific disease indication, the relative contribution of different LPA receptor subtypes, and the desired therapeutic window. Further head-to-head comparative studies in relevant disease models are warranted to definitively establish the superior therapeutic strategy for specific pathologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. Discovery of Chemical Scaffolds as Lysophosphatidic Acid Receptor 1 Antagonists: Virtual Screening, In Vitro Validation, and Molecular Dynamics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identifying Novel ATX Inhibitors via Combinatory Virtual Screening Using Crystallography-Derived Pharmacophore Modelling, Docking Study, and QSAR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Can a novel lysophosphatidic acid receptor 1 antagonist ACT in time to halt pulmonary fibrosis and improve breathing? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Throughput Autotaxin Inhibitor Screening Kit - Echelon Biosciences [echelon-inc.com]
A Comparative Guide to the In Vivo Efficacy of Novel Autotaxin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of several novel autotaxin (ATX) inhibitors currently under investigation for fibrotic diseases and cancer. The data presented is based on available preclinical studies, with a focus on quantitative outcomes in validated animal models.
ATX-LPA Signaling Pathway
Autotaxin (ATX) is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid. LPA exerts its effects by binding to a family of G protein-coupled receptors (LPARs), leading to the activation of downstream signaling pathways that regulate cell proliferation, survival, migration, and differentiation.[1][2][3] The ATX-LPA signaling axis has been implicated in the pathogenesis of various diseases, including fibrosis and cancer.[1][2][3][4]
Below is a diagram illustrating the core ATX-LPA signaling pathway.
Caption: The Autotaxin-LPA signaling pathway and the point of intervention for novel ATX inhibitors.
In Vivo Efficacy Comparison in Pulmonary Fibrosis
The bleomycin-induced lung fibrosis model in mice is a widely used and well-established preclinical model to evaluate the efficacy of anti-fibrotic agents. The following table summarizes the available quantitative data on the in vivo efficacy of novel ATX inhibitors in this model.
| Inhibitor | Dosing Regimen | Key Efficacy Endpoints | Results | Comparator | Reference |
| BBT-877 | Orally, twice a day (Day 7 to 21 post-bleomycin) | Ashcroft score, Collagen content | Significantly reduced Ashcroft score and collagen content compared to vehicle. | Vehicle, GLPG1690 | [5][6][7][8][9][10][11] |
| Cudetaxestat (BLD-0409) | Not specified | Lung fibrosis, αSMA expression, Col1A1 expression | Significantly reduced lung fibrosis and expression of fibrotic markers. Maintained potency at elevated substrate concentrations. | Vehicle, Ziritaxestat (GLPG1690) | [12][13][14][15][16] |
| IOA-289 | 10 mg/kg, p.o., b.i.d. | Ashcroft score, Collagen content | Marked reduction in Ashcroft score and collagen content, equal or better than nintedanib. Showed greater reduction than GLPG1690. | Vehicle, Nintedanib (60 mg/kg, p.o., b.i.d.), GLPG1690 (10 mg/kg, p.o., b.i.d.) | [17] |
| Ziritaxestat (GLPG1690) | Orally | Ashcroft score, Collagen content | Reduced Ashcroft scores and collagen content. | Vehicle | [18][19] |
Note: Direct head-to-head comparative studies with detailed, publicly available quantitative data are limited. Much of the comparative information is derived from press releases and conference abstracts summarizing study outcomes.
Experimental Protocols
Bleomycin-Induced Lung Fibrosis Model in Mice
This section outlines a general experimental protocol for inducing and evaluating pulmonary fibrosis in mice to test the efficacy of ATX inhibitors. Specific parameters may vary between studies.
Caption: A generalized workflow for evaluating ATX inhibitors in a bleomycin-induced lung fibrosis model.
Detailed Methodologies:
-
Animal Model: C57BL/6 mice are commonly used for this model.[17][20]
-
Fibrosis Induction: A single intratracheal instillation of bleomycin sulfate is administered to anesthetized mice on day 0 to induce lung injury and subsequent fibrosis.[5][7][20]
-
Treatment: Treatment with the novel ATX inhibitor or vehicle control is typically initiated after the initial inflammatory phase, for example, on day 7, and administered daily (e.g., orally) until the end of the study.[5][7]
-
Efficacy Assessment:
-
Histopathology: At the end of the study (e.g., day 21), lungs are harvested, fixed, and stained (e.g., Masson's trichrome) to visualize collagen deposition. The severity of fibrosis is quantified using a semi-quantitative scoring system, such as the Ashcroft score.[5][17][19]
-
Collagen Content: The total lung collagen content is quantified biochemically using a hydroxyproline assay on lung homogenates.[5]
-
Gene Expression: Analysis of pro-fibrotic gene expression (e.g., αSMA, Col1A1) can be performed on lung tissue.[12]
-
Summary and Conclusion
Novel autotaxin inhibitors, including BBT-877, Cudetaxestat (BLD-0409), and IOA-289, have demonstrated promising anti-fibrotic efficacy in the bleomycin-induced lung fibrosis model. Available data suggests that these next-generation inhibitors may offer improved potency and efficacy over earlier compounds like ziritaxestat (GLPG1690). In particular, IOA-289 has been reported to have efficacy equal to or better than the standard-of-care, nintedanib, in a head-to-head preclinical study. Cudetaxestat's non-competitive mechanism of inhibition may provide an advantage in the presence of high substrate concentrations found in fibrotic tissues.[12][13] BBT-877 has also shown significant reductions in fibrosis markers.[5][7][8]
It is important to note that the majority of the direct comparative data is from secondary sources such as press releases. For a complete and definitive comparison, detailed results from peer-reviewed publications of head-to-head studies are required. Nevertheless, the current body of preclinical evidence strongly supports the continued development of these novel ATX inhibitors as potential therapies for idiopathic pulmonary fibrosis and other fibrotic conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Autotaxin–Lysophosphatidate Axis: Promoter of Cancer Development and Possible Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer [frontiersin.org]
- 4. Coming of Age for Autotaxin and Lysophosphatidate Signaling: Clinical Applications for Preventing, Detecting and Targeting Tumor-Promoting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. bridgebiorx.com [bridgebiorx.com]
- 7. atsjournals.org [atsjournals.org]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. researchgate.net [researchgate.net]
- 10. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 11. Bridge Biotherapeutics Presented Preclinical Study Results on BBT-877, an Autotaxin inhibitor at the IPF Summit 2018 - BioSpace [biospace.com]
- 12. businesswire.com [businesswire.com]
- 13. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 14. Blade Therapeutics Announces Positive Data from Preclinical Drug-Drug Interaction Study of Cudetaxestat, a Non-Competitive Autotaxin Inhibitor in Clinical Development for Idiopathic Pulmonary Fibrosis (IPF) - BioSpace [biospace.com]
- 15. Blade Therapeutics Presents Analyses from Phase 1 and Preclinical Studies of Cudetaxestat at the European Respiratory Society International Congress 2022 - BioSpace [biospace.com]
- 16. Blade Therapeutics Announces Successful Completion of Phase 1 Clinical Study that Evaluated Co-Administration of Cudetaxestat with Either of Two Approved Therapies for Idiopathic Pulmonary Fibrosis [businesswire.com]
- 17. | BioWorld [bioworld.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Harnessing the translational power of bleomycin model: new insights to guide drug discovery for idiopathic pulmonary fibrosis [frontiersin.org]
A Structural Showdown: Unveiling the Diverse Classes of Autotaxin Inhibitors
For researchers, scientists, and drug development professionals, the pursuit of potent and selective Autotaxin (ATX) inhibitors is a critical frontier in the development of novel therapeutics for a range of diseases, including fibrosis, cancer, and inflammatory disorders. This guide provides a comprehensive structural and functional comparison of the different classes of ATX inhibitors, supported by experimental data, detailed protocols, and visual pathway analysis to inform and guide future research and development efforts.
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid. The ATX-LPA signaling axis plays a pivotal role in a multitude of physiological and pathological processes. Consequently, inhibiting ATX has emerged as a promising therapeutic strategy. Structurally diverse classes of ATX inhibitors have been developed, each with a unique mechanism of action, binding mode, and pharmacological profile. Understanding these differences is paramount for the rational design and selection of next-generation ATX-targeted therapies.
A Classification of ATX Inhibitors: Four Paths to Inhibition
ATX inhibitors are broadly categorized into four main classes based on their distinct binding modes within the enzyme's active site, a deep hydrophobic pocket, and an allosteric tunnel.[1][2] More recently, a fifth class has been proposed, representing hybrids that span multiple binding sites.[3]
-
Type I inhibitors are competitive inhibitors that mimic the substrate, lysophosphatidylcholine (LPC), and occupy both the catalytic active site and the adjacent hydrophobic pocket.[2]
-
Type II inhibitors are competitive inhibitors that bind exclusively to the hydrophobic pocket, preventing the acyl chain of the substrate from entering.[2][4]
-
Type III inhibitors are non-competitive or uncompetitive inhibitors that bind to an allosteric tunnel, a distinct site from the active pocket.[5]
-
Type IV inhibitors are allosteric inhibitors that bridge the hydrophobic pocket and the allosteric tunnel, effectively blocking both substrate entry and product egress.[2]
Quantitative Comparison of Representative ATX Inhibitors
The following table summarizes the key quantitative parameters for representative inhibitors from each class, providing a basis for direct comparison of their potency, and where available, their pharmacokinetic properties.
| Class | Inhibitor | Target | IC50 (nM) | Ki (nM) | Key Pharmacokinetic Parameters |
| Type I | PF-8380 | Human ATX | 1.7 - 2.8[4][6] | N/A | tmax: ~0.5 h; t1/2: ~1.2 h; Cmax: Dose-dependent; Oral Bioavailability: 43-83%[6] |
| HA-155 | Human ATX | 5.7[7] | N/A | N/A | |
| Type II | PAT-494 | Human ATX | 20[4] | N/A | N/A |
| PAT-352 | Human ATX | 26[4] | N/A | N/A | |
| Type III | TUDCA | Human ATX | 10,400[4] | N/A | N/A |
| Type IV | GLPG1690 | Human ATX | 131[1] | ~15[8] | tmax: ~2 h; t1/2: ~5 h; Cmax: 0.09-19.01 µg/mL (dose-dependent)[9][10] |
N/A: Not available in the searched literature.
Experimental Protocols: A Guide to Key Assays
Reproducible and robust experimental data are the bedrock of drug discovery. This section provides detailed methodologies for two key experiments frequently cited in the evaluation of ATX inhibitors.
Autotaxin Activity Assay (FS-3 based)
This protocol describes a common in vitro method to determine the enzymatic activity of ATX using a fluorogenic substrate.
Principle: The assay utilizes a synthetic substrate, FS-3, which is a lysophosphatidylcholine (LPC) analog labeled with both a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by ATX, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence that is directly proportional to ATX activity.
Materials:
-
Recombinant human or mouse ATX
-
FS-3 substrate (e.g., from Echelon Biosciences)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% BSA)
-
Test inhibitors dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation/Emission ~485/528 nm)
Procedure:
-
Prepare a working solution of ATX in assay buffer.
-
Prepare serial dilutions of the test inhibitor in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.
-
Add a small volume (e.g., 1-2 µL) of the diluted inhibitor or DMSO (for control wells) to the wells of the 96-well plate.
-
Add the ATX working solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Prepare a working solution of the FS-3 substrate in assay buffer.
-
Initiate the enzymatic reaction by adding the FS-3 solution to all wells.
-
Immediately begin monitoring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) using a fluorescence plate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Bleomycin-Induced Pulmonary Fibrosis Model in Mice
This in vivo model is a widely accepted standard for evaluating the efficacy of anti-fibrotic agents, including ATX inhibitors.[2][5][11]
Principle: Intratracheal administration of the anti-cancer drug bleomycin to mice induces lung injury and inflammation, which is followed by a progressive fibrotic response characterized by excessive collagen deposition and lung architecture remodeling, mimicking key aspects of human idiopathic pulmonary fibrosis (IPF).
Materials:
-
C57BL/6 mice (male or female, 8-10 weeks old)
-
Bleomycin sulfate
-
Sterile saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Intratracheal instillation device (e.g., MicroSprayer)
-
Test inhibitor formulation
Procedure:
-
Anesthetize the mice using a suitable anesthetic agent.
-
Visualize the trachea via a small incision in the neck or non-invasively using a specialized laryngoscope.
-
Administer a single dose of bleomycin (typically 1-3 U/kg) dissolved in sterile saline directly into the lungs via intratracheal instillation. Control animals receive sterile saline only.
-
Allow the mice to recover from anesthesia.
-
Administer the test ATX inhibitor or vehicle control according to the desired dosing regimen (e.g., daily oral gavage, intraperitoneal injection). Treatment can be prophylactic (starting before or at the time of bleomycin administration) or therapeutic (starting after the onset of fibrosis, typically 7-14 days post-bleomycin).
-
Monitor the animals for signs of distress and body weight changes throughout the study.
-
At the end of the study period (typically 14-28 days post-bleomycin), euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
-
Harvest the lungs for histological analysis and measurement of collagen content.
-
Endpoint Analysis:
-
Histology: Stain lung sections with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).
-
Collagen Content: Quantify total lung collagen using a hydroxyproline assay.
-
BALF Analysis: Perform total and differential cell counts to assess inflammation. Measure levels of pro-inflammatory and pro-fibrotic cytokines and growth factors (e.g., TGF-β, IL-6).
-
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
Understanding the broader context of ATX inhibition is crucial. The following diagrams, generated using the DOT language for Graphviz, illustrate the ATX-LPA signaling pathway and a typical workflow for inhibitor discovery.
Conclusion
The diverse structural classes of ATX inhibitors offer a range of mechanisms to modulate the ATX-LPA signaling axis. Type I and II inhibitors provide potent, direct competition with the natural substrate, while Type III and IV inhibitors present opportunities for allosteric modulation, potentially offering improved selectivity and unique pharmacological profiles. The choice of inhibitor class for therapeutic development will depend on the specific disease context, the desired level of target engagement, and the required pharmacokinetic properties. This guide provides a foundational understanding of these inhibitor classes, equipping researchers with the knowledge to navigate the complexities of ATX-targeted drug discovery. The provided experimental protocols and pathway diagrams serve as practical tools to accelerate the journey from the laboratory to the clinic.
References
- 1. Population Pharmacokinetic and Pharmacodynamic Analysis of GLPG1690, an Autotaxin Inhibitor, in Healthy Volunteers and Patients with Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bleomycin-induced pulmonary fibrosis mouse model [bio-protocol.org]
- 3. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bleomycin‐induced pulmonary fibrosis model mice [bio-protocol.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
ATX Inhibitor 19 as an Alternative to BLD-0409: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two autotaxin (ATX) inhibitors, ATX inhibitor 19 and BLD-0409 (cudetaxestat). Autotaxin is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling lipid implicated in various physiological and pathological processes, including fibrosis.[1] Inhibition of ATX is a promising therapeutic strategy for diseases such as idiopathic pulmonary fibrosis (IPF).[2] This document summarizes the available preclinical data for both compounds, offering a resource for researchers considering their use in further studies.
Overview of this compound and BLD-0409
This compound , also referred to as compound 22 in some literature, is a potent inhibitor of autotaxin.[3] It was identified through structure-based linker exploration of 1-ethyl-1H-indole analogs.[3]
BLD-0409 (cudetaxestat) is a non-competitive, reversible inhibitor of autotaxin that has been advanced to Phase 2 clinical trials for the treatment of idiopathic pulmonary fibrosis.[4][5] It has demonstrated anti-fibrotic activity in preclinical models and has been shown to be well-tolerated in Phase 1 clinical studies.[4][6]
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and BLD-0409. It is important to note that a direct head-to-head comparison in the same experimental settings has not been published. The data presented here are compiled from different sources.
| Parameter | This compound (Compound 22) | BLD-0409 (Cudetaxestat) |
| In Vitro Potency | ||
| IC50 | 156 nM[3] | 4.2 nM[6] |
| Mechanism of Inhibition | Not explicitly stated in available literature | Non-competitive[4] |
| Preclinical Pharmacokinetics | Data not publicly available | Well-tolerated in Phase 1 studies with a demonstrated pharmacokinetic/pharmacodynamic correlation.[4] Specific quantitative data (Cmax, Tmax, half-life, bioavailability) from preclinical studies are not publicly detailed. |
| In Vivo Efficacy | Data not publicly available | Demonstrated significant, dose-dependent anti-fibrotic activity in a mouse model of pulmonary fibrosis, reducing lung scarring and levels of fibrotic markers.[6] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the likely methodologies used to characterize these inhibitors, based on common practices in the field.
In Vitro Autotaxin Inhibition Assay (General Protocol)
A common method to determine the in vitro potency of ATX inhibitors is a fluorogenic assay using a synthetic substrate like FS-3.
Principle: The FS-3 substrate is a lysophosphatidylcholine (LPC) analog labeled with both a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by ATX, the fluorophore is released, leading to an increase in fluorescence that is proportional to enzyme activity.
General Procedure:
-
Recombinant human ATX enzyme is incubated with the test compound (this compound or BLD-0409) at various concentrations in an appropriate assay buffer.
-
The reaction is initiated by the addition of the FS-3 substrate.
-
The fluorescence intensity is measured over time using a fluorescence plate reader.
-
The rate of increase in fluorescence is used to calculate the ATX enzyme activity.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the enzyme activity against the inhibitor concentration.
Disclaimer: The specific details of the assay conditions for this compound are detailed in the primary publication by Jia F, et al., which was not available in its entirety for this review.
Bleomycin-Induced Pulmonary Fibrosis Model (General Protocol)
This is a widely used animal model to evaluate the in vivo efficacy of anti-fibrotic agents.
Principle: Intratracheal administration of the cytotoxic agent bleomycin induces lung injury and subsequent fibrosis in rodents, mimicking some aspects of human IPF.
General Procedure:
-
Mice or rats are administered a single dose of bleomycin directly into the lungs.
-
Following a period of disease development, animals are treated with the test compound (e.g., BLD-0409) or a vehicle control over a specified duration.
-
At the end of the treatment period, the animals are euthanized, and lung tissue is collected for analysis.
-
Efficacy is assessed by measuring various endpoints, including:
-
Histological analysis: Staining of lung sections (e.g., with Masson's trichrome) to visualize and quantify collagen deposition and the extent of fibrosis (e.g., using the Ashcroft scoring system).
-
Biochemical analysis: Measurement of collagen content in the lungs (e.g., using the Sircol assay).
-
Gene expression analysis: Quantification of pro-fibrotic gene expression (e.g., collagen I, α-smooth muscle actin) by qPCR.
-
Visualizing the ATX-LPA Signaling Pathway and Experimental Workflow
ATX-LPA Signaling Pathway in Fibrosis
The following diagram illustrates the central role of autotaxin in the fibrotic cascade. ATX converts lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). LPA then binds to its receptors (LPARs) on various cell types, including fibroblasts, leading to downstream signaling events that promote fibroblast proliferation, differentiation into myofibroblasts, and excessive deposition of extracellular matrix (ECM), hallmark features of fibrosis.
Caption: The Autotaxin-LPA signaling pathway in fibrosis.
General Experimental Workflow for ATX Inhibitor Evaluation
The diagram below outlines a typical workflow for the preclinical evaluation of novel ATX inhibitors, from initial in vitro screening to in vivo efficacy studies.
Caption: A general workflow for the preclinical development of ATX inhibitors.
Conclusion
Both this compound and BLD-0409 are potent inhibitors of autotaxin. Based on the available data, BLD-0409 demonstrates superior in vitro potency with an IC50 in the low nanomolar range and has the advantage of being further along in the drug development pipeline, with completed Phase 1 studies and progression to Phase 2. Its non-competitive mechanism of action is also a distinguishing feature.[4]
This compound is also a potent inhibitor, and further investigation into its selectivity, pharmacokinetic profile, and in vivo efficacy would be necessary to fully assess its potential as an alternative to BLD-0409. For researchers in the early stages of drug discovery or those exploring different chemical scaffolds, this compound may represent a valuable tool. For those seeking a more characterized compound for in vivo studies with a clearer path to clinical translation, BLD-0409 appears to be the more advanced option.
The selection of an appropriate ATX inhibitor will ultimately depend on the specific research question and the experimental context. This guide aims to provide a starting point for this decision-making process by consolidating the publicly available information on these two compounds.
References
- 1. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blade Therapeutics Presents Analyses from Phase 1 and Preclinical Studies of Cudetaxestat at the European Respiratory Society International Congress 2022 - BioSpace [biospace.com]
- 4. sec.gov [sec.gov]
- 5. BLD-0409 | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 6. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
Benchmarking ATX Inhibitor 19 Against First-Generation Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel Autotaxin (ATX) inhibitor 19 against prominent first-generation ATX inhibitors. This analysis is supported by available experimental data to inform preclinical research and development decisions.
ATX inhibitor 19, also known as BI-2545, has emerged as a potent and selective inhibitor of autotaxin, a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. Dysregulation of this pathway is implicated in a range of pathologies, including fibrosis, inflammation, and cancer. This guide benchmarks this compound against well-established first-generation inhibitors, such as PF-8380 and HA155, as well as other notable inhibitors like GLPG1690, BBT-877, and IOA-289, to highlight its relative potency and potential advantages.
Quantitative Comparison of ATX Inhibitors
The following table summarizes the in vitro potency of this compound and key first-generation and other clinically relevant ATX inhibitors. Potency is primarily represented by the half-maximal inhibitory concentration (IC50), a measure of the drug concentration required to inhibit 50% of the enzyme's activity. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions, such as the substrate used in the assay (e.g., LPC, FS-3, or TG-mTMP), can influence the results.
| Inhibitor | Type | IC50 (nM) | Substrate | Reference |
| This compound (BI-2545) | Not specified in provided results | 2.2 | Not specified in provided results | [1] |
| PF-8380 | Type I | 1.7 | LPC | [1] |
| 2.8 | Isolated Enzyme Assay | [2][3] | ||
| 101 | Human Whole Blood | [3] | ||
| HA155 | Type I | 5.7 | LPC | [1][4] |
| GLPG1690 (Ziritaxestat) | Type IV | Not specified in provided results | Not specified in provided results | [1] |
| BBT-877 | Not specified in provided results | 6.5 - 6.9 | Human Plasma (LPA 18:2) | [5][6][7] |
| IOA-289 | Mixed Type II/IV | 36 | Human Plasma (LPA C18:2) | [8][9] |
In Vivo Efficacy
Beyond in vitro potency, the in vivo efficacy of an inhibitor is critical for its therapeutic potential. Studies have shown that oral administration of PF-8380 at 30 mg/kg in a rat model resulted in a greater than 95% reduction in both plasma and inflammatory site LPA levels within 3 hours[3]. This demonstrates the ability of a potent ATX inhibitor to effectively modulate the ATX-LPA signaling axis in a living system. Further in vivo studies are necessary to provide a direct comparison of the efficacy of this compound under similar conditions.
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding of the context in which these inhibitors function, the following diagrams illustrate the ATX-LPA signaling pathway and a typical experimental workflow for evaluating ATX inhibitors.
Caption: The Autotaxin-LPA signaling pathway.
Caption: Preclinical evaluation workflow for ATX inhibitors.
Experimental Protocols
ATX Enzyme Inhibition Assay (Fluorogenic - FS-3 Substrate)
This protocol outlines a common method for determining the in vitro potency of ATX inhibitors using the fluorogenic substrate FS-3.
Materials:
-
Recombinant human Autotaxin (ATX)
-
FS-3 (fluorescent ATX substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, and 0.01% BSA.
-
Test inhibitors (e.g., this compound, PF-8380) dissolved in a suitable solvent (e.g., DMSO).
-
96-well or 384-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1% DMSO).
-
Reaction Mixture Preparation: In each well of the microplate, add the following components in order:
-
Assay Buffer
-
Test inhibitor dilution (or vehicle control)
-
Recombinant human ATX solution (pre-diluted in assay buffer to the desired final concentration, e.g., 4 nM)[10].
-
-
Enzyme Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the FS-3 substrate to each well (final concentration, e.g., 1 µM)[10].
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader with excitation and emission wavelengths appropriate for the fluorophore released from FS-3 (e.g., excitation at 485 nm and emission at 538 nm)[10]. Readings are typically taken at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes).
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
Conclusion
This compound (BI-2545) demonstrates high potency against autotaxin, with an IC50 value in the low nanomolar range, comparable to the potent first-generation inhibitor PF-8380. While direct, comprehensive head-to-head studies under identical conditions are limited in the publicly available literature, the existing data suggests that this compound is a promising candidate for further investigation. Its performance in preclinical models will be crucial in determining its potential advantages over first-generation inhibitors in terms of efficacy, selectivity, and pharmacokinetic properties. The provided experimental protocol for ATX inhibition assays offers a standardized method for researchers to conduct their own comparative studies.
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bridgebiorx.com [bridgebiorx.com]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: A Comparative Guide to ATX Inhibitor 19 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The inhibition of autotaxin (ATX), a key enzyme in the production of the signaling lipid lysophosphatidic acid (LPA), has emerged as a promising strategy in the treatment of various diseases, including cancer and fibrosis. ATX inhibitor 19 is a potent and selective inhibitor of this enzyme. While its standalone efficacy is significant, its true potential may lie in synergistic combinations with other therapeutic agents. This guide provides a comparative overview of the synergistic effects observed when combining ATX inhibitors with other drugs, supported by experimental data and detailed protocols. Although direct studies on this compound in combination therapies are limited, the data presented for other ATX inhibitors provide a strong rationale for its potential in similar synergistic approaches.
The ATX-LPA Signaling Axis: A Key Therapeutic Target
Autotaxin hydrolyzes lysophosphatidylcholine (LPC) to produce LPA, which then binds to a family of G protein-coupled receptors (LPARs) on the cell surface. This binding triggers a cascade of downstream signaling events that regulate a wide array of cellular processes, including cell proliferation, migration, survival, and differentiation. In pathological contexts, dysregulation of the ATX-LPA axis can drive tumor progression, metastasis, and the development of fibrotic diseases.
Caption: The ATX-LPA signaling pathway and the mechanism of action of ATX inhibitors.
Synergistic Combinations with ATX Inhibitors
Preclinical studies have demonstrated that inhibiting the ATX-LPA axis can enhance the efficacy of various cancer therapies by sensitizing tumor cells to treatment and modulating the tumor microenvironment.
Combination with Chemotherapy
ATX inhibitors have shown synergistic anti-tumor effects when combined with conventional chemotherapeutic agents. This synergy is often attributed to the inhibition of LPA-mediated pro-survival signaling, which can otherwise confer resistance to chemotherapy.
| ATX Inhibitor | Combination Drug | Cancer Type | Observed Synergistic Effect | Reference |
| ONO-8430506 | Doxorubicin | Breast Cancer | Increased inhibition of tumor growth and lung metastasis.[1] | [1] |
| GLPG1690 | Doxorubicin | Breast Cancer | Synergistically decreased tumor growth.[2] | [2] |
| ATX-1d | Paclitaxel | Melanoma (A375), Breast Cancer (4T1) | Four-fold and ten-fold increase in the potency of Paclitaxel, respectively.[3] | [3] |
Combination with Immunotherapy
The tumor microenvironment often contains immunosuppressive factors that hinder the efficacy of immunotherapies. The ATX-LPA axis has been implicated in creating such an environment. Combining ATX inhibitors with immune checkpoint inhibitors has shown promise in enhancing anti-tumor immunity.
| ATX Inhibitor | Combination Drug | Cancer Type | Observed Synergistic Effect | Reference |
| Unspecified | Anti-PD-1 | Non-Small Cell Lung Cancer | Significantly controlled tumor growth and led to complete tumor regressions in some cases.[4] | [4] |
| IOA-289 | Anti-PD-1 | Breast Cancer | Increased CD8+ T cell infiltration into tumors.[4] | [4] |
Combination with Targeted Therapy
Targeting multiple oncogenic pathways simultaneously is a cornerstone of modern cancer therapy. ATX inhibitors can act synergistically with other targeted agents to overcome resistance mechanisms.
| ATX Inhibitor | Combination Drug | Cancer Type | Observed Synergistic Effect | Reference |
| IOA-289 | TGF-β pathway inhibitor (Galunisertib) | Pancreatic Cancer | Suppressed NF-κB signaling, reduced myeloid-derived suppressor cells (MDSCs), increased CD8+ T-cell infiltration, and prolonged overall survival.[5] | [5] |
| Unspecified | EZH2 inhibitor | Colon Cancer | Exerted synergistic antitumor effects on colon cancer cells.[3] | [3] |
Experimental Protocols
A crucial aspect of evaluating synergistic effects is a robust experimental design and methodology. Below is a generalized workflow for assessing the synergy between an ATX inhibitor and another drug.
Caption: A generalized workflow for assessing drug synergy in vitro and in vivo.
Key Experimental Methodologies
1. Cell Viability and Proliferation Assays:
-
Protocol:
-
Seed cancer cells in 96-well plates at a predetermined density.
-
After 24 hours, treat the cells with a range of concentrations of this compound, the combination drug, or both in a fixed-ratio or checkerboard format.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Assess cell viability using assays such as MTT, WST-1, or CellTiter-Glo, following the manufacturer's instructions.
-
Measure absorbance or luminescence to determine the percentage of viable cells relative to an untreated control.
-
2. Synergy Analysis (Chou-Talalay Method):
-
Protocol:
-
Use the dose-response data from the combination studies.
-
Utilize software such as CompuSyn to calculate the Combination Index (CI).
-
A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
3. In Vivo Xenograft Studies:
-
Protocol:
-
Implant human cancer cells subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize mice into treatment groups: vehicle control, this compound alone, combination drug alone, and the combination of both.
-
Administer drugs at predetermined doses and schedules.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, excise tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Conclusion
The available evidence strongly suggests that ATX inhibitors, as a class, hold significant promise for use in combination therapies across various therapeutic areas, particularly in oncology. The synergistic effects observed with chemotherapy, immunotherapy, and other targeted agents highlight the potential of this compound to enhance treatment efficacy and overcome drug resistance. Further preclinical and clinical investigations are warranted to fully elucidate the synergistic potential of this compound in specific disease contexts and to optimize combination regimens for improved patient outcomes.
References
- 1. Autotaxin–Lysophosphatidate Axis: Promoter of Cancer Development and Possible Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New research highlights potential of iOnctura strategy combining autotaxin and TGF-β inhibitors in cancer [prnewswire.com]
Safety Operating Guide
Navigating the Safe Disposal of ATX Inhibitor 19: A Comprehensive Guide for Laboratory Professionals
Researchers and scientists handling ATX inhibitor 19 must adhere to stringent safety and disposal protocols to ensure a secure laboratory environment. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides essential, step-by-step procedures for its proper disposal based on general best practices for handling potent small molecule enzyme inhibitors. This information is intended to supplement, not replace, institution-specific and local regulatory guidelines.
Immediate Safety and Handling Protocols
Prior to any handling or disposal of this compound, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to work in a designated and controlled area.
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for integrity before use and change them immediately if contaminated.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A full-length laboratory coat should be worn to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fitted respirator (e.g., N95 or higher) should be used within a fume hood.
Handling Procedures:
-
All work with this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Use dedicated and properly labeled glassware and equipment.
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. The following steps outline the recommended disposal pathway.
Step 1: Inactivation (if applicable and feasible)
For some enzyme inhibitors, chemical inactivation may be a preliminary step. However, without specific data for this compound, this should be approached with caution and only if a validated inactivation protocol for a similar compound class is available and approved by your institution's safety office. A common general approach for some organic compounds is treatment with a strong oxidizing agent, but this can be hazardous and should not be attempted without expert consultation.
Step 2: Segregation and Collection of Waste
-
Solid Waste:
-
Place any solid this compound, contaminated consumables (e.g., weighing paper, pipette tips), and contaminated PPE into a dedicated, clearly labeled hazardous waste container.
-
The container must be sealable and made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including solutions and rinsing from contaminated glassware, in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
Step 3: Labeling of Hazardous Waste
Proper labeling is essential for the safety of waste handlers. The label on the hazardous waste container must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS Number: 2691937-01-4.
-
The primary hazards associated with the compound (e.g., "Toxic," "Irritant" - in the absence of an SDS, assume high potency and handle accordingly).
-
The accumulation start date.
-
The name and contact information of the generating laboratory.
Step 4: Storage of Hazardous Waste
-
Store the sealed hazardous waste containers in a designated satellite accumulation area within or near the laboratory.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure secondary containment is in place to capture any potential leaks.
Step 5: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Follow all institutional and local regulations for hazardous waste disposal. Incineration at a licensed facility is a common and recommended method for the disposal of potent pharmaceutical compounds.[1]
Summary of Key Safety and Handling Data
| Parameter | Guideline | Source |
| Occupational Exposure Limit (OEL) | Assume a low OEL (e.g., <10 µg/m³) due to high potency. | General practice for potent compounds |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat, respirator (if aerosolizing). | [2][3] |
| Handling Environment | Chemical fume hood. | [2] |
| Storage of Pure Compound | Room temperature in a dry, well-ventilated area. | MedchemExpress Product Page |
| Waste Disposal Method | Segregation as hazardous chemical waste for professional incineration. | [1] |
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical relationships in the handling and disposal of this compound.
Caption: Experimental Workflow for this compound.
Caption: Disposal Pathway for this compound Waste.
References
Comprehensive Safety and Handling Guide for ATX Inhibitor 19
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of ATX Inhibitor 19, a potent investigational compound. The following procedural guidance is intended to ensure the safety of laboratory personnel and the integrity of research activities. Adherence to these protocols is critical for minimizing risk and establishing a secure and efficient operational workflow.
Immediate Safety and Hazard Information
This compound is a potent small molecule inhibitor of autotaxin. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from a structurally related compound, "ATX inhibitor 1," indicates potential hazards.[1] All personnel must handle this compound as a potent compound with the potential for oral toxicity, skin and eye irritation, and respiratory tract irritation.
Hazard Identification and Precautionary Statements:
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container in accordance with local regulations. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. |
This data is based on "ATX inhibitor 1" and should be considered representative for this compound until specific data is available.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Body | Laboratory Coat | Fire-resistant, fully buttoned. |
| Hands | Disposable Nitrile Gloves | Double-gloving is recommended. Change gloves immediately upon contamination. |
| Eyes | Safety Goggles | Must provide a complete seal around the eyes to protect against splashes. |
| Face | Face Shield | To be worn in addition to safety goggles, especially when handling solutions or performing procedures with a splash risk. |
| Respiratory | Fume Hood | All handling of solid this compound and preparation of solutions must be conducted in a certified chemical fume hood. |
Operational Plan: Handling and Experimental Workflow
The following section details the procedural steps for the safe handling and use of this compound in a laboratory setting. This workflow is based on standard practices for potent compound handling and general protocols for autotaxin inhibition assays.
Experimental Protocol: Autotaxin Inhibition Assay
A common method to assess the inhibitory activity of compounds like this compound is through an in vitro enzyme assay. A generalized protocol is provided below.
Materials:
-
Recombinant human autotaxin (ATX)
-
This compound (test compound)
-
FS-3 (a fluorogenic substrate for ATX) or bis-(p-nitrophenyl) phosphate (BNPP) (a colorimetric substrate)[1][2]
-
Assay Buffer (e.g., Tris-based buffer at physiological pH)
-
Positive Control Inhibitor (e.g., HA-155)[2]
-
96-well microplate
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the ATX enzyme.[2] Include wells for a positive control inhibitor and a vehicle control (solvent only).[2]
-
Pre-incubation: Incubate the plate at 37°C for a defined period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate (FS-3 or BNPP) to all wells to start the enzymatic reaction.[2]
-
Signal Detection: Measure the fluorescence or absorbance at regular intervals using a plate reader to monitor the rate of substrate hydrolysis.[2]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
Visualized Experimental Workflow
The following diagram illustrates the key steps in a typical autotaxin inhibition assay.
Autotaxin Signaling Pathway
This compound targets autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. Understanding this pathway is crucial for interpreting experimental results. ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA.[2][3] LPA then binds to its G protein-coupled receptors (LPARs) on the cell surface, activating downstream signaling cascades that regulate various cellular processes, including cell proliferation, migration, and survival.[3][4]
The diagram below illustrates the central role of autotaxin in this signaling cascade.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound (e.g., pipette tips, gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound (e.g., unused solutions, rinsates) must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps Waste: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
Labeling and Storage
All hazardous waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container (accumulation start date)
-
The name of the principal investigator or responsible person
Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
Final Disposal
Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all institutional and local regulations for hazardous waste disposal. Do not dispose of any waste containing this compound down the drain or in the regular trash.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Design of a Novel Class of Autotaxin Inhibitors Based on Endogenous Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
